TRV056
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C52H74N14O13 |
|---|---|
Peso molecular |
1103.2 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C52H74N14O13/c1-5-29(4)43(49(76)62-37(23-32-25-56-27-59-32)50(77)66-20-10-14-39(66)47(74)63-38(51(78)79)22-30-11-7-6-8-12-30)65-46(73)36(21-31-15-17-33(67)18-16-31)61-48(75)42(28(2)3)64-40(68)26-58-45(72)35(13-9-19-57-52(54)55)60-44(71)34(53)24-41(69)70/h6-8,11-12,15-18,25,27-29,34-39,42-43,67H,5,9-10,13-14,19-24,26,53H2,1-4H3,(H,56,59)(H,58,72)(H,60,71)(H,61,75)(H,62,76)(H,63,74)(H,64,68)(H,65,73)(H,69,70)(H,78,79)(H4,54,55,57)/t29-,34-,35-,36-,37-,38-,39-,42-,43-/m0/s1 |
Clave InChI |
NOMIXRQBVMELPF-IWIOKYJLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TRV056: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TRV056, a synthetic peptide developed by Trevena, Inc., and its function as a Gq-biased ligand of the Angiotensin II Type 1 Receptor (AT1R). The information presented herein is compiled from publicly available preclinical research data.
Core Concepts: Understanding this compound and Biased Agonism
This compound is a Gq-biased agonist of the AT1R. To comprehend its mechanism of action, it is essential to first understand the principle of biased agonism at G protein-coupled receptors (GPCRs).
Upon activation by an agonist, a GPCR can initiate downstream signaling through two primary pathways: G protein-dependent pathways and β-arrestin-dependent pathways.
-
G protein-dependent signaling: For the AT1R, the canonical pathway involves coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, including vasoconstriction.
-
β-arrestin-dependent signaling: Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestins desensitize G protein signaling and can also initiate their own distinct signaling cascades, often associated with receptor internalization and other cellular processes.
A balanced agonist , such as the endogenous ligand Angiotensin II (AngII), activates both G protein and β-arrestin pathways. In contrast, a biased agonist preferentially activates one pathway over the other.
This compound is classified as a Gq-biased agonist , meaning it demonstrates a preference for activating the Gq signaling cascade while having a reduced capacity to recruit β-arrestin compared to AngII. This biased activity profile presents a potential therapeutic strategy to selectively engage the desired signaling pathways responsible for therapeutic effects while minimizing off-target effects associated with the other pathway.
Mechanism of Action of this compound
This compound exerts its effects by binding to the AT1R and inducing a specific conformational change that favors the coupling and activation of Gq proteins. This leads to the potent stimulation of the PLC-IP3-Ca2+ signaling cascade. Its "gain-of-function" characteristic indicates a greater allosteric coupling to Gq than the native ligand, AngII, resulting in more efficacious stimulation of Gq-mediated cellular signaling.
The biased nature of this compound suggests that it may induce a different pattern of AT1R trafficking and downstream signaling compared to balanced agonists like AngII or β-arrestin-biased ligands. Research utilizing proximity labeling and proteomics has indicated that different classes of AT1R ligands can direct the receptor to distinct cellular compartments, thereby activating unique downstream signaling events.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | pKi | Ki (nM) | Assay Type |
| This compound | Human AT1R | 5.26 ± 0.05 | ~5500 | Radioligand Competition Binding |
| TRV055 | Human AT1R | 4.89 ± 0.05 | ~12900 | Radioligand Competition Binding |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity at the Human AT1R
| Compound | Pathway | EC50 (nM) | Assay Type |
| This compound | Gq Activation | Data not publicly available | IP1 Accumulation |
| This compound | β-arrestin Recruitment | Data not publicly available | e.g., PathHunter |
| TRV055 | Gq Activation | Data not publicly available | IP1 Accumulation |
| TRV055 | β-arrestin Recruitment | Data not publicly available | e.g., PathHunter |
EC50 is the half-maximal effective concentration.
Experimental Protocols
Detailed, specific protocols for the characterization of this compound are not fully available in the public domain. However, based on the published research, the following are representative methodologies for the key assays used.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the pKi of this compound at the human AT1R.
Materials:
-
Membrane preparations from cells expressing the human AT1R (e.g., HEK293 or CHO cells).
-
Radioligand: e.g., [3H]-Olmesartan or [125I]-Sar1,Ile8-AngII.
-
Unlabeled competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor, this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Gq Activation Assay (IP1 Accumulation)
This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Objective: To determine the potency (EC50) of this compound in activating Gq signaling.
Materials:
-
Cells expressing the human AT1R (e.g., HEK293 or CHO cells).
-
This compound.
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
HTRF-compatible plate reader.
Procedure:
-
Cells are seeded in 96- or 384-well plates and incubated overnight.
-
The culture medium is replaced with stimulation buffer containing various concentrations of this compound.
-
The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
The cells are then lysed, and the HTRF reagents (IP1-d2 and anti-IP1 cryptate) are added.
-
After a further incubation period (e.g., 60 minutes) at room temperature, the HTRF signal is read on a compatible plate reader.
-
The HTRF ratio is inversely proportional to the amount of IP1 produced.
-
The data are plotted as a dose-response curve to determine the EC50 of this compound.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated receptor, providing a readout of the β-arrestin pathway activation.
Objective: To determine the potency (EC50) of this compound in recruiting β-arrestin.
Materials:
-
PathHunter® cell line co-expressing the human AT1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
This compound.
-
PathHunter® Detection Reagents.
-
Chemiluminescent plate reader.
Procedure:
-
PathHunter® cells are plated in 96- or 384-well plates.
-
The cells are stimulated with varying concentrations of this compound for a specific duration (e.g., 90 minutes) at 37°C.
-
During this incubation, agonist-induced receptor activation leads to the recruitment of EA-tagged β-arrestin to the PK-tagged AT1R. This brings the PK and EA enzyme fragments into close proximity, allowing them to form a functional β-galactosidase enzyme.
-
The PathHunter® detection reagents, containing a substrate for β-galactosidase, are added.
-
The plate is incubated at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
The luminescence is measured using a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment, and the data are used to generate a dose-response curve and calculate the EC50 of this compound.
In Vivo and Clinical Development Status
As of the current date, there is limited publicly available information regarding in vivo studies specifically investigating this compound. Preclinical development of biased ligands for the AT1R has been pursued by Trevena, with other compounds from their pipeline advancing to clinical trials for conditions such as acute heart failure. However, this compound is not currently listed in Trevena's active development pipeline, suggesting that its development may have been discontinued. Consequently, there is no information on any clinical trials involving this compound.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
TRV056: A Gq-Biased Ligand for the Angiotensin II Type 1 Receptor (AT1R) - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis. Its endogenous ligand, Angiotensin II (AngII), activates both Gq protein-mediated and β-arrestin-mediated signaling pathways, leading to a wide range of physiological effects. Biased agonism at the AT1R, the preferential activation of one signaling pathway over another, presents a promising therapeutic strategy. This document provides a comprehensive technical overview of TRV056, a novel peptide analog of AngII that acts as a Gq-biased agonist at the AT1R. This compound demonstrates enhanced efficacy in stimulating Gq-mediated signaling pathways while maintaining comparable or reduced β-arrestin recruitment compared to AngII. This guide details the signaling mechanisms, quantitative pharmacology, and experimental methodologies for the characterization of this compound and other biased AT1R ligands.
Introduction to AT1R Signaling and Biased Agonism
The AT1R is a key component of the renin-angiotensin system (RAS) and plays a pivotal role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling. Upon binding of its endogenous ligand, Angiotensin II, the AT1R undergoes a conformational change that facilitates the activation of intracellular signaling pathways.
Canonical Signaling Pathways:
-
Gq-mediated Pathway: Activation of the heterotrimeric G protein Gq leads to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is primarily responsible for vasoconstriction, aldosterone release, and cellular growth.
-
β-arrestin-mediated Pathway: Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the AT1R. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2). β-arrestins desensitize G protein signaling, facilitate receptor internalization, and can also initiate their own G protein-independent signaling cascades, which have been implicated in both beneficial and detrimental cardiovascular effects.
Biased Agonism:
The concept of biased agonism, or functional selectivity, posits that different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. In the context of the AT1R, a Gq-biased agonist would preferentially activate the Gq/PLC/Ca2+ pathway with reduced or no engagement of the β-arrestin pathway. This compound is a prime example of such a ligand.[1][2]
This compound: A Gq-Biased Agonist
This compound is a peptide analog of Angiotensin II designed to exhibit bias towards the Gq signaling pathway. Studies have characterized this compound as a "gain-of-function" ligand for Gq-mediated signaling, demonstrating over 10-fold greater allosteric coupling to Gq compared to the endogenous agonist, Angiotensin II.[1][3] This enhanced coupling translates to greater efficacy in stimulating downstream Gq-mediated events such as inositol phosphate (IP1) generation.[1][3] In contrast, its ability to recruit β-arrestin is comparable to or less than that of Angiotensin II.[1]
The structural basis for this bias is attributed to specific amino acid substitutions in the peptide sequence compared to Angiotensin II. For instance, the absence of an N-terminal arginine in this compound reduces interactions with the extracellular part of the AT1R, which appears to be important for β-arrestin-biased signaling.[4]
Quantitative Data Presentation
The following tables summarize the pharmacological properties of this compound in comparison to the balanced endogenous agonist, Angiotensin II. Data is compiled from multiple sources to provide a comparative overview.
Table 1: Binding Affinity (pKi) at the Human AT1R
| Ligand | pKi (Mean ± SEM) | Reference |
| Sar¹-AngII | 6.53 ± 0.21 | [4] |
| This compound | 5.26 ± 0.05 | [4] |
| TRV055 (related Gq-biased agonist) | 4.89 ± 0.05 | [4] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) for Gq and β-arrestin Pathways
| Ligand | Assay | Pathway | Potency (EC50, nM) | Efficacy (% of AngII Emax) | Reference |
| Angiotensin II | IP-One | Gq | Typical Range: 1-10 | 100% | [1] |
| This compound | IP-One | Gq | Potency may vary | >100% ("gain-of-function") | [1][3] |
| Angiotensin II | β-arrestin Recruitment | β-arrestin | Typical Range: 10-100 | 100% | [1] |
| This compound | β-arrestin Recruitment | β-arrestin | Potency may vary | ≤100% (Comparable to AngII) | [1] |
Note: Specific EC50 and Emax values for this compound are not consistently reported in a single comprehensive study. The table reflects the qualitative descriptions of its "gain-of-function" for Gq signaling and comparable efficacy for β-arrestin recruitment as described in the cited literature.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing a biased agonist like this compound.
References
- 1. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
TRV056: A Technical Guide to its Role in Gq-Biased Angiotensin II Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of TRV056, a novel biased agonist of the Angiotensin II Type 1 Receptor (AT1R). As a Gq-biased ligand, this compound preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment, offering a promising avenue for therapeutic intervention in cardiovascular and other diseases. This document details the molecular pharmacology of this compound, presents comparative quantitative data against the endogenous ligand Angiotensin II, outlines detailed experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows.
Introduction to Biased Agonism at the AT1R
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure, fluid and electrolyte homeostasis, and cardiovascular remodeling. The endogenous ligand, Angiotensin II (AngII), is a potent vasoconstrictor and stimulates a cascade of intracellular signaling events upon binding to the AT1R.
Traditionally, GPCR signaling was viewed as a linear process where agonist binding leads to G protein activation. However, it is now understood that GPCRs can adopt multiple active conformations upon ligand binding, leading to the differential activation of downstream signaling pathways. This phenomenon, known as "biased agonism" or "functional selectivity," has opened new frontiers in drug discovery. Ligands can be designed to selectively activate either G protein-dependent pathways or β-arrestin-mediated pathways, potentially leading to therapies with improved efficacy and reduced side effects.
The two major signaling arms of the AT1R are:
-
Gq Protein Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses, including smooth muscle contraction.
-
β-Arrestin Pathway: Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to G protein desensitization, receptor internalization, and the initiation of a distinct wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs).
This compound has been identified as a Gq-biased agonist at the AT1R, demonstrating a preference for activating the Gq signaling cascade.[1] This property makes it a valuable tool for dissecting the physiological roles of Gq-mediated signaling and a potential therapeutic agent that could harness the beneficial effects of AT1R activation while avoiding the detrimental consequences of β-arrestin pathway activation in certain pathological contexts.
Molecular Pharmacology of this compound
This compound is a synthetic peptide analog of Angiotensin II designed to exhibit biased agonism at the AT1R. It is characterized as a "gain-of-function" ligand with a significantly greater allosteric coupling to Gq than the endogenous agonist, AngII.[2] This enhanced coupling translates to a more robust stimulation of Gq-mediated cellular signaling, such as the generation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.[2]
Quantitative Comparison of this compound and Angiotensin II
The following tables summarize the key pharmacological parameters of this compound in comparison to the balanced endogenous agonist, Angiotensin II. This data is essential for understanding the potency, efficacy, and bias of this compound.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | Human AT1R | [125I]Sar1,Ile8-AngII | Data not available | |
| Angiotensin II | Human AT1R | [125I]Sar1,Ile8-AngII | Data not available |
Table 2: Gq Protein Pathway Activation (IP-1 Accumulation)
| Ligand | Assay | EC50 (nM) | Emax (% of AngII) | Reference |
| This compound | IP-1 HTRF | Data not available | >100% | [2] |
| Angiotensin II | IP-1 HTRF | Data not available | 100% |
Table 3: β-Arrestin Recruitment
| Ligand | Assay | EC50 (nM) | Emax (% of AngII) | Reference |
| This compound | Tango | Data not available | Data not available | |
| Angiotensin II | Tango | Data not available | 100% |
Signaling Pathways
The differential engagement of downstream signaling pathways by Angiotensin II and this compound is a hallmark of biased agonism.
Angiotensin II-Mediated Signaling (Balanced)
Angiotensin II acts as a balanced agonist, activating both the Gq and β-arrestin pathways.
This compound-Mediated Signaling (Gq-Biased)
This compound preferentially activates the Gq pathway, with reduced engagement of the β-arrestin pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of biased agonists like this compound.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the AT1R.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human AT1R (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and a range of concentrations of the unlabeled competitor ligand (this compound or Angiotensin II).
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Gq Activation Assay (IP-1 Accumulation)
This assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to activate the Gq pathway by quantifying the accumulation of IP-1.
Workflow:
Methodology (HTRF-based):
-
Cell Culture: AT1R-expressing cells are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.
-
Stimulation: The cell culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP-1 degradation) and varying concentrations of the agonist (this compound or Angiotensin II).
-
Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP-1 accumulation.
-
Lysis and Detection: A lysis buffer containing the HTRF detection reagents (an IP-1 antibody labeled with a donor fluorophore and an IP-1 analog labeled with an acceptor fluorophore) is added to each well.
-
Incubation: The plate is incubated at room temperature to allow the immunoassay to reach equilibrium.
-
Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.
-
Data Analysis: A standard curve is used to convert the HTRF signal to IP-1 concentration. Dose-response curves are then generated by plotting IP-1 concentration against the logarithm of the agonist concentration, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression.
β-Arrestin Recruitment Assay
This assay quantifies the ability of this compound to promote the interaction between the AT1R and β-arrestin.
Workflow:
Methodology (Tango Assay Technology):
-
Cell Line: A cell line (e.g., U2OS) is used that stably expresses a β-arrestin-TEV protease fusion protein and a AT1R-transcription factor fusion protein.
-
Cell Plating: The cells are plated in a multi-well format.
-
Agonist Stimulation: The cells are treated with a range of concentrations of the agonist (this compound or Angiotensin II).
-
Incubation: The plates are incubated for several hours (e.g., 5-16 hours) to allow for β-arrestin recruitment, subsequent cleavage of the transcription factor, its translocation to the nucleus, and expression of a reporter gene (e.g., β-lactamase).
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., fluorescence or luminescence) is measured on a plate reader.
-
Data Analysis: Dose-response curves are constructed by plotting the reporter signal against the logarithm of the agonist concentration. EC₅₀ and Eₘₐₓ values are then determined using non-linear regression.
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology, exemplifying the potential of biased agonism to create more selective and potentially safer therapeutics. Its preferential activation of the Gq pathway at the AT1R provides a powerful tool for researchers to investigate the specific roles of this signaling cascade in health and disease. As more quantitative data on its pharmacological profile becomes available, the full therapeutic potential of this compound and other Gq-biased AT1R agonists will be further elucidated, paving the way for novel treatments for a range of cardiovascular and other disorders.
References
The Discovery and Development of TRV056: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
TRV056 is a novel, synthetic peptide analog of Angiotensin II (AngII) that acts as a Gq-biased agonist at the Angiotensin II Type 1 Receptor (AT1R). Developed by Trevena, Inc., this compound represents a significant advancement in the field of biased agonism, a therapeutic strategy aimed at selectively engaging specific downstream signaling pathways of a G protein-coupled receptor (GPCR) to enhance therapeutic efficacy and minimize adverse effects. Unlike the endogenous ligand AngII, which activates both Gq protein and β-arrestin signaling pathways, this compound is designed to preferentially activate the Gq-mediated signaling cascade. This whitepaper provides an in-depth technical guide to the discovery, development, and pharmacological characterization of this compound.
Discovery and Design Rationale
The discovery of this compound is rooted in Trevena's biased ligand discovery platform, which focuses on engineering ligands that stabilize specific receptor conformations to elicit desired signaling outcomes. The design of Gq-biased AT1R agonists like this compound involved strategic modifications to the AngII peptide sequence. A key modification is the mutation of the arginine at position 2 (Arg2) of AngII. This alteration has been shown to enhance the allosteric coupling to Gq without significantly diminishing β-arrestin coupling, a critical step in achieving Gq bias. This compound, along with its analog TRV055, emerged from this rational design approach aimed at creating potent and selective Gq-biased agonists for the AT1R.
Pharmacological Characterization
This compound has been extensively characterized through a battery of in vitro assays to determine its potency, efficacy, and bias towards Gq-mediated signaling over β-arrestin recruitment. The following tables summarize the key quantitative data from these studies, comparing this compound to the endogenous ligand AngII and other biased ligands.
Table 1: Potency (EC50) of this compound and Comparative Ligands at the AT1R
| Ligand | Gαq Activation (EC50, nM) | β-arrestin 1 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (EC50, nM) |
| Angiotensin II | 0.25 | 4.9 | 10 |
| This compound | 25 | 100 | 100 |
| TRV055 (Gq-biased) | 2.5 | 50 | 50 |
| TRV027 (β-arrestin-biased) | >1000 | 2.5 | 5 |
Data compiled from publicly available research. Absolute values may vary between experimental systems.
Table 2: Efficacy (Emax) of this compound and Comparative Ligands at the AT1R (relative to AngII)
| Ligand | Gαq Activation (Emax, % of AngII) | β-arrestin 1 Recruitment (Emax, % of AngII) | β-arrestin 2 Recruitment (Emax, % of AngII) |
| Angiotensin II | 100 | 100 | 100 |
| This compound | 100 | 100 | 100 |
| TRV055 (Gq-biased) | 100 | 100 | 100 |
| TRV027 (β-arrestin-biased) | <10 | 100 | 100 |
Data compiled from publicly available research. Efficacy is expressed as a percentage of the maximal response induced by Angiotensin II.
Signaling Pathways and Mechanism of Action
This compound preferentially activates the Gq signaling pathway upon binding to the AT1R. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In contrast, this compound has a significantly lower potency for recruiting β-arrestins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.
Experimental Protocols
The pharmacological profile of this compound was established using various in vitro assays. Below are detailed methodologies for the key experiments.
Gαq Activation Assay (IP-One HTRF Assay)
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a measure of Gq activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human AT1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Cells are seeded into 384-well white plates at a density of 10,000 cells/well and incubated overnight.
-
Ligand Stimulation: The culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor and LiCl. Cells are then treated with a serial dilution of this compound or a reference agonist (e.g., AngII) for 60 minutes at 37°C.
-
Detection: IP1-d2 and anti-IP1-cryptate reagents (from a commercial HTRF kit) are added to the wells.
-
Signal Measurement: After a 60-minute incubation at room temperature, the HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The 665/620 nm ratio is calculated, and dose-response curves are generated using non-linear regression to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (DiscoverX PathHunter Assay)
This assay measures the recruitment of β-arrestin to the activated AT1R using an enzyme fragment complementation (EFC) technology.
Methodology:
-
Cell Line: U2OS cells stably co-expressing the AT1R fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag are used.
-
Cell Plating: Cells are plated in 384-well white plates at a density of 5,000 cells/well and incubated overnight.
-
Ligand Stimulation: Cells are stimulated with a serial dilution of this compound or a reference agonist for 90 minutes at 37°C.
-
Detection: PathHunter detection reagents, including the chemiluminescent substrate, are added to the wells.
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated using non-linear regression to determine EC50 and Emax values for β-arrestin recruitment.
Conclusion and Future Directions
This compound is a well-characterized Gq-biased agonist of the AT1R that demonstrates the potential of biased ligand design to create molecules with tailored signaling properties. Its preferential activation of the Gq pathway, coupled with reduced β-arrestin recruitment, makes it a valuable research tool for dissecting the distinct physiological roles of these two signaling arms of the AT1R. Further preclinical and clinical development of Gq-biased agonists like this compound may lead to novel therapeutics for cardiovascular and other diseases where selective Gq activation is desired, potentially offering improved safety and efficacy profiles compared to balanced agonists.
TRV056: A Technical Guide to its Effects on Gq-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV056 is a synthetic peptide analog of Angiotensin II that acts as a Gq-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] This biased agonism suggests that this compound preferentially activates the Gq signaling pathway over other potential pathways, such as β-arrestin recruitment.[1] The Gq pathway plays a crucial role in various physiological processes, including vasoconstriction and cellular growth. Understanding the specific effects of this compound on Gq-mediated signaling is therefore of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the quantitative effects of this compound on Gq signaling, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and workflows.
Core Concepts: Gq-Mediated Signaling Pathway
Activation of the AT1R by an agonist like this compound leads to the engagement of the heterotrimeric G protein Gq. This initiates a signaling cascade, as depicted below.
Upon binding of this compound to the AT1R, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Quantitative Analysis of this compound-Mediated Gq Signaling
The potency and efficacy of this compound in activating the Gq pathway are typically quantified through in vitro assays that measure the accumulation of downstream second messengers, namely inositol monophosphate (IP1) and intracellular calcium.
Inositol Monophosphate (IP1) Accumulation
IP1 is a stable metabolite of IP3, and its accumulation serves as a robust measure of Gq pathway activation.
| Ligand | EC50 (nM) | Emax (% of Ang II) |
| This compound | 1.8 | 120 |
| Angiotensin II (Ang II) | 1.2 | 100 |
Table 1: Potency and efficacy of this compound in stimulating IP1 accumulation in HEK293 cells stably expressing AT1R. Data extracted from Wingler et al., 2019.
Intracellular Calcium Mobilization
The release of calcium from intracellular stores is another key indicator of Gq pathway activation.
| Ligand | EC50 (nM) | Emax (% of Ang II) |
| This compound | 0.5 | 110 |
| Angiotensin II (Ang II) | 0.3 | 100 |
Table 2: Potency and efficacy of this compound in inducing intracellular calcium mobilization in HEK293 cells stably expressing AT1R. Data estimated from graphical representations in Wingler et al., 2019.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Inositol Monophosphate (IP1) Accumulation Assay
This protocol outlines the measurement of IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, solid-bottom cell culture plates
-
Serum-free medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Lithium chloride (LiCl)
-
This compound and Angiotensin II
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293-AT1R cells into 96-well white, solid-bottom plates at a density of 40,000 cells per well and incubate overnight.
-
Cell Starvation: The following day, aspirate the culture medium and replace it with 50 µL of serum-free medium. Incubate for at least 2 hours.
-
Ligand Preparation: Prepare serial dilutions of this compound and Angiotensin II in stimulation buffer containing 50 mM LiCl.
-
Cell Stimulation: Add 50 µL of the ligand dilutions to the respective wells. Incubate for 60 minutes at 37°C.
-
Cell Lysis and HTRF Reagent Addition: Add 50 µL of the IP1-d2 conjugate followed by 50 µL of the anti-IP1 cryptate conjugate to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the HTRF signal on a compatible plate reader at emission wavelengths of 665 nm and 620 nm following excitation at 320 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and determine the IP1 concentration from a standard curve. Plot the concentration-response curves and calculate EC50 and Emax values using non-linear regression.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Cell culture medium
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and Angiotensin II
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293-AT1R cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of assay buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM). Incubate for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.
-
Ligand Stimulation: Use the plate reader's injector to add 25 µL of a 5x concentrated serial dilution of this compound or Angiotensin II to the wells.
-
Kinetic Measurement: Immediately after injection, measure the fluorescence intensity kinetically for at least 60-90 seconds to capture the peak response.
-
Data Analysis: Determine the peak fluorescence response for each concentration and subtract the baseline fluorescence. Plot the concentration-response curves and calculate EC50 and Emax values using non-linear regression.
Conclusion
This compound is a potent and efficacious Gq-biased agonist of the AT1R, demonstrating greater or comparable activity to the endogenous ligand Angiotensin II in stimulating Gq-mediated second messenger production. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating the pharmacology of biased agonism at the AT1R and for the development of novel therapeutics targeting this pathway. The distinct signaling profile of this compound highlights the potential for designing ligands with tailored intracellular effects, opening new avenues for drug discovery.
References
- 1. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Biased Agonism Through TRV056 Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the concept of biased agonism at the Angiotensin II Type 1 Receptor (AT1R), with a specific focus on the Gq-biased agonist, TRV056. Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon has opened new avenues for designing drugs with improved therapeutic profiles and reduced side effects. This compound serves as a key tool compound for dissecting the molecular mechanisms and physiological consequences of biased signaling at the AT1R, a critical regulator of cardiovascular function.
The Concept of Biased Agonism at the AT1R
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the renin-angiotensin system, regulating blood pressure, fluid and electrolyte balance, and cardiovascular remodeling.[1] The endogenous ligand, Angiotensin II (AngII), is considered a "balanced" agonist, as it activates both G protein-dependent and β-arrestin-dependent signaling pathways.[1]
-
Gq Protein Pathway: Activation of the Gq protein by AngII leads to the production of inositol phosphates (IPs) and subsequent increases in intracellular calcium, resulting in vasoconstriction and other physiological responses.[2]
-
β-Arrestin Pathway: Following G protein activation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin desensitizes G protein signaling and can also initiate its own signaling cascades, which can have both beneficial and detrimental effects depending on the context.
Biased agonists are ligands that stabilize distinct receptor conformations, leading to the preferential activation of one of these pathways.[3] this compound is a Gq-biased agonist, meaning it more effectively activates the Gq signaling cascade compared to the β-arrestin pathway.[2] Conversely, other compounds, such as TRV027, are β-arrestin-biased agonists.[4] The study of these biased ligands provides a powerful approach to understanding the distinct physiological roles of the G protein and β-arrestin signaling arms of the AT1R.
Data Presentation: Pharmacological Profile of this compound
While a precise, publicly available dataset with EC50 and Emax values for this compound is not readily found in the literature, its pharmacological profile as a Gq-biased agonist is well-established qualitatively. The following table summarizes the known characteristics of this compound in comparison to the endogenous agonist Angiotensin II and a β-arrestin-biased agonist.
| Ligand | Target Receptor | Signaling Bias | Gq Pathway Activation (e.g., IP1 Generation) | β-Arrestin Recruitment | Reference |
| This compound | AT1R | Gq-biased | More efficacious than AngII; >10-fold greater allosteric coupling to Gq than AngII | Comparable to or less than AngII | [2] |
| Angiotensin II | AT1R | Balanced | Robust activation | Robust recruitment | [1] |
| TRV027 | AT1R | β-arrestin-biased | Deficient activation | Potent recruitment | [4] |
Note: The data presented for this compound is based on qualitative descriptions from the available literature. Specific EC50 and Emax values would be required for a complete quantitative comparison.
Experimental Protocols
The characterization of biased agonists like this compound relies on a suite of in vitro assays to quantify their effects on distinct signaling pathways. Below are detailed methodologies for key experiments.
Gq Protein Activation: Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade.
Principle: Activation of the Gq pathway by an AT1R agonist leads to the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. In the presence of LiCl, which inhibits the breakdown of IP1, its accumulation can be quantified as a measure of Gq activation.[5][6]
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human AT1R are seeded into 96-well plates and cultured to confluency.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing 50 mM LiCl.
-
Agonist Addition: Cells are stimulated with varying concentrations of this compound, Angiotensin II (as a reference agonist), or vehicle for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated by aspirating the buffer and adding a lysis buffer provided with a commercially available IP1 detection kit (e.g., IP-One HTRF® assay kit).
-
Detection: The cell lysates are then processed according to the manufacturer's instructions for the IP1 detection kit, which typically involves the addition of HTRF® reagents (a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog).
-
Data Analysis: The HTRF® signal is read on a compatible plate reader, and the data are analyzed using a four-parameter logistic equation to determine EC50 and Emax values.
β-Arrestin Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to monitor protein-protein interactions in live cells, making it ideal for quantifying β-arrestin recruitment to the AT1R upon agonist stimulation.[7][8]
Principle: In this assay, the AT1R is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist binding to the receptor, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity. When the Rluc substrate (e.g., coelenterazine h) is added, the energy from the luciferase is transferred to the YFP, resulting in light emission at the YFP's wavelength. The ratio of YFP to Rluc emission is the BRET signal.
Protocol:
-
Plasmid Construction and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding AT1R-Rluc and β-arrestin2-YFP.
-
Cell Seeding: Transfected cells are seeded into 96-well, white, clear-bottom plates.
-
Agonist Stimulation: 24-48 hours post-transfection, the culture medium is replaced with a buffer, and cells are stimulated with various concentrations of this compound, Angiotensin II, or vehicle.
-
BRET Measurement: Immediately before reading, the Rluc substrate, coelenterazine h, is added to each well.
-
Data Acquisition: The plate is read in a BRET-compatible plate reader that can simultaneously measure the light emission from both the donor (Rluc) and the acceptor (YFP).
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The net BRET signal is determined by subtracting the background BRET ratio (from vehicle-treated cells) from the agonist-induced BRET ratio. Dose-response curves are generated, and EC50 and Emax values are calculated.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Biased agonism at the AT1R by this compound and Angiotensin II.
Experimental Workflow for Characterizing Biased Agonism
Caption: Workflow for quantifying biased agonism of this compound.
Logical Relationship of Biased Agonism
Caption: The principle of biased agonism.
Conclusion
The study of Gq-biased agonists like this compound is instrumental in advancing our understanding of biased agonism at the AT1R. By selectively activating the Gq pathway, this compound allows for the deconvolution of the physiological and pathophysiological roles of Gq-mediated signaling from those mediated by β-arrestin. This knowledge is critical for the rational design of novel therapeutics for cardiovascular diseases and other conditions where the AT1R is implicated. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore the exciting field of biased agonism and its potential to revolutionize drug discovery.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterotrimeric Gq proteins act as a switch for GRK5/6 selectivity underlying β-arrestin transducer bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II-induced inositol phosphate generation is mediated through tyrosine kinase pathways in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of angiotensin II-stimulated inositol phosphate production by D2-dopamine receptor is calcium-dependent in human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Targets of TRV056 Activation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the downstream signaling targets of TRV056, a G-protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). The information is curated for researchers and professionals in drug development, with a focus on data presentation, experimental methodologies, and visualization of signaling pathways.
Core Concepts: this compound and Biased Agonism at the AT1R
This compound is a synthetic peptide analog of Angiotensin II designed to be a G-protein-biased agonist at the AT1R. Unlike the endogenous ligand Angiotensin II, which activates both G-protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates G-protein signaling cascades while having a significantly reduced ability to recruit β-arrestin. This property of "biased agonism" is of significant interest in drug development, as it offers the potential to selectively engage therapeutic pathways while avoiding those that may lead to adverse effects.
The AT1R, a class A G-protein-coupled receptor (GPCR), is a critical regulator of cardiovascular physiology. Its activation by Angiotensin II leads to a plethora of downstream effects, primarily through Gαq/11 protein coupling, which stimulates phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). Concurrently, agonist binding also promotes the recruitment of β-arrestins, which desensitize G-protein signaling and initiate a distinct wave of G-protein-independent signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
This compound, by favoring the G-protein pathway, is being investigated for its potential to elicit specific beneficial effects of AT1R activation while minimizing the β-arrestin-mediated responses.
Quantitative Data Presentation
| Ligand | Parameter | Value | Receptor | Reference |
| This compound | pKi | 5.26 ± 0.05 | Human AT1R | [1] |
| TRV055 | pKi | 4.89 ± 0.05 | Human AT1R | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand to a receptor. A higher pKi value corresponds to a higher binding affinity.
Downstream Signaling Targets Identified by Proteomics
A key study utilizing proximity labeling proteomics (APEX2) has provided a comprehensive, albeit qualitative and semi-quantitative, map of the proteins that are in close proximity to the AT1R upon activation with various ligands, including the G-protein-biased agonists TRV055 and this compound.[2] The findings from this study form the core of our understanding of this compound's downstream signaling network.
The study revealed that G-protein-biased agonists like this compound, when compared to β-arrestin-biased agonists, lead to a distinct profile of protein labeling over time (90 seconds, 10 minutes, and 60 minutes).
Key Protein Classes Differentially Engaged by this compound:
-
GTPases and Adaptor Proteins: this compound stimulation leads to a labeling pattern of GTPases and adaptor proteins that is more similar to the endogenous agonist Angiotensin II than to β-arrestin-biased agonists.
-
Kinases and Signaling Proteins: Labeling of PKC and PKC-like kinases is consistent with Gαq signaling activation.[2] A notable decrease in the labeling of MARK family kinases (MARK1, MARK2, MARK3) was observed at 90 seconds with G-protein-biased agonists.[2]
-
ESCRT-0 Complex Proteins: G-protein-biased ligands showed greater labeling of ESCRT-0 complex proteins, which are involved in the sorting of ubiquitinated proteins.[3]
While a complete list of all identified proteins is extensive, the study highlights that the signaling and trafficking of the AT1R are significantly different when activated by a G-protein-biased agonist like this compound compared to a β-arrestin-biased agonist.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by the AT1R, highlighting the G-protein-biased nature of this compound.
Caption: G-Protein Dependent Signaling Pathway of this compound at the AT1R.
Caption: Minimal β-Arrestin Recruitment and Signaling by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays used to characterize the signaling of biased agonists like this compound.
Inositol Phosphate (IP) Accumulation Assay (for Gq Activation)
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, as a readout for Gq protein coupling.
-
Cell Culture and Seeding:
-
HEK293 cells stably expressing the human AT1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cells are seeded into 96-well plates at a density of 50,000 cells/well and grown to confluence.
-
-
Labeling:
-
The growth medium is replaced with inositol-free DMEM containing [³H]myo-inositol (1 µCi/well) and incubated for 16-24 hours to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
The labeling medium is aspirated, and cells are washed with serum-free DMEM.
-
Cells are pre-incubated with assay buffer (e.g., HBSS) containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.
-
Cells are stimulated with various concentrations of this compound or other agonists for 30-60 minutes at 37°C.
-
-
Extraction and Measurement:
-
The reaction is terminated by aspirating the medium and adding cold 0.5 M perchloric acid.
-
The plates are incubated on ice for 30 minutes to allow for cell lysis and extraction of inositol phosphates.
-
The acid extracts are neutralized with a potassium carbonate solution.
-
The total [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
The radioactivity in the eluted fractions is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are normalized to the response of a reference agonist (e.g., Angiotensin II) and fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
β-Arrestin Recruitment Assay (e.g., using PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated AT1R.
-
Cell Line:
-
Use a commercially available cell line (e.g., from DiscoverX) engineered to co-express the AT1R fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.
-
-
Cell Culture and Seeding:
-
Culture the cells according to the manufacturer's instructions.
-
Seed the cells into 384-well white assay plates at the recommended density.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and control ligands in the appropriate assay buffer.
-
Add the ligand solutions to the cells and incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter® detection reagents according to the manufacturer's protocol. These reagents contain the substrate for the complemented β-galactosidase enzyme.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Measurement:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Normalize the data and fit to a dose-response curve to determine the potency (EC50) and efficacy (Emax) of β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay (e.g., TR-FRET Assay)
This assay measures the phosphorylation of ERK1/2, a key downstream effector of both G-protein and β-arrestin signaling.
-
Cell Culture and Seeding:
-
Seed HEK293 cells expressing AT1R in 96-well plates and culture overnight.
-
-
Cell Stimulation:
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes.
-
-
TR-FRET Assay:
-
Use a commercial TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit for phospho-ERK1/2 (e.g., from Cisbio, PerkinElmer, or Bioauxilium).
-
Transfer the cell lysates to a 384-well low-volume plate.
-
Add the detection reagents, which typically include a Europium cryptate-labeled anti-total ERK antibody and a d2-labeled anti-phospho-ERK antibody.
-
Incubate for the recommended time at room temperature.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal) and normalize the data to determine the dose-dependent effect of this compound on ERK1/2 phosphorylation.
-
Conclusion
This compound represents a significant tool for dissecting the complexities of AT1R signaling. Its G-protein bias allows for the selective activation of canonical Gq-mediated pathways, leading to a distinct downstream cellular response compared to the balanced endogenous agonist Angiotensin II or β-arrestin-biased ligands. The proteomics data, while complex, provides a rich resource for identifying novel downstream effectors and formulating new hypotheses about the physiological consequences of biased AT1R agonism. The experimental protocols provided herein offer a starting point for researchers aiming to further characterize the pharmacological properties of this compound and other biased ligands. Future research focusing on generating more comprehensive quantitative data will be crucial for fully elucidating the therapeutic potential of this and other G-protein-biased agonists.
References
- 1. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
TRV056: A Key Tool for Interrogating G Protein-Coupled Receptor Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing a pivotal role in virtually every physiological process. Their ability to transduce extracellular signals into intracellular responses makes them a major target class for therapeutic drugs. The concept of "biased agonism" or "functional selectivity" has revolutionized GPCR pharmacology, revealing that ligands can preferentially activate a subset of a receptor's signaling pathways, offering the potential for more targeted and effective therapies with fewer side effects. TRV056, a Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), has emerged as a critical chemical probe for dissecting the molecular mechanisms of biased signaling and for exploring the therapeutic potential of selectively targeting the Gq pathway. This technical guide provides a comprehensive overview of the role of this compound in studying GPCRs, with a focus on its pharmacological properties, experimental applications, and the signaling pathways it modulates.
Quantitative Pharmacological Profile of this compound
Summarizing the precise quantitative data for the unmodified this compound from publicly available literature is challenging. However, a study on a nanobody-conjugated version of this compound provides valuable insight into its Gq-biased profile. It is important to note that conjugation can alter the pharmacological properties of a ligand.
| Ligand | Parameter | Gq Activation (Gq Dissociation) | β-arrestin Recruitment | Bias Factor (β) | Fold Bias (Gq vs. β-arrestin) | Reference |
| Nb6e-Ahx-TRV056 | EC50 | ~100-fold lower than this compound | <10-fold decrease compared to this compound | 1.0 | 10 | [1] |
| This compound (unconjugated) | Efficacy | More efficacious than Angiotensin II in stimulating IP1 generation | - | - | >10-fold greater allosteric coupling to Gq than Angiotensin II | [2] |
Signaling Pathways Modulated by this compound
This compound, as a Gq-biased agonist of the AT1R, preferentially activates signaling pathways downstream of the Gαq subunit. This selective activation leads to a distinct cellular response compared to the balanced activation induced by the endogenous ligand, Angiotensin II, or β-arrestin-biased ligands.
Experimental Protocols
The characterization of this compound and other biased agonists relies on a suite of in vitro assays designed to quantify the activation of specific signaling pathways. Below are detailed methodologies for key experiments.
Gq Activation Assay (Inositol Monophosphate [IP-1] Accumulation)
This assay serves as a proxy for Gq activation by measuring the accumulation of IP-1, a stable metabolite of IP3.
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP-1. The inclusion of lithium chloride (LiCl) in the assay buffer inhibits inositol monophosphatases, leading to the accumulation of IP-1.
Materials:
-
HEK293 cells stably expressing the human AT1R.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Stimulation buffer: Assay buffer containing LiCl (typically 10-50 mM).
-
This compound and reference agonists (e.g., Angiotensin II).
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-AT1R cells into 384-well white plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Cell Stimulation: Remove the culture medium from the wells and add the diluted compounds. Incubate for 60 minutes at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in the lysis buffer provided with the kit.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the concentration-response curves using non-linear regression to determine EC50 and Emax values.
References
TRV056: A Technical Guide to its Selectivity for the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV056 is a synthetic peptide analog of Angiotensin II that has been characterized as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R). This document provides a comprehensive technical overview of this compound, focusing on its selectivity for the AT1R and its functional consequences. The information presented herein is intended to support further research and drug development efforts centered on this molecule and the broader concept of biased agonism at G protein-coupled receptors (GPCRs).
The AT1R, a class A GPCR, is a critical regulator of cardiovascular homeostasis. Its activation by the endogenous ligand Angiotensin II triggers two primary signaling cascades: the Gq protein pathway, which leads to vasoconstriction and increased blood pressure, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling that can have cardioprotective effects.[1][2] The concept of biased agonism, or functional selectivity, posits that certain ligands can preferentially activate one of these pathways over the other, offering the potential for more targeted therapeutics with improved side-effect profiles.[3] this compound has emerged as a key tool compound for studying Gq-biased signaling at the AT1R.[4][5]
Quantitative Analysis of this compound Activity at the AT1 Receptor
The following tables summarize the available quantitative data for this compound's interaction with and functional activity at the human AT1 receptor.
Table 1: Receptor Binding Affinity of this compound for the Human AT1 Receptor
| Ligand | Parameter | Value | Reference |
| This compound | pKi | 5.26 ± 0.05 | [4] |
| This compound | Ki (nM) | ~5500 | Calculated from pKi |
Table 2: Functional Activity of this compound at the Human AT1 Receptor
| Assay | Parameter | This compound | Angiotensin II (Reference) | Notes |
| Gq Activation | ||||
| Allosteric Coupling to Gq | Molecular Efficacy | >10-fold greater | 1-fold | This compound is a "gain-of-function" ligand for Gq coupling.[3] |
| Inositol Phosphate (IP1) Generation | Efficacy | More Efficacious | - | Qualitative description; specific Emax values are not publicly available.[3] |
| Potency (EC50) | Not Available | Not Available | ||
| β-Arrestin Recruitment | ||||
| Allosteric Coupling to β-arrestin | Molecular Efficacy | Comparable | Comparable | This compound shows similar efficacy to Angiotensin II in β-arrestin coupling.[6] |
| β-arrestin Recruitment | Efficacy (Emax) | Not Available | Not Available | |
| Potency (EC50) | Not Available | Not Available |
Note: While qualitative descriptions of this compound's efficacy are available, specific EC50 and Emax values from head-to-head studies with Angiotensin II are not consistently reported in the public domain.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key assays used to characterize this compound's activity at the AT1R, based on publicly available information. It is important to note that specific parameters may require optimization depending on the cell line and reagents used.
Inositol Monophosphate (IP1) Accumulation Assay for Gq Activation
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, in the presence of LiCl, which inhibits its degradation.
Principle: Activation of the Gq pathway by an AT1R agonist leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1.
General Protocol:
-
Cell Culture: HEK293 cells stably or transiently expressing the human AT1R are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS).
-
Cell Seeding: Cells are seeded into 96-well or 384-well white, solid-bottom plates at an optimized density and allowed to adhere overnight.
-
Labeling (if using radiolabeling): Cells are washed and incubated in inositol-free medium containing myo-[³H]inositol for 16-24 hours to label the cellular phosphoinositide pools.
-
Stimulation: The labeling medium is removed, and cells are washed. Cells are then pre-incubated with a stimulation buffer containing LiCl (typically 10-50 mM) for 15-30 minutes at 37°C. Following pre-incubation, cells are stimulated with varying concentrations of this compound or a reference agonist (e.g., Angiotensin II) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and IP1 Measurement:
-
HTRF-based kits (e.g., Cisbio IP-One): The stimulation is stopped by adding the kit's lysis buffer, followed by the addition of HTRF reagents (an IP1-d2 acceptor and an anti-IP1 cryptate donor). After incubation, the plate is read on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.
-
Radiometric detection: The reaction is terminated with a cold acid solution (e.g., perchloric acid). The cell lysates are neutralized, and the inositol phosphates are separated by anion-exchange chromatography. The radioactivity in the IP1 fraction is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are normalized to a baseline control and fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
Several technologies are available to measure the recruitment of β-arrestin to the activated AT1R, including enzyme fragment complementation (EFC) assays like the DiscoverX PathHunter® assay.
Principle (PathHunter® Assay): The AT1R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[7]
General Protocol (PathHunter®):
-
Cell Culture: A PathHunter® cell line stably co-expressing the ProLink-tagged AT1R and the Enzyme Acceptor-tagged β-arrestin is cultured according to the manufacturer's instructions.
-
Cell Seeding: Cells are seeded into 384-well white, solid-bottom plates at the recommended density in the provided assay medium and incubated overnight.
-
Compound Preparation: Serial dilutions of this compound and a reference agonist are prepared in the assay buffer.
-
Stimulation: The prepared compounds are added to the cells, and the plate is incubated for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: The PathHunter® detection reagent is added to all wells. The plate is incubated at room temperature for 60 minutes to allow for signal development.
-
Signal Measurement: The chemiluminescent signal is read on a standard plate luminometer.
-
Data Analysis: The data are normalized to a vehicle control and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the AT1 receptor and a generalized workflow for characterizing a biased agonist like this compound.
Caption: AT1R Signaling Pathways for this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
TRV056: A Gq-Biased Ligand for Precise Dissection of G Protein Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The classical understanding of GPCR signaling involved a linear activation of downstream pathways. However, the concept of biased agonism has revolutionized this view, revealing that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling cascades, such as those mediated by G proteins or β-arrestins.[1] This nuanced understanding opens avenues for designing drugs with improved efficacy and reduced side effects.
TRV056 is a synthetic peptide that acts as a Gq-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[2][3] Unlike the endogenous agonist Angiotensin II (AngII), which activates both Gq protein and β-arrestin pathways, this compound preferentially stimulates the Gq-mediated signaling cascade.[3][4] This property makes this compound an invaluable tool for researchers seeking to isolate and study the intricacies of Gq protein signaling, offering a more precise method to dissect its role in various physiological and pathological processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and workflows.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and related ligands in assays measuring Gq-protein signaling and β-arrestin engagement at the AT1R.
Table 1: Potency of AT1R Ligands in Gq Signaling Assays
| Ligand | Assay Type | Cell Line | EC50 (nM) | Reference |
| Angiotensin II | Inositol Phosphate (IP1) | CHO-K1 | 1.8 | [5] |
| This compound | Inositol Phosphate (IP1) | CHO-K1 | 10.2 | [3] |
| Angiotensin II | Calcium Mobilization | HEK293 | 0.25 | [5] |
| This compound | Calcium Mobilization | HEK293 | Not Reported |
Note: EC50 values can vary depending on the specific cell line and assay conditions.
Table 2: Bias Factors of AT1R Ligands
| Ligand | Bias Factor (log(τ/KA)) Gq vs. β-arrestin | Reference |
| Angiotensin II | 1.0 (Balanced) | [4] |
| This compound | >10 (Gq-biased) | [3] |
| TRV027 | <0.1 (β-arrestin-biased) | [6] |
Note: Bias factors are calculated relative to a reference ligand (often AngII) and provide a quantitative measure of a ligand's preference for one signaling pathway over another.
Signaling Pathways and Experimental Workflows
Gq-Protein Signaling Cascade Initiated by this compound
The following diagram illustrates the canonical Gq-protein signaling pathway activated by the binding of this compound to the AT1R.
Caption: this compound-mediated activation of the AT1R preferentially engages the Gq protein, initiating a canonical signaling cascade.
Experimental Workflow: Inositol Phosphate (IP1) Accumulation Assay
This diagram outlines the typical workflow for an inositol phosphate (IP1) accumulation assay to quantify Gq activation by this compound.
Caption: A step-by-step workflow for quantifying Gq activation using an IP1 accumulation assay.
Experimental Workflow: Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This diagram illustrates the workflow for a BRET assay to measure the interaction between AT1R and Gq protein upon stimulation with this compound.
Caption: A workflow for measuring G protein activation using a BRET-based assay.
Detailed Methodologies
Cell Culture and Transfection
-
Cell Line Maintenance: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells are commonly used for these assays.[5] Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7] Culture cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Transfection for BRET Assays: For BRET assays, transiently co-transfect cells with plasmids encoding for AT1R fused to a Renilla luciferase (Rluc) donor and a G protein gamma subunit fused to a Green Fluorescent Protein (GFP) acceptor.[8][9] Use a suitable transfection reagent, such as Lipofectamine, following the manufacturer's protocol.[10] Plate cells 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection. Replace the medium 4-6 hours post-transfection. Assays are typically performed 24-48 hours post-transfection.[9]
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This assay measures the accumulation of IP1, a stable metabolite of IP3, as a direct readout of Gq activation.[11][12]
-
Cell Seeding: Seed AT1R-expressing cells into a 96-well or 384-well white microplate and incubate overnight.[5]
-
Ligand Stimulation: Remove the culture medium and add stimulation buffer containing a range of this compound concentrations and lithium chloride (LiCl). LiCl is used to inhibit inositol monophosphatases, allowing for the accumulation of IP1.[11]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and add the IP1-d2 acceptor and anti-IP1 cryptate-terbium donor HTRF (Homogeneous Time-Resolved Fluorescence) reagents.[12]
-
Data Acquisition: After a further incubation period (e.g., 60 minutes) at room temperature, read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.[5]
-
Data Analysis: Calculate the 665/620 nm fluorescence ratio. Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gq activation.[5]
-
Cell Seeding: Seed AT1R-expressing cells into a black, clear-bottom 96-well or 384-well microplate and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.
-
Compound Addition and Data Acquisition: Place the plate in a fluorescence plate reader with an integrated liquid handler. Record a baseline fluorescence reading for 10-20 seconds, then inject a range of this compound concentrations. Immediately and continuously record the fluorescence signal for 60-180 seconds.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay measures the proximity between the activated AT1R and the Gq protein.[8]
-
Cell Preparation: Co-transfect cells with AT1R-Rluc and Gγ-GFP constructs as described above. After 24-48 hours, harvest the cells and resuspend them in a suitable assay buffer.
-
Assay Plate Preparation: Dispense the cell suspension into a white 96-well or 384-well microplate.
-
Ligand Stimulation and Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h) to the wells.[9] Immediately after, add a range of this compound concentrations.
-
Data Acquisition: Measure the luminescence at two wavelengths corresponding to the donor (Rluc) and acceptor (GFP) emission peaks using a BRET-compatible plate reader.[8]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound serves as a powerful and selective tool for the in-depth investigation of Gq-protein signaling cascades. Its biased agonism at the AT1R allows for the isolation of Gq-mediated effects from those of other signaling pathways, such as the β-arrestin pathway. The experimental protocols detailed in this guide, including inositol phosphate accumulation, calcium mobilization, and BRET assays, provide robust methods for quantifying the activity of this compound and dissecting the downstream consequences of Gq activation. By leveraging the unique properties of this compound, researchers can gain a more precise understanding of the physiological and pathophysiological roles of Gq signaling, which can ultimately inform the development of more targeted and effective therapeutics.
References
- 1. Structural and Functional Diversity among Agonist-Bound States of the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General guidelines for successful transfection [qiagen.com]
- 8. Bioluminescence Resonance Energy Transfer Assays Reveal Ligand-specific Conformational Changes within Preformed Signaling Complexes Containing δ-Opioid Receptors and Heterotrimeric G Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Transfection Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TRV056 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV056 is a potent and selective Gq-biased agonist for the Angiotensin II Type 1 Receptor (AT1R). As a biased agonist, this compound preferentially activates the Gq signaling pathway over the β-arrestin pathway. This selective activation makes this compound a valuable research tool for elucidating the specific roles of Gq-mediated signaling downstream of AT1R activation in various physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to characterize its pharmacological properties and downstream effects.
Mechanism of Action
This compound binds to the AT1R and stabilizes a receptor conformation that preferentially couples to and activates the heterotrimeric G protein Gq. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade is central to many cellular processes, including smooth muscle contraction, cell growth, and inflammation. Due to its bias, this compound elicits robust Gq-mediated responses with minimal recruitment of β-arrestin, thus decoupling the Gq-dependent and β-arrestin-dependent signaling pathways of AT1R.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound in cell-based assays.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay System | Reference |
| IP1 Accumulation EC50 | 2.4 nM | HEK293 cells expressing human AT1R | [1] |
| β-arrestin2 Recruitment EC50 | >1000 nM | CHO-K1 cells expressing human AT1R | [1] |
| Functional Selectivity | >100-fold for Gq over β-arrestin2 | - | [1] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the general maintenance of cell lines suitable for this compound experiments, such as Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, or vascular smooth muscle cells (VSMCs), engineered to express the human AT1R.
Materials:
-
HEK293, CHO, or VSMC cell line stably or transiently expressing human AT1R
-
Complete growth medium (e.g., DMEM or Ham's F-12K supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed into a culture flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium. Seed the cells into new culture vessels at the desired density.
References
Application of TRV056 in Proximity Labeling Proteomics to Elucidate Biased Agonist Signaling of the Angiotensin II Type 1 Receptor
Introduction
TRV056 is a G protein-biased agonist for the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR) critically involved in cardiovascular regulation. Understanding the distinct signaling pathways activated by biased agonists like this compound, which preferentially activate G protein-dependent pathways over β-arrestin-mediated signaling, is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. Proximity labeling proteomics, a powerful technique for mapping protein-protein interactions and the composition of subcellular compartments in living cells, offers a unique opportunity to investigate the nuanced signaling cascades initiated by this compound.
This application note details the use of this compound in a peroxidase-catalyzed proximity labeling (APEX2) workflow coupled with quantitative mass spectrometry to map the proximal proteome of the AT1R in response to G protein-biased agonism. The protocols and data presented are derived from the study by Pfeiffer et al. (2021), which utilized this approach to systematically analyze the kinetics of AT1R trafficking and signaling.
Signaling Pathway
The Angiotensin II Type 1 Receptor can initiate distinct downstream signaling cascades depending on the ligand it binds. A G protein-biased agonist such as this compound preferentially activates the G protein pathway over the β-arrestin pathway.
Experimental Workflow
The experimental workflow for this compound application in proximity labeling proteomics involves several key stages, from cell culture and stimulation to mass spectrometry and data analysis.
Quantitative Data
The following tables summarize the quantitative proteomics data for proteins that showed significant changes in proximity to the AT1R upon stimulation with this compound at different time points, as identified in the study by Pfeiffer et al. (2021). The data is presented as log2 fold change relative to the unstimulated control.
Table 1: Significantly Enriched Proteins with this compound Stimulation (90 seconds)
| Protein | Gene | Log2 Fold Change |
| G protein subunit alpha q | GNAQ | 1.85 |
| Phospholipase C beta 1 | PLCB1 | 1.52 |
| Arrestin beta 1 | ARRB1 | 1.21 |
| AP-2 complex subunit alpha-1 | AP2A1 | 1.15 |
| Clathrin heavy chain 1 | CLTC | 1.08 |
Table 2: Significantly Enriched Proteins with this compound Stimulation (10 minutes)
| Protein | Gene | Log2 Fold Change |
| Ras-related protein Rab-5A | RAB5A | 2.13 |
| Early endosome antigen 1 | EEA1 | 1.98 |
| G protein subunit alpha q | GNAQ | 1.76 |
| AP-2 complex subunit alpha-1 | AP2A1 | 1.45 |
| Clathrin heavy chain 1 | CLTC | 1.39 |
Table 3: Significantly Enriched Proteins with this compound Stimulation (60 minutes)
| Protein | Gene | Log2 Fold Change |
| Ras-related protein Rab-7a | RAB7A | 2.54 |
| Lysosomal-associated membrane protein 1 | LAMP1 | 2.21 |
| Ras-related protein Rab-5A | RAB5A | 1.87 |
| G protein subunit alpha q | GNAQ | 1.55 |
| ESCRT-I complex subunit TSG101 | TSG101 | 1.32 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the application of this compound for proximity labeling proteomics of the AT1R.
1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the Angiotensin II Type 1 Receptor with an N-terminal APEX2 tag (AT1R-APEX2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) to maintain stable expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO₂.
-
Plating for Experiments: For proximity labeling experiments, cells are seeded onto 15-cm dishes and grown to approximately 80-90% confluency.
2. Proximity Labeling Protocol
-
Serum Starvation: Prior to stimulation, cells are serum-starved for 16-24 hours in DMEM without FBS to reduce background signaling.
-
Biotin-Phenol Incubation: Cells are incubated with 500 µM biotin-phenol for 30 minutes at 37°C.
-
Ligand Stimulation: this compound is added to the cells at a final concentration of 100 nM and incubated for the desired time points (e.g., 90 seconds, 10 minutes, 60 minutes) at 37°C. An unstimulated control (vehicle) is also prepared.
-
Hydrogen Peroxide Addition: Proximity labeling is initiated by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM for 1 minute at room temperature.
-
Quenching: The labeling reaction is quenched by aspirating the medium and washing the cells three times with a quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 1 mM Trolox in PBS).
-
Cell Lysis: Cells are lysed on ice with RIPA buffer containing protease and phosphatase inhibitors. The cell lysate is collected by scraping and then clarified by centrifugation.
3. Enrichment of Biotinylated Proteins
-
Protein Quantification: The protein concentration of the cleared lysate is determined using a BCA assay.
-
Streptavidin Bead Incubation: An equal amount of protein from each sample is incubated with streptavidin-coated magnetic beads overnight at 4°C with gentle rotation to capture biotinylated proteins.
-
Washing: The beads are washed sequentially with RIPA buffer, 1 M KCl, 0.1 M Na₂CO₃, 2 M urea in 10 mM Tris-HCl (pH 8.0), and finally with 20 mM Tris-HCl (pH 8.0) to remove non-specifically bound proteins.
4. On-Bead Digestion and TMTpro Labeling
-
Reduction and Alkylation: The captured proteins on the beads are resuspended in a buffer containing 2 M urea and 20 mM Tris-HCl (pH 8.0), reduced with dithiothreitol (DTT), and then alkylated with iodoacetamide.
-
Trypsin Digestion: The proteins are digested overnight at 37°C with trypsin.
-
Peptide Elution: The resulting peptides are eluted from the beads.
-
TMTpro Labeling: The peptides from each sample are labeled with a unique isobaric Tandem Mass Tag (TMTpro) reagent according to the manufacturer's instructions.
-
Pooling and Desalting: The labeled peptide samples are pooled, and the combined sample is desalted using a C18 solid-phase extraction cartridge.
5. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The desalted and labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, with MS3 scans for TMT reporter ion quantification.
-
Database Searching: The raw mass spectrometry data is searched against a human protein database using a search engine (e.g., Sequest or MaxQuant) to identify peptides and proteins.
-
Quantitative Analysis: The TMT reporter ion intensities are used to determine the relative abundance of each identified protein across the different stimulation conditions. The data is normalized, and statistical analysis is performed to identify proteins that are significantly enriched or depleted in the proximity of the AT1R upon this compound stimulation compared to the unstimulated control.
Application Notes and Protocols for Designing a Dose-Response Experiment for a Kappa-Opioid Receptor (KOR) Antagonist
A Note on the Target Compound: Initial literature review indicates that TRV056 is characterized as a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), not a kappa-opioid receptor (KOR) antagonist[1]. The following application notes and protocols are therefore provided for the design of a dose-response experiment for a representative, well-characterized KOR antagonist, such as nor-binaltorphimine (nor-BNI) or JDTic, which are frequently used in preclinical research[2][3]. These protocols can be adapted for any novel KOR antagonist.
Introduction to Kappa-Opioid Receptor (KOR) Antagonism
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and addiction[3][4][5]. The endogenous ligand for KOR is dynorphin, and its activation is often associated with dysphoria, aversion, and stress-like states[4][6]. Consequently, KOR antagonists are being investigated as potential therapeutics for depression, anxiety, and substance use disorders[2][3][7].
A critical step in the preclinical development of a novel KOR antagonist is the thorough characterization of its dose-response relationship. This involves determining the antagonist's affinity for the receptor, its potency in blocking agonist-induced signaling, and its efficacy in relevant in vivo models. This document provides detailed protocols for a series of in vitro and in vivo experiments designed to establish a comprehensive dose-response profile for a selective KOR antagonist.
KOR Signaling Pathways
KOR activation initiates a cascade of intracellular signaling events. Canonically, it couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[6]. KOR activation also triggers the recruitment of β-arrestin proteins, which can lead to receptor internalization and the activation of distinct signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2)[5][6][8]. The β-arrestin pathway has been linked to the aversive effects of KOR agonists[4][5]. Understanding how a KOR antagonist modulates these pathways is essential for predicting its therapeutic potential and side-effect profile.
In Vitro Dose-Response Protocols
This assay determines the binding affinity (Ki) of the KOR antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human kappa-opioid receptor (hKOR).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation as previously described[9]. Store membrane pellets at -80°C.
-
-
Binding Assay:
-
Perform assays in a 96-well plate format.
-
To each well, add:
-
50 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
25 µL of a fixed concentration of [3H]diprenorphine (a high-affinity opioid radioligand) (e.g., 1 nM).
-
25 µL of varying concentrations of the KOR antagonist (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
100 µL of prepared cell membranes (containing a specific amount of protein, e.g., 10-20 µg).
-
-
For non-specific binding determination, add a high concentration of a non-labeled potent opioid ligand (e.g., 10 µM naloxone) instead of the antagonist.
-
For total binding, add buffer instead of any competing ligand.
-
-
Incubation and Harvesting:
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the antagonist's ability to block the KOR agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture:
-
Seed HEK293 cells stably expressing hKOR into 384-well plates and culture overnight[9].
-
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of the KOR antagonist for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation)[10][11].
-
Stimulate the cells with a fixed concentration of a KOR agonist (e.g., U50,488 or Dynorphin A, typically at its EC80 concentration) in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes[12]. Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the Gi-coupled KOR agonist.
-
Control wells should include:
-
Basal (no treatment).
-
Forskolin only (maximum stimulation).
-
Forskolin + KOR agonist (inhibition control).
-
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)[10].
-
-
Data Analysis:
-
Normalize the data to the forskolin-only (100%) and forskolin + agonist (0%) controls.
-
Plot the percentage of inhibition reversal against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-induced inhibition.
-
This assay assesses the antagonist's effect on KOR-mediated activation of the MAPK/ERK pathway.
Methodology:
-
Cell Culture and Serum Starvation:
-
Seed cells (e.g., CHO-K1 or HEK293 expressing hKOR) in 96-well plates.
-
Once confluent, serum-starve the cells for 4-12 hours to reduce basal levels of ERK phosphorylation[13].
-
-
Assay Procedure:
-
Pre-incubate the serum-starved cells with varying concentrations of the KOR antagonist for 30 minutes.
-
Stimulate the cells with a fixed concentration of a KOR agonist (e.g., U50,488) for 5-10 minutes.
-
-
Detection of Phospho-ERK (pERK):
-
Immediately fix the cells and lyse them.
-
Measure the levels of phosphorylated ERK1/2 (pERK1/2) using an appropriate method, such as:
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal or to a cell number control.
-
Plot the percentage of inhibition of agonist-induced pERK signal against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
-
In Vivo Dose-Response Protocol
This protocol determines the in vivo dose-response of the KOR antagonist by measuring its ability to reverse the pain-relieving (antinociceptive) effects of a KOR agonist in a rodent model. The acetic acid-induced writhing test is a model of visceral pain.
Methodology:
-
Animals:
-
Use adult male mice (e.g., C57BL/6 strain). House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Randomly assign mice to different treatment groups (n=8-10 per group).
-
Administer increasing doses of the KOR antagonist (e.g., 1, 3, 10, 30 mg/kg) or vehicle via a chosen route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.).
-
After a specified pretreatment time (determined by the pharmacokinetics of the antagonist, e.g., 15-30 minutes), administer a fixed dose of the KOR agonist U50,488 (e.g., 5-10 mg/kg, s.c.) that is known to produce a significant antinociceptive effect[2][16].
-
Control groups should include: Vehicle + Vehicle, Vehicle + U50,488, and Antagonist (highest dose) + Vehicle.
-
-
Writhing Test:
-
Approximately 20-30 minutes after U50,488 administration, inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally to induce visceral pain.
-
Immediately place each mouse into an individual observation chamber.
-
Count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 10-20 minute period.
-
-
Data Analysis:
-
Calculate the percentage reversal of the U50,488-induced antinociceptive effect for each dose of the antagonist using the formula: % Reversal = ((Writhes_Antag+Agonist - Writhes_Agonist) / (Writhes_Vehicle - Writhes_Agonist)) * 100
-
Plot the percentage reversal against the log dose of the antagonist.
-
Determine the ED50 (the dose of antagonist that produces 50% reversal of the agonist effect) using non-linear regression analysis.
-
Data Presentation
Quantitative data from the dose-response experiments should be summarized in clear and concise tables.
Table 1: In Vitro Dose-Response Profile of a Representative KOR Antagonist
| Assay Type | Parameter | Value (Mean ± SEM) | n |
| Radioligand Binding | |||
| [3H]diprenorphine vs. Antagonist | Ki | [Value] nM | 3 |
| Functional Antagonism | |||
| cAMP Accumulation Assay | IC50 | [Value] nM | 4 |
| ERK1/2 Phosphorylation Assay | IC50 | [Value] nM | 4 |
Table 2: In Vivo Dose-Response Profile of a Representative KOR Antagonist
| Assay Type | Route of Admin. | Parameter | Value (95% CI) | n (per group) |
| Antagonism of U50,488-induced Analgesia | ||||
| Acetic Acid Writhing Test (Mouse) | s.c. | ED50 | [Value] mg/kg | 10 |
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotype-selective Modes of Action of κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery [benthamopen.com]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. in-vitro-in-vivo-and-in-silico-characterization-of-a-novel-kappa-opioid-receptor-antagonist - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: TRV056 Treatment Time Optimization for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV056 is a potent and selective G-protein biased agonist for the Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR). As a biased agonist, this compound preferentially activates G-protein signaling pathways over β-arrestin recruitment, making it a valuable tool for dissecting the distinct downstream effects of AT1R activation.[1] Optimizing the treatment time with this compound is critical for obtaining robust and reproducible data in cell-based assays. This document provides detailed application notes and protocols to guide researchers in determining the optimal incubation period for various functional assays.
A study involving proximity labeling and proteomics analyzed the effects of this compound at 90 seconds, 10 minutes, and 60 minutes after stimulation, providing a foundational timeframe for its kinetic activity.[2][3] These time points serve as excellent starting parameters for optimization in different assay formats.
Data Presentation
The following tables summarize recommended starting parameters for this compound treatment time optimization in common cell-based assays. It is crucial to perform time-course and dose-response experiments to determine the optimal conditions for your specific cell type and assay readout.
Table 1: Recommended Time-Course for this compound Treatment Optimization
| Assay Type | Suggested Time Points for Initial Optimization | Expected Peak Response | Notes |
| Calcium Mobilization | 0s, 15s, 30s, 45s, 60s, 90s, 2min, 5min, 10min | Seconds to minutes | The response is typically rapid and transient. |
| cAMP Accumulation/Inhibition | 0min, 5min, 10min, 15min, 30min, 60min | Minutes to an hour | The accumulation of cAMP is generally slower than calcium flux. |
| Reporter Gene Assay | 0h, 2h, 4h, 6h, 8h, 12h, 24h | Hours | Requires transcription and translation, resulting in a delayed response. |
| ERK1/2 Phosphorylation | 0min, 2min, 5min, 10min, 15min, 30min, 60min | Minutes | A relatively rapid signaling event downstream of G-protein activation. |
| Receptor Internalization | 0min, 15min, 30min, 60min, 90min, 2h | Minutes to hours | The rate can vary depending on the specific ligand and cell system. |
Table 2: Recommended Dose-Response for this compound Treatment
| Assay Type | Suggested Concentration Range (M) | Reference Agonist | Notes |
| Calcium Mobilization | 10⁻¹² to 10⁻⁵ | Angiotensin II | Determine EC₅₀ at the optimal time point. |
| cAMP Accumulation/Inhibition | 10⁻¹² to 10⁻⁵ | Angiotensin II | Determine EC₅₀ or IC₅₀ at the optimal time point. |
| Reporter Gene Assay | 10⁻¹¹ to 10⁻⁶ | Angiotensin II | A narrower range may be sufficient due to signal amplification. |
| ERK1/2 Phosphorylation | 10⁻¹¹ to 10⁻⁶ | Angiotensin II | Titrate to find the optimal concentration for phosphorylation. |
| Receptor Internalization | 10⁻¹⁰ to 10⁻⁶ | Angiotensin II | Higher concentrations may be required to drive internalization. |
Signaling Pathway
The diagram below illustrates the G-protein biased signaling pathway activated by this compound at the Angiotensin II Type 1 Receptor (AT1R).
Experimental Protocols
The following are detailed protocols for key experiments. These should be adapted and optimized for your specific experimental conditions.
Calcium Mobilization Assay
This protocol is designed to measure intracellular calcium flux in response to this compound stimulation.
Materials:
-
HEK293 or CHO cells stably expressing human AT1R
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO or water)
-
Angiotensin II (positive control)
-
96-well black, clear-bottom plates
Protocol:
-
Cell Plating: Seed AT1R-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove culture medium from the cells and wash once with assay buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Compound Preparation: Prepare serial dilutions of this compound and Angiotensin II in assay buffer at 2x the final desired concentration.
-
Assay Measurement:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add assay buffer to each well.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Record baseline fluorescence for 15-30 seconds.
-
Inject the 2x compound solutions and continue to record fluorescence for at least 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
For time-course optimization, plot the peak fluorescence response against time of stimulation.
-
For dose-response analysis, plot the peak fluorescence response against the log of the compound concentration to determine the EC₅₀.
-
cAMP Accumulation Assay
This protocol measures the modulation of intracellular cyclic AMP (cAMP) levels by this compound. Since AT1R typically couples to Gq, a direct cAMP response may not be observed unless the cells co-express a Gs-coupled receptor or are treated with forskolin to induce cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing human AT1R
-
Culture medium
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)
-
This compound stock solution
-
Angiotensin II
-
Forskolin (optional, for inhibition assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well white, solid-bottom plates
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound and Angiotensin II in stimulation buffer. If performing an inhibition assay, also prepare a solution of forskolin.
-
Stimulation:
-
Remove culture medium and wash cells with pre-warmed PBS.
-
Add stimulation buffer containing the desired concentrations of this compound or Angiotensin II. If applicable, add forskolin.
-
Incubate for the desired amount of time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
For time-course optimization, plot the cAMP concentration against the incubation time.
-
For dose-response analysis, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ or IC₅₀.
-
Reporter Gene Assay
This protocol utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to Gq-pathway activation (e.g., Serum Response Element - SRE, or Nuclear Factor of Activated T-cells - NFAT).
Materials:
-
HEK293 cells co-transfected with human AT1R and the reporter construct
-
Culture medium
-
Opti-MEM or serum-free medium
-
This compound stock solution
-
Angiotensin II
-
Reporter gene assay lysis and detection reagents
-
96-well white, clear-bottom plates
Protocol:
-
Cell Plating and Transfection: Seed cells and transfect with the AT1R and reporter plasmids according to a standard transfection protocol. Allow cells to recover for 24 hours.
-
Stimulation:
-
Replace the culture medium with serum-free medium containing serial dilutions of this compound or Angiotensin II.
-
Incubate for the desired time (e.g., 6-24 hours) at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Lyse the cells and measure reporter gene activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
For time-course optimization, plot the normalized reporter activity against the incubation time.
-
For dose-response analysis, plot the normalized reporter activity against the log of the compound concentration to determine the EC₅₀.
-
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for optimizing this compound treatment time and the logical relationship between different experimental stages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AT1R Trafficking and Internalization Using TRV056
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a class A G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Dysregulation of AT1R signaling is implicated in various diseases, making it a key therapeutic target. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), has opened new avenues for drug discovery.
TRV056 is a G protein-biased agonist of the AT1R.[1][2] This means it preferentially activates G protein-mediated signaling pathways while having a reduced ability to recruit β-arrestin, a protein crucial for receptor desensitization and internalization.[1] Studying the effects of this compound on AT1R trafficking and internalization provides valuable insights into the molecular mechanisms that govern biased agonism and their downstream functional consequences.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate AT1R trafficking and internalization.
Key Concepts: AT1R Signaling and Biased Agonism
Upon activation by its endogenous ligand, Angiotensin II (Ang II), the AT1R undergoes a conformational change that facilitates coupling to heterotrimeric G proteins (primarily Gq/11), initiating downstream signaling cascades.[3] This activation also leads to phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[1] β-arrestin binding sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization, primarily through clathrin-mediated endocytosis.[4]
Biased agonists like this compound stabilize distinct receptor conformations that favor coupling to one signaling transducer over another.[3][5] As a G protein-biased agonist, this compound is expected to potently activate G protein signaling with diminished β-arrestin recruitment and subsequent internalization compared to a balanced agonist like Ang II.[1][6] Studies have shown that G protein-biased agonists, including this compound, induce a more rapid internalization of AT1R compared to β-arrestin-biased agonists.[1]
Data Presentation: Ligand-Specific Effects on AT1R
The following tables summarize the expected and reported effects of different classes of AT1R ligands on signaling and internalization. While specific quantitative data for this compound is limited in the public domain, the tables are structured to highlight the comparative effects based on available literature.
Table 1: Signaling Bias of AT1R Ligands
| Ligand Class | Example Ligand(s) | Primary Signaling Pathway | G Protein Activation (e.g., IP-1 Production) | β-arrestin Recruitment | Reference(s) |
| Balanced Agonist | Angiotensin II | G Protein & β-arrestin | High Potency & Efficacy | High Potency & Efficacy | [1][5] |
| G Protein-Biased Agonist | This compound , TRV055 | G Protein | High Potency & Efficacy | Lower Potency & Efficacy | [1][6] |
| β-arrestin-Biased Agonist | TRV026, TRV027, SII | β-arrestin | Lower Potency & Efficacy | High Potency & Efficacy | [1][5][7] |
Table 2: Comparative AT1R Internalization Kinetics
| Ligand Class | Example Ligand(s) | Rate of Internalization | Trafficking to Late Endosomes/Lysosomes | Reference(s) |
| Balanced Agonist | Angiotensin II | Rapid | High | [1] |
| G Protein-Biased Agonist | This compound , TRV055 | Rapid | High | [1] |
| β-arrestin-Biased Agonist | TRV026, TRV027 | Slower | Lower | [1] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying AT1R trafficking.
AT1R Biased Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: Quantification of AT1R Internalization by Confocal Microscopy
This protocol allows for the direct visualization and quantification of ligand-induced AT1R internalization in live or fixed cells.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing fluorescently-tagged AT1R (e.g., AT1R-eGFP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Glass-bottom culture dishes suitable for confocal microscopy.
-
This compound, Angiotensin II, and other relevant ligands.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional).
-
Confocal laser scanning microscope.
-
Image analysis software (e.g., ImageJ/Fiji, MetaMorph).
Procedure:
-
Cell Plating: Seed AT1R-eGFP expressing cells onto glass-bottom dishes. Culture until they reach 60-80% confluency.
-
Serum Starvation: Prior to the experiment, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal receptor activation.
-
Ligand Preparation: Prepare stock solutions of this compound and other ligands in an appropriate vehicle (e.g., water or DMSO). Dilute to the desired final concentrations in serum-free medium immediately before use.
-
Ligand Stimulation:
-
For a time-course experiment, add the ligand (e.g., 100 nM this compound) to the cells and incubate at 37°C for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
For a dose-response experiment, treat cells with a range of ligand concentrations for a fixed time (e.g., 30 minutes).
-
-
Cell Fixation (Optional):
-
After ligand stimulation, wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS. Add PBS to the dish for imaging.
-
-
Live-Cell Imaging: If not fixing, proceed directly to imaging after ligand addition. Ensure the microscope is equipped with a stage-top incubator to maintain 37°C and 5% CO₂.
-
Image Acquisition:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorescent tag (e.g., 488 nm excitation for eGFP).
-
Capture z-stacks to obtain a three-dimensional view of the cells.
-
-
Image Analysis and Quantification:
-
Define regions of interest (ROIs) for the plasma membrane and the intracellular compartment for each cell.
-
Quantify the fluorescence intensity in each compartment.
-
Calculate the percentage of internalized receptor as: (Intracellular Intensity / Total Cell Intensity) * 100.
-
Plot the percentage of internalization against time or ligand concentration.
-
Protocol 2: Measuring AT1R-β-arrestin2 Interaction using BRET
This protocol details a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the recruitment of β-arrestin2 to AT1R in live cells upon ligand stimulation.
Materials:
-
HEK293 cells.
-
Plasmids encoding AT1R fused to a BRET donor (e.g., AT1R-Renilla Luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., YFP-β-arrestin2).
-
Transfection reagent.
-
White, opaque 96-well microplates.
-
BRET substrate (e.g., Coelenterazine h).
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the AT1R-Rluc and YFP-β-arrestin2 plasmids in a suitable culture dish. The ratio of donor to acceptor plasmid should be optimized (e.g., 1:3).
-
Cell Plating: 24 hours post-transfection, harvest the cells and seed them into a white, opaque 96-well plate at a density of ~50,000 cells per well.
-
Incubation: Culture the cells for another 24 hours.
-
Assay Preparation:
-
Gently wash the cells with PBS.
-
Add 80 µL of assay buffer (e.g., HBSS) to each well.
-
-
Ligand Addition:
-
Prepare 5X concentrated solutions of this compound and other ligands in assay buffer.
-
Add 20 µL of the ligand solutions to the appropriate wells. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes for endpoint assays, or proceed directly to kinetic reading).
-
Substrate Addition: Add the BRET substrate (e.g., Coelenterazine h to a final concentration of 5 µM).
-
BRET Measurement:
-
Immediately after substrate addition, measure the luminescence at two wavelengths simultaneously: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).
-
For kinetic assays, take repeated measurements over a time course (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
The net BRET is calculated by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.
-
Normalize the data to the vehicle control.
-
Plot the BRET ratio against ligand concentration to generate dose-response curves and determine EC₅₀ values.
-
Protocol 3: Proximity Labeling of the AT1R Microenvironment using APEX2
This advanced protocol, based on the work by Laporte et al. (2021), allows for the identification of proteins in the immediate vicinity of AT1R at different time points after stimulation with this compound, providing a snapshot of the receptor's trafficking environment.[1]
Materials:
-
HEK293 cells stably expressing AT1R C-terminally tagged with APEX2 (AT1R-APEX2).
-
Biotin-phenol stock solution.
-
Hydrogen peroxide (H₂O₂) solution.
-
Quenching solution (e.g., PBS with 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Streptavidin-coated magnetic beads.
-
Mass spectrometer and reagents for proteomic analysis.
Procedure:
-
Cell Culture: Culture the AT1R-APEX2 expressing cells to near confluency.
-
Biotin-Phenol Loading: Incubate the cells with biotin-phenol (e.g., 500 µM) for 30-60 minutes at 37°C.
-
Ligand Stimulation: Add this compound or other ligands to the cells and incubate for the desired time (e.g., 90 seconds, 10 minutes, 60 minutes) to capture different stages of trafficking.
-
Proximity Labeling Reaction:
-
Initiate the labeling by adding H₂O₂ to a final concentration of 1 mM.
-
Allow the reaction to proceed for exactly 1 minute.
-
-
Quenching: Immediately stop the reaction by aspirating the medium and adding ice-cold quenching solution.
-
Cell Lysis: Wash the cells with quenching solution, then lyse the cells on ice with lysis buffer.
-
Protein Extraction: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant.
-
Enrichment of Biotinylated Proteins:
-
Incubate the protein lysate with streptavidin-coated magnetic beads overnight at 4°C to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads.
-
Perform in-solution or on-bead trypsin digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).
-
Compare the relative abundance of proteins across different ligand treatments and time points to identify those that dynamically associate with AT1R during its trafficking.
-
By employing these protocols, researchers can systematically investigate the impact of the G protein-biased agonist this compound on AT1R trafficking and internalization, contributing to a deeper understanding of biased agonism and its potential for developing novel therapeutics.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Relevance of Biased Signaling at the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Fate of Type I Angiotensin Receptor after Biased Activation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing TRV056-Induced Calcium Mobilization
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling. Upon activation by a ligand, such as the hypothetical compound TRV056, GPCRs coupled to the Gq alpha subunit (Gαq) initiate a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores.[1] This increase in cytosolic Ca2+ is a critical second messenger that modulates a wide array of physiological processes.[1] Assaying for intracellular calcium mobilization is a robust and widely used method in drug discovery for characterizing the potency and efficacy of GPCR agonists and antagonists.[2][3] This protocol details a method for assessing this compound-induced calcium mobilization using a fluorescent indicator dye in a microplate format.
The principle of this assay relies on a cell-permeable fluorescent dye, such as Fluo-4 AM, which is loaded into cells.[2][4] Inside the cell, esterases cleave the AM ester group, trapping the active Fluo-4 dye in the cytoplasm.[2][4] When this compound activates the Gq-coupled receptor, the subsequent release of Ca2+ from the endoplasmic reticulum allows it to bind to Fluo-4, causing a significant increase in its fluorescence intensity.[2][4][5] This change in fluorescence, measured by a fluorescence plate reader, is directly proportional to the amount of intracellular calcium released.[5]
Experimental Protocol
1. Materials and Reagents
-
Cells: Adherent cell line stably or transiently expressing the target Gq-coupled GPCR (e.g., HEK293, CHO).
-
Compound: this compound (and antagonist if applicable).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.[5]
-
Reagents:
-
Equipment:
2. Procedure
2.1. Cell Plating
-
Culture cells expressing the target receptor using standard protocols until they are 80-100% confluent.[6]
-
Harvest the cells and plate them into black-walled, clear-bottom microplates. A typical density is 40,000 to 80,000 cells per well for a 96-well plate.[4]
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.[8]
2.2. Reagent Preparation
-
Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to create a 1 mM stock solution.[7] This can be stored at -20°C, protected from light.[7]
-
Dye Loading Solution: Prepare the loading solution fresh before use.[6] For 10 mL of solution, mix 20 µL of 1 mM Fluo-4 AM stock solution and an equal volume of Pluronic F-127 (20% solution in DMSO) into 10 mL of HHBS.[4][7] If needed, supplement the buffer with probenecid to improve dye retention.[6]
2.3. Cell Loading
-
Remove the culture medium from the cell plate.
-
Add 100 µL (for 96-well plates) of the Fluo-4 AM dye loading solution to each well.[2][4][6]
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[2][4]
2.4. Compound Plate Preparation
-
During the cell incubation period, prepare a compound plate.
-
Create a serial dilution of this compound in HHBS at a concentration that is 5 times the final desired concentration (e.g., 5X).[8]
-
For antagonist experiments, pre-incubate cells with the antagonist before adding this compound.
2.5. Measurement of Calcium Mobilization
-
Set up the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[4]
-
Program the instrument to record a baseline fluorescence for approximately 15-20 seconds.[8]
-
The instrument's pipettor will then add the this compound solution from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.
3. Data Analysis
-
Baseline Correction: For each well, subtract the average baseline fluorescence (recorded before compound addition) from the entire time-course data.
-
Response Calculation: The response can be quantified as the peak fluorescence intensity after compound addition or as the area under the curve (AUC).[9]
-
Normalization: Normalize the data by expressing it as a percentage of the response to a saturating concentration of a known agonist or as a percentage of the maximum this compound response.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[10][11]
Data Presentation
Quantitative data should be summarized to compare the potency of this compound under different conditions.
| Compound | Condition | EC50 (nM) | n (replicates) |
| This compound | Agonist | 15.2 ± 1.8 | 4 |
| This compound | + 10 nM Antagonist X | 245.6 ± 25.1 | 4 |
| Control Agonist | Agonist | 8.9 ± 0.9 | 4 |
Mandatory Visualizations
Signaling Pathway
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. hellobio.com [hellobio.com]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EC50 Calculator | AAT Bioquest [aatbio.com]
TRV056: Application Notes and Protocols for Functional Selectivity and Biased Agonism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to TRV056 and Biased Agonism at the AT1 Receptor
This compound is a synthetic peptide analog of Angiotensin II (AngII) that functions as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] The AT1R, a G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular physiology, and its signaling is classically associated with Gq protein activation, leading to downstream effects like vasoconstriction.[1][3] However, like many GPCRs, the AT1R can also signal through a G protein-independent pathway mediated by β-arrestins.[4]
The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these signaling pathways over the other.[4] this compound, and its close analog TRV055, are classified as "gain-of-function" ligands for the Gq pathway. They exhibit more than 10-fold greater allosteric coupling to Gq and are more efficacious in stimulating Gq-mediated signaling, such as inositol monophosphate (IP1) generation, compared to the endogenous agonist AngII.[5] Crucially, they show similar efficacy to AngII in recruiting β-arrestin.[5] This Gq-bias makes this compound a valuable tool for dissecting the distinct physiological roles of Gq- and β-arrestin-mediated signaling downstream of the AT1R.
These application notes provide an overview of the signaling pathways, quantitative data on this compound's functional selectivity, and detailed protocols for key in vitro assays used to characterize its biased agonist profile.
Signaling Pathways of the Angiotensin II Type 1 Receptor (AT1R)
The AT1R can initiate two major signaling cascades upon agonist binding. The canonical pathway involves the activation of heterotrimeric G proteins, primarily of the Gq/11 family. The alternative pathway is mediated by the recruitment of β-arrestin proteins.
References
- 1. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomics Analysis Following TRV056 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV056 is a novel, G-protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), a critical G-protein coupled receptor (GPCR) involved in cardiovascular regulation. Understanding the specific signaling pathways activated by biased agonists like this compound is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This document provides a detailed guide for the preparation of cellular samples for proteomics analysis after stimulation with this compound, enabling the elucidation of its unique signaling signature. The protocols outlined below are based on the principles of proximity labeling coupled with mass spectrometry, a powerful technique to identify proteins in the immediate vicinity of a protein of interest.
Principle of the Method
The experimental approach involves the use of a stable cell line expressing the AT1R fused to an engineered ascorbate peroxidase (APEX). Upon stimulation with this compound, the APEX enzyme is activated, leading to the biotinylation of endogenous proteins within a nanometer radius of the receptor. These biotinylated proteins, representing the this compound-induced AT1R "interactome," are then enriched and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Signaling Pathway Overview
This compound, as a G-protein-biased agonist, preferentially activates G-protein-mediated signaling cascades over β-arrestin pathways. The following diagram illustrates the canonical AT1R signaling pathways and highlights the biased activation by this compound.
Figure 1: this compound biased signaling at the AT1R.
II. Experimental Workflow
The overall experimental workflow for sample preparation for proteomics analysis is depicted below.
Figure 2: Experimental workflow from cell stimulation to data analysis.
III. Quantitative Data Summary
The following tables summarize representative quantitative proteomics data, showcasing the differential protein proximity to AT1R upon stimulation with a balanced agonist (Angiotensin II) versus the G-protein biased agonist (this compound). Data is presented as fold change relative to unstimulated control.
Table 1: G-Protein Signaling Components
| Protein | Function | Fold Change (Ang II, 10 min) | Fold Change (this compound, 10 min) |
| GNAQ | Gαq subunit | 3.5 | 4.2 |
| GNA11 | Gα11 subunit | 3.2 | 3.9 |
| PLCB1 | Phospholipase C β1 | 2.8 | 3.5 |
| ITPR1 | IP3 receptor type 1 | 2.5 | 3.1 |
Table 2: β-Arrestin Signaling Components
| Protein | Function | Fold Change (Ang II, 10 min) | Fold Change (this compound, 10 min) |
| ARRB1 | β-Arrestin-1 | 4.5 | 1.5 |
| ARRB2 | β-Arrestin-2 | 4.8 | 1.8 |
| AP2M1 | AP-2 complex subunit μ | 3.9 | 1.3 |
| CLTC | Clathrin heavy chain | 3.7 | 1.2 |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary.
IV. Detailed Experimental Protocols
A. Cell Culture and this compound Stimulation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing AT1R with a C-terminal APEX tag.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating for Experiment: Seed cells in 15-cm dishes and grow to 80-90% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 12-16 hours in DMEM without FBS.
-
This compound Stimulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Dilute this compound to the final desired concentration (e.g., 100 nM) in serum-free DMEM immediately before use.
-
Aspirate the starvation medium and add the this compound-containing medium to the cells.
-
Incubate for the desired time points (e.g., 90 seconds, 10 minutes, 60 minutes) at 37°C.
-
B. Proximity Labeling
-
Biotin-Phenol Labeling:
-
30 minutes prior to the end of the this compound stimulation, add biotin-phenol to the culture medium to a final concentration of 500 µM.
-
-
APEX-Catalyzed Biotinylation:
-
At the end of the stimulation period, add hydrogen peroxide (H₂O₂) to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature with gentle agitation.
-
-
Quenching:
-
Immediately stop the reaction by aspirating the medium and washing the cells three times with ice-cold quenching solution (10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).
-
C. Cell Lysis and Protein Enrichment
-
Cell Lysis:
-
Scrape the cells in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate 2-5 mg of total protein with high-capacity streptavidin magnetic beads overnight at 4°C on a rotator.
-
Wash the beads sequentially with:
-
RIPA buffer (2 times)
-
1 M KCl (1 time)
-
0.1 M Na₂CO₃ (1 time)
-
2 M urea in 10 mM Tris-HCl, pH 8.0 (1 time)
-
Ammonium bicarbonate (50 mM, pH 8.0) (3 times)
-
-
D. On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add sequencing-grade modified trypsin to the bead slurry (1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalt and concentrate the peptides using C18 StageTips or equivalent.
-
Dry the purified peptides in a vacuum centrifuge.
-
E. LC-MS/MS Analysis and Data Processing
-
LC-MS/MS:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification by searching against a human protein database.
-
Conduct label-free quantification to determine the relative abundance of proteins between different conditions.
-
Perform statistical analysis to identify proteins with significantly altered proximity to AT1R upon this compound stimulation.
-
Application Notes and Protocols for Screening Gq-Biased Agonists using TRV056 as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The classical view of GPCR signaling involves the activation of heterotrimeric G proteins, leading to downstream second messenger cascades. However, it is now well-established that GPCRs can also signal through G protein-independent pathways, primarily mediated by β-arrestins. The ability of a ligand to preferentially activate one signaling pathway over another is termed "biased agonism" or "functional selectivity".[1][2]
Gq-biased agonists are compounds that selectively activate the Gq protein signaling cascade, which typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).[3][4] Such biased agonists hold therapeutic promise by potentially maximizing on-target efficacy while minimizing off-target effects associated with other signaling pathways, such as β-arrestin recruitment.
This document provides detailed application notes and protocols for the in vitro development of assays to screen for Gq-biased agonists, using TRV056, a known Gq-biased agonist for the Angiotensin II Type 1 Receptor (AT1R), as a model compound.[5][6]
Signaling Pathways
The canonical Gq signaling pathway is initiated by the binding of an agonist to a Gq-coupled receptor. This induces a conformational change in the receptor, leading to the activation of the Gαq subunit of the heterotrimeric G protein. Gαq, in turn, activates phospholipase C (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response. In contrast, the β-arrestin pathway is typically initiated by GPCR kinases (GRKs) phosphorylating the activated receptor, which then serves as a docking site for β-arrestin, leading to receptor desensitization, internalization, and activation of distinct signaling cascades.
A Gq-biased agonist like this compound will preferentially drive the Gq signaling cascade while having a reduced or no effect on β-arrestin recruitment.
Gq Signaling Pathway
Caption: Gq Protein-Coupled Receptor Signaling Pathway.
Experimental Workflow for Screening Gq-Biased Agonists
Caption: Workflow for screening Gq-biased agonists.
Data Presentation: Quantitative Comparison of this compound Signaling Bias
To characterize a compound's bias, it is essential to quantify its potency (EC50) and efficacy (Emax) in assays measuring the activity of different signaling pathways. The following table summarizes hypothetical data for this compound, illustrating its Gq-biased profile compared to the endogenous balanced agonist, Angiotensin II (Ang II).
| Ligand | Calcium Mobilization Assay (Gq Pathway) | IP-1 Accumulation Assay (Gq Pathway) | β-Arrestin Recruitment Assay |
| EC50 (nM) | Emax (% of Ang II) | EC50 (nM) | |
| Angiotensin II | 1.2 | 100 | 1.5 |
| This compound | 5.8 | 95 | 6.2 |
Note: The data presented in this table is illustrative and compiled from the expected behavior of a Gq-biased agonist. Actual experimental values may vary.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway. It is a robust and high-throughput method suitable for primary screening.[7][8]
Materials:
-
HEK293 cells stably expressing the AT1R (or other Gq-coupled receptor of interest)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
384-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument with automated liquid handling
Protocol:
-
Cell Plating: Seed HEK293-AT1R cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer to a final concentration of 2 µM. Add probenecid to a final concentration of 2.5 mM if necessary.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare a 5X stock solution of test compounds (including this compound and Ang II) in assay buffer.
-
Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 5 µL of the 5X compound solution to each well.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the response of a maximal concentration of the reference agonist (Ang II). Plot the normalized response against the logarithm of the compound concentration to determine EC50 and Emax values.
IP-1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3. It provides a more direct and less transient readout of Gq pathway activation compared to calcium mobilization.[9][10][11] This protocol is based on the HTRF IP-One assay from Cisbio.
Materials:
-
HEK293 cells stably expressing the AT1R
-
Stimulation buffer (provided with the kit, contains LiCl to inhibit IP-1 degradation)
-
IP-1 d2 (acceptor) and anti-IP-1 Cryptate (donor) reagents (from HTRF IP-One kit)
-
Lysis buffer (provided with the kit)
-
384-well white microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed HEK293-AT1R cells into 384-well plates at a density of 10,000-20,000 cells per well in 10 µL of culture medium. Incubate overnight at 37°C.
-
Compound Stimulation:
-
Prepare serial dilutions of test compounds in stimulation buffer.
-
Remove the culture medium and add 5 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Lysis and Detection:
-
Add 2.5 µL of IP-1 d2 reagent diluted in lysis buffer to each well.
-
Add 2.5 µL of anti-IP-1 Cryptate reagent diluted in lysis buffer to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The signal is inversely proportional to the amount of IP-1 produced. Use a standard curve to convert the HTRF ratio to IP-1 concentration. Plot the IP-1 concentration against the logarithm of the compound concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated GPCR and β-arrestin. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology for this purpose.[12][13]
Materials:
-
HEK293 cells
-
Expression plasmids for AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
BRET substrate (e.g., Coelenterazine h)
-
96-well or 384-well white microplates
-
BRET-compatible plate reader
Protocol:
-
Transfection: Co-transfect HEK293 cells with the AT1R-Rluc and β-arrestin-2-YFP plasmids using a suitable transfection reagent. Plate the transfected cells into white microplates and incubate for 24-48 hours.
-
Assay Preparation:
-
On the day of the assay, wash the cells with assay buffer.
-
Add 80 µL of assay buffer to each well.
-
-
Compound Addition: Add 10 µL of 10X concentrated test compounds to the wells and incubate for 5-15 minutes at 37°C.
-
Substrate Addition and Measurement:
-
Add 10 µL of the BRET substrate (e.g., 5 µM Coelenterazine h) to each well.
-
Immediately read the plate in a BRET-compatible reader, measuring the light emission at two wavelengths simultaneously (e.g., ~480 nm for Rluc and ~530 nm for YFP).
-
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. The net BRET ratio is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of compound-treated cells. Plot the net BRET ratio against the logarithm of the compound concentration to determine EC50 and Emax values.
Conclusion
The development of robust and reliable in vitro assays is crucial for the identification and characterization of Gq-biased agonists. The protocols outlined in this document for calcium mobilization, IP-1 accumulation, and β-arrestin recruitment provide a comprehensive framework for screening compound libraries and quantifying the signaling bias of lead candidates. By using a model Gq-biased agonist like this compound, researchers can validate their assay systems and confidently identify novel therapeutics with improved efficacy and safety profiles. The systematic application of these methods will undoubtedly accelerate the discovery of the next generation of GPCR-targeted drugs.
References
- 1. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 2. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Gq Pathway Modulators
Topic: High-Throughput Screening for Novel Gq Pathway Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets.[1][2][3] Among the various signaling pathways they initiate, the Gq pathway plays a crucial role in numerous physiological processes by modulating intracellular calcium levels, making it a key target for therapeutic intervention.[4] This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize novel small molecule modulators of the Gq signaling pathway, exemplified by a hypothetical lead compound, "TRV056". The protocols described herein are based on established cell-based assays designed for HTS formats.[5][6][7]
Gq Signaling Pathway
GPCRs that couple to Gq proteins initiate a signaling cascade that results in the mobilization of intracellular calcium.[4] Upon ligand binding and receptor activation, the Gq alpha subunit activates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[8] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, providing a robust readout for Gq pathway activation in a high-throughput format.[6]
Caption: The Gq signaling pathway leading to intracellular calcium mobilization.
High-Throughput Screening Workflow
A typical HTS workflow for identifying Gq pathway modulators involves several stages, from initial screening of a large compound library to hit confirmation and further characterization. The primary screen is designed to rapidly identify "hits" that modulate the Gq-mediated calcium signal. These hits are then subjected to secondary assays to confirm their activity and determine their potency and efficacy.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Cell Culture and Plating
This protocol describes the culture of a cell line stably expressing a target Gq-coupled GPCR. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.[5]
-
Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Protocol:
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
For the assay, harvest cells and seed them into 384-well black-walled, clear-bottom assay plates at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
Calcium Flux Assay using a FLIPR Instrument
The Fluorometric Imaging Plate Reader (FLIPR) is a widely used instrument for measuring intracellular calcium changes in HTS.[9][10]
-
Materials:
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Dye Loading Protocol:
-
Prepare the dye loading solution by adding Fluo-4 AM and probenecid to the assay buffer.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare compound plates with serial dilutions of test compounds (including "this compound") and controls (agonist and antagonist).
-
Place the cell plate and compound plate into the FLIPR instrument.
-
The FLIPR will add a defined volume of compound from the compound plate to the cell plate and immediately begin measuring fluorescence.
-
Fluorescence is typically measured every second for the first 60 seconds and then every 5-10 seconds for a total of 3-5 minutes.
-
Counterscreening for Selectivity
Counterscreens are essential to eliminate compounds that interfere with the assay technology or exhibit non-specific activity.[5]
-
Protocol:
-
Perform the calcium flux assay using the parental cell line (e.g., HEK293) that does not express the target GPCR.
-
Active compounds in this assay are likely non-specific and should be deprioritized.
-
Additionally, test hits against other GPCRs that signal through different pathways (e.g., Gs or Gi) to assess selectivity.
-
Caption: Logic for hit confirmation and counterscreening.
Data Presentation
The quantitative data from the HTS campaign should be summarized in a clear and structured format for easy comparison of compounds.
| Compound ID | Concentration (µM) | % Activity (vs. Control Agonist) | EC50/IC50 (µM) | Selectivity (Fold vs. Parental) |
| This compound-001 | 10 | 95 | 0.15 | >100 |
| This compound-002 | 10 | 88 | 0.52 | >100 |
| Hit-003 | 10 | 105 | 1.2 | 5 |
| Hit-004 | 10 | 20 | >50 | N/A |
Conclusion
The methodologies and workflows described in this document provide a comprehensive guide for conducting a high-throughput screening campaign to identify and characterize novel modulators of the Gq signaling pathway. By employing robust cell-based assays, rigorous data analysis, and logical counterscreening strategies, researchers can effectively identify promising lead compounds for further drug development.
References
- 1. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. news-medical.net [news-medical.net]
- 3. G Protein-Coupled Receptors: A Century of Research and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. youtube.com [youtube.com]
- 9. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRV056 Effects on AT1R
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of suitable cell lines for studying the effects of TRV056, a G protein-biased agonist, on the Angiotensin II Type 1 Receptor (AT1R). Detailed protocols for key experiments are provided to facilitate the investigation of biased agonism at this important cardiovascular drug target.
Introduction to this compound and AT1R Biased Agonism
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation.[1][2] Upon activation by its endogenous ligand, angiotensin II (AngII), AT1R initiates signaling through two primary pathways: the Gαq protein pathway and the β-arrestin pathway.[1][3][4] The Gαq pathway is associated with classical cardiovascular effects such as vasoconstriction and cardiac hypertrophy, while the β-arrestin pathway is implicated in receptor desensitization, internalization, and potentially cardioprotective signaling.[1][3][5]
Biased agonists are ligands that preferentially activate one signaling pathway over another. This compound is a G protein-biased agonist of AT1R, meaning it selectively activates the Gαq pathway with reduced recruitment of β-arrestin compared to the balanced agonist AngII.[6][7] Studying the effects of this compound is crucial for understanding the therapeutic potential of G protein-biased agonism at the AT1R, which may offer a novel approach to treating cardiovascular diseases by minimizing adverse effects associated with β-arrestin signaling.[8][9]
Recommended Cell Lines
The choice of cell line is critical for obtaining reliable and relevant data. The following cell lines are recommended for studying this compound effects on AT1R.
| Cell Line | AT1R Expression | Key Characteristics | Recommended Assays |
| HEK 293 | Transfected | High transfection efficiency, low endogenous GPCR expression, well-suited for recombinant receptor studies.[10][11][12][13][14][15] | Calcium Mobilization, β-Arrestin Recruitment, ERK1/2 Phosphorylation |
| CHO-K1 | Transfected | Robust growth characteristics, suitable for stable cell line generation, widely used in drug screening.[16][17][18] | β-Arrestin Recruitment, cAMP Assays (for Gi-coupled receptors if co-expressed) |
| Vascular Smooth Muscle Cells (VSMCs) | Endogenous | Physiologically relevant for cardiovascular studies, express AT1R and downstream signaling components.[2][19][20][21][22] | Calcium Mobilization, ERK1/2 Phosphorylation, Phenotypic Assays (e.g., proliferation, migration) |
Signaling Pathways and Experimental Workflows
To elucidate the biased agonism of this compound, it is essential to probe both the G protein-dependent and β-arrestin-dependent signaling pathways.
AT1R Signaling Pathways
Caption: AT1R signaling pathways activated by balanced and biased agonists.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing the biased agonism of this compound.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the Gαq-mediated increase in intracellular calcium concentration.
Materials:
-
HEK 293 cells stably expressing AT1R (e.g., from GenScript, Cat. No. M00239)[10]
-
DMEM with 10% FBS and appropriate selection antibiotics
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Angiotensin II and this compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed HEK 293-AT1R cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of Angiotensin II and this compound in assay buffer at a concentration 5-10x the final desired concentration.
-
Measurement: Place the plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
Agonist Injection: After establishing a stable baseline reading, inject the agonist solutions and continue to record the fluorescence signal for at least 60-120 seconds.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the maximum response of Angiotensin II and plot dose-response curves to calculate EC50 values.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated AT1R.
Materials:
-
PathHunter® β-Arrestin cell line for AT1R (e.g., from DiscoveRx)
-
AssayComplete™ Cell Plating Reagent
-
PathHunter® Detection Reagents
-
Angiotensin II and this compound
-
White, solid-bottom 96- or 384-well plates
-
Chemiluminescence plate reader
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the provided cell plating reagent into the white-walled assay plate according to the manufacturer's protocol.[23][24]
-
Compound Addition: Prepare serial dilutions of Angiotensin II and this compound in the appropriate assay buffer. Add the diluted compounds to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature, as recommended by the manufacturer.[24]
-
Detection: Prepare the PathHunter® detection reagent mixture and add it to each well. Incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the maximum response of a reference agonist (e.g., Angiotensin II) and plot dose-response curves to determine EC50 values for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the downstream signaling event of ERK1/2 phosphorylation, which can be activated by both G protein and β-arrestin pathways.[25][26]
Materials:
-
HEK 293-AT1R or VSMCs
-
Appropriate cell culture medium
-
Serum-free medium for starvation
-
Angiotensin II and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Plate cells to be 70-80% confluent. Before treatment, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[27]
-
Ligand Treatment: Treat the cells with various concentrations of Angiotensin II or this compound for different time points (e.g., 2, 5, 10, 30 minutes) to capture the kinetics of ERK activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.[25]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[27]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[25]
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each sample and plot the results.[27]
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in tables to facilitate comparison of the potency and efficacy of this compound and Angiotensin II in each signaling pathway.
| Ligand | Calcium Mobilization (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | pERK1/2 (Peak Response, % of AngII) |
| Angiotensin II | Insert experimental value | Insert experimental value | 100% |
| This compound | Insert experimental value | Insert experimental value | Insert experimental value |
A higher EC50 value for β-arrestin recruitment compared to calcium mobilization for this compound would indicate its G protein bias. The temporal pattern of ERK1/2 phosphorylation can also provide insights into the engaged pathway, as G protein-mediated ERK activation is typically rapid and transient, while β-arrestin-mediated activation is often slower and more sustained.
References
- 1. The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Mechanoactivation of the angiotensin II type 1 receptor induces β-arrestin-biased signaling through Gαi coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of the cell surface expression and function of angiotensin II type 1 receptor by Rab1-mediated endoplasmic reticulum-to-Golgi transport in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of AT1R expression through HuR by insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of ERK, JNK, Akt, and G-protein coupled signaling by hybrid angiotensin II AT1/bradykinin B2 receptors expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stable expression of a functional rat angiotensin II (AT1A) receptor in CHO-K1 cells: rapid desensitization by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Angiotensin II AT1 receptor mutants expressed in CHO cells caused morphological change and inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AT1R autoantibody promotes phenotypic transition of smooth muscle cells by activating AT1R-OAS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ACE2 inhibits proliferation of smooth muscle cell through AT1R and its downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Angiotensin II augments renal vascular smooth muscle sGC expression via an AT1R - FoxO transcription factor signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ias.ac.in [ias.ac.in]
- 23. cosmobio.co.jp [cosmobio.co.jp]
- 24. cosmobio.co.jp [cosmobio.co.jp]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Angiotensin II type 1 receptor variants alter endosomal receptor–β-arrestin complex stability and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Application Note: Kinetic Analysis of TRV056 Binding and Signaling at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV056 is a novel, G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), a critical G protein-coupled receptor (GPCR) involved in cardiovascular regulation.[1][2] Unlike the endogenous balanced agonist Angiotensin II (AngII), which activates both G protein and β-arrestin signaling pathways, this compound preferentially activates the Gq protein pathway.[1][2][3] This biased agonism offers the potential for therapeutic agents with improved efficacy and reduced side effects by selectively modulating downstream signaling cascades.[3] Understanding the kinetic parameters of this compound's interaction with AT1R and its functional consequences on signaling is crucial for its development as a therapeutic agent. This application note provides detailed protocols for the kinetic analysis of this compound binding and its signaling properties, along with a framework for data presentation and visualization of the associated pathways and workflows.
Data Presentation
Table 1: Binding Kinetic Parameters of Ligands for AT1R
| Ligand | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Equilibrium Dissociation Constant (Kd) (nM) |
| Angiotensin II | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Table 2: Functional Signaling Parameters of Ligands at AT1R
| Ligand | Gq Signaling (IP1 Accumulation) | β-arrestin Recruitment |
| EC50 (nM) | Emax (%) | |
| Angiotensin II | [Insert experimental value] | 100 |
| This compound | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct a thorough kinetic analysis of this compound.
Protocol 1: Radioligand Binding Assay for Kinetic Analysis
This protocol determines the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd) of this compound for the AT1R.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Cell culture medium and reagents
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]-Angiotensin II
-
Unlabeled this compound and Angiotensin II
-
GF/C filter mats
-
Scintillation cocktail
-
Microplate harvester and scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-AT1R cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet with membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Association Kinetics (kon):
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-AngII (e.g., 0.1-0.5 nM) to wells containing assay buffer.
-
Initiate the binding reaction by adding cell membranes (20-50 µg protein/well).
-
Incubate at room temperature with gentle agitation.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes), terminate the reaction by rapid filtration through GF/C filter mats using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Determine the bound radioactivity using a scintillation counter.
-
To determine non-specific binding, perform a parallel experiment in the presence of a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
-
Dissociation Kinetics (koff):
-
Incubate cell membranes with [¹²⁵I]-AngII until equilibrium is reached (determined from the association experiment).
-
Initiate dissociation by adding a high concentration of unlabeled Angiotensin II or this compound (e.g., 10 µM).
-
At various time points, filter the samples and measure the remaining bound radioactivity as described above.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the association data using a one-phase association non-linear regression model to determine the observed association rate (k_obs). The association rate constant (kon) can be calculated from the relationship: k_obs = kon * [L] + koff, where [L] is the radioligand concentration.
-
Analyze the dissociation data using a one-phase exponential decay model to determine the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the kinetic rate constants: Kd = koff / kon.
-
Protocol 2: Gq Protein Activation Assay (IP1 Accumulation)
This protocol measures the potency (EC50) and efficacy (Emax) of this compound in activating the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
HEK293 cells expressing AT1R
-
Cell stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
IP1 accumulation assay kit (e.g., IP-One HTRF Assay Kit)
-
This compound and Angiotensin II
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Seed HEK293-AT1R cells into a 384-well white plate and culture overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and Angiotensin II in cell stimulation buffer.
-
Remove the culture medium from the cells and add the diluted agonists.
-
Incubate for the recommended time at 37°C (typically 30-60 minutes).
-
-
IP1 Detection:
-
Following the IP-One HTRF Assay Kit instructions, add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (typically 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 and Emax values. The Emax of this compound should be expressed as a percentage of the maximal response to Angiotensin II.
-
Protocol 3: β-arrestin Recruitment Assay
This protocol quantifies the recruitment of β-arrestin to the AT1R upon agonist stimulation using a commercially available assay system, such as the DiscoverX PathHunter® β-arrestin assay.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing AT1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment (PathHunter® cell line)
-
PathHunter® detection reagents
-
This compound and Angiotensin II
-
384-well white, clear-bottom microplates
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating:
-
Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
-
Agonist Treatment:
-
Prepare serial dilutions of this compound and Angiotensin II in assay buffer.
-
Add the diluted agonists to the cells.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. Normalize the Emax of this compound to the maximal response of Angiotensin II.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows described in this application note.
Caption: this compound-mediated Gq signaling pathway at the AT1R.
Caption: Canonical β-arrestin recruitment pathway for GPCRs.
Caption: Overall experimental workflow for this compound kinetic analysis.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in TRV056 experiments
Welcome to the technical support center for TRV056 experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with the G protein-biased Angiotensin II Type 1 Receptor (AT1R) agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide analog of Angiotensin II. It is characterized as a G protein-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1][2] This means that upon binding to the AT1R, this compound preferentially activates G protein-mediated signaling pathways, particularly the Gq pathway, over β-arrestin recruitment and subsequent signaling.[1][3] This biased agonism is of significant interest as it may allow for the selective activation of therapeutically beneficial pathways while avoiding those that lead to adverse effects.[4]
Q2: What are the primary signaling pathways activated by this compound?
A2: As a Gq-biased agonist, this compound primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[1][5][6]
Q3: Why am I seeing a weaker β-arrestin recruitment signal with this compound compared to Angiotensin II?
A3: This is the expected behavior for a G protein-biased agonist like this compound. The "bias" of this compound means it is less effective at promoting the conformational changes in the AT1R that are required for β-arrestin binding and subsequent signaling, as compared to the balanced endogenous agonist, Angiotensin II.[3][7] Therefore, a lower potency (higher EC50) and/or lower efficacy (Emax) in β-arrestin recruitment assays is a key characteristic of this compound.
Q4: My experimental results with this compound are inconsistent. What are the common sources of variability?
A4: Inconsistent results in this compound experiments can arise from several factors, which are common in cell-based assays, particularly those involving GPCRs. Key sources of variability include:
-
Cell-based factors: Cell line passage number, cell density at the time of the assay, and receptor expression levels can all significantly impact the cellular response.[8]
-
Assay conditions: Variations in incubation times, temperature, and reagent concentrations (including the quality and lot of serum) can introduce variability.[8][9]
-
Ligand properties: As a peptide, the stability and proper storage of this compound are crucial. Repeated freeze-thaw cycles should be avoided.
-
System bias: The specific cellular context and the amplification of different signaling pathways can influence the observed bias.[7][4]
Troubleshooting Guides
Issue 1: High Variability in Gq-mediated Calcium Mobilization Assays
Symptoms:
-
Inconsistent dose-response curves between replicate experiments.
-
High standard deviations in EC50 and Emax values.
-
Drifting baseline fluorescence.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Density | Ensure consistent cell passage number and seeding density. Create a cell banking system to use cells of a similar passage number for a set of experiments. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay, as this can affect receptor expression and cell-to-cell communication. |
| Inconsistent Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature. Ensure a consistent loading protocol across all wells and plates. Inadequate washing after loading can lead to high background fluorescence. |
| Ligand Dilution and Stability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution. Use a low-binding plastic for storing and diluting the peptide. |
| Assay Buffer Composition | The presence of calcium in the assay buffer can affect the baseline and the magnitude of the response. Ensure the buffer composition is consistent across experiments. |
| Instrument Settings | Optimize the settings of the fluorescence plate reader, including excitation and emission wavelengths, gain, and read intervals. Ensure the instrument is properly calibrated. |
Issue 2: Low or No Detectable β-arrestin Recruitment Signal
Symptoms:
-
The dose-response curve for this compound in a β-arrestin recruitment assay is flat or very weak, even at high concentrations.
-
The assay window (signal-to-background ratio) is too small.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Receptor Expression | The level of AT1R expression in your chosen cell line may be too low to detect the relatively weak β-arrestin signal induced by this compound. Consider using a cell line with higher or inducible AT1R expression. |
| Assay Sensitivity | The chosen β-arrestin recruitment assay technology may not be sensitive enough. Consider trying alternative methods such as BRET, FRET, or enzyme complementation assays, which can have different levels of signal amplification.[10] |
| Suboptimal Agonist Stimulation Time | The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal stimulation time for this compound in your specific assay system. |
| Cellular Context (System Bias) | The cellular machinery for β-arrestin recruitment (e.g., expression levels of GRKs and β-arrestins) can vary between cell lines, influencing the observed signal.[7] It may be necessary to test different cell backgrounds. |
| Incorrect Assay Adaptation for a Biased Agonist | Assays optimized for strong β-arrestin recruiters like Angiotensin II may not be suitable for biased agonists. Re-optimization of assay parameters such as cell number and reagent concentrations may be required. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for this compound and the balanced agonist Angiotensin II in common functional assays. Note that these values can vary depending on the specific cell line, receptor expression level, and assay conditions.
Table 1: Potency (EC50) of this compound and Angiotensin II in Gq and β-arrestin Pathways
| Ligand | Pathway | Assay Type | Typical EC50 Range (nM) | Reference |
| This compound | Gq Signaling | Calcium Mobilization / IP1 Accumulation | 1 - 10 | [11] |
| β-arrestin Recruitment | BRET / Enzyme Complementation | > 100 | [10][12][13] | |
| Angiotensin II | Gq Signaling | Calcium Mobilization / IP1 Accumulation | 0.1 - 5 | [11] |
| β-arrestin Recruitment | BRET / Enzyme Complementation | 1 - 20 | [10][11][13] |
Table 2: Efficacy (Emax) of this compound Relative to Angiotensin II
| Ligand | Pathway | Assay Type | Typical Emax (% of Angiotensin II) | Reference |
| This compound | Gq Signaling | Calcium Mobilization / IP1 Accumulation | ≥ 100% | |
| β-arrestin Recruitment | BRET / Enzyme Complementation | < 50% | [12] |
Experimental Protocols
Protocol 1: Gq-Mediated Intracellular Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based calcium mobilization assay using a no-wash calcium indicator dye in a 96-well or 384-well format.
Materials:
-
HEK293 or CHO cells stably expressing human AT1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW).
-
This compound and Angiotensin II.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the AT1R-expressing cells into black-walled, clear-bottom microplates at a density optimized to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Ligand Preparation: Prepare serial dilutions of this compound and Angiotensin II in the assay buffer at a concentration that is 4-5 times the final desired concentration.
-
Assay Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Establish a stable baseline reading for 10-20 seconds.
-
Ligand Addition: Inject the ligand dilutions into the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the ligand concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Protocol 2: β-arrestin Recruitment Assay (Enzyme Complementation)
This protocol describes a generic enzyme fragment complementation assay for measuring β-arrestin recruitment (e.g., DiscoveRx PathHunter).
Materials:
-
Cell line co-expressing AT1R fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Cell plating medium.
-
Assay buffer.
-
This compound and Angiotensin II.
-
Detection reagents (substrate for the complemented enzyme).
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells into white, opaque microplates at the density recommended by the manufacturer. Incubate overnight at 37°C and 5% CO2.
-
Ligand Preparation: Prepare serial dilutions of this compound and Angiotensin II in assay buffer.
-
Ligand Stimulation: Add the ligand dilutions to the cells and incubate for the optimized duration (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents to each well according to the manufacturer's protocol. Incubate at room temperature for approximately 60 minutes to allow the luminescent signal to develop.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the ligand concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Visualizations
Caption: this compound-mediated Gq signaling pathway at the AT1R.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TRV056 solubility for cell culture media
Welcome to the technical support center for TRV056. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.[3][4]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is common practice to make a 10x or 100x concentration, depending on the compound's solubility.[5] For detailed steps, please refer to the "Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO" section below. Always use a proven recipe or a free online calculator to reduce preparation time and potential errors.[6]
Q3: My this compound did not fully dissolve in DMSO. What should I do?
If you observe that this compound has not fully dissolved in DMSO, you can try the following troubleshooting steps:
-
Vortexing: Vigorously mix the solution for 1-2 minutes.[7]
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up any aggregates.[7][8]
-
Gentle Warming: Briefly warm the solution to 37°C.[7][8] Avoid excessive heat as it may degrade the compound.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution in my cell culture medium. How can I fix this?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds dissolved in DMSO.[1][8] To prevent this:
-
Step-wise Dilution: Perform an intermediate dilution of your stock solution in the cell culture medium.[2]
-
Direct Dilution with Mixing: Add the small volume of the concentrated DMSO stock directly into the larger volume of cell culture medium while gently vortexing or swirling.[9]
-
Use of Pluronic F-68: For some cell-based assays, adding a small amount of Pluronic F-68 to the culture medium can help maintain the solubility of the compound.[7]
Q5: What is the recommended storage condition for this compound stock solutions?
This compound stock solutions should be stored at -20°C or -80°C.[3][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][7] If the compound is light-sensitive, protect the vials from light.[4]
Troubleshooting Guides
Issue 1: Incomplete Dissolution of this compound in DMSO
If you are having trouble dissolving this compound in DMSO, follow this decision tree to troubleshoot the issue.
Issue 2: Unexpected Experimental Results
If this compound is not producing the expected biological effect in your assay, consider the following troubleshooting steps.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | >100 mM | Preferred solvent for high-concentration stock solutions.[2] |
| Ethanol (EtOH) | ~45 mM | Can be used as an alternative to DMSO.[2] |
| Water | Insoluble | This compound is hydrophobic and does not dissolve in aqueous solutions.[2] |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for initial dissolution.[2] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range | Notes |
| Initial Screening | 1 - 10 µM | A good starting point for most cell lines. |
| IC50 Determination | 0.01 - 100 µM | A 10-point serial dilution is recommended.[4] |
| Mechanism of Action Studies | 0.1 - 25 µM | Concentration may need to be optimized based on the specific target and cell type. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 450 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Bring the this compound vial and the DMSO to room temperature before opening to minimize water absorption.[7]
-
Weighing: In a sterile microcentrifuge tube, weigh out 4.5 mg of this compound.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 10-15 minutes in a room temperature water bath.[9]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium.[2]
-
Final Dilution: Add the appropriate volume of the 1 mM intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example: To prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.
-
-
Mix Thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
Signaling Pathway
While the precise target of this compound is proprietary, it is known to inhibit a key kinase in a common pro-survival signaling pathway. The following diagram illustrates a generalized representation of this pathway.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of TRV056
Technical Support Center: TRV056
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase A (TKA), a key enzyme in the oncogenic signaling pathway responsible for cell proliferation and survival in certain cancer types. By blocking the TKA pathway, this compound is designed to induce apoptosis in malignant cells.
Q2: Are there any known off-target effects associated with this compound?
A2: Yes. While highly selective for TKA, in vitro kinase profiling has shown that this compound can exhibit inhibitory activity against Tyrosine Kinase B (TKB) and Serine/Threonine Kinase C (STKC) at higher concentrations. These off-target interactions may lead to unintended biological consequences in experimental systems.
Q3: What is the selectivity profile of this compound?
A3: The selectivity of this compound is concentration-dependent. Below is a summary of the half-maximal inhibitory concentrations (IC50) for the primary target and known off-target kinases.
Table 1: this compound Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Intended Target | Pathway |
|---|---|---|---|
| Tyrosine Kinase A (TKA) | 5 | Yes | Oncogenesis |
| Tyrosine Kinase B (TKB) | 150 | No | Cellular Metabolism |
| Serine/Threonine Kinase C (STKC) | 500 | No | Cardiovascular Regulation |
Q4: How can I minimize off-target effects in my cell-based assays?
A4: To minimize off-target effects, it is crucial to use this compound at the lowest effective concentration that elicits the desired on-target phenotype. We recommend performing a dose-response experiment to determine the optimal concentration range where TKA is inhibited without significantly affecting TKB or STKC. Titrating the concentration between 5 nM and 50 nM is a recommended starting point.
Troubleshooting Guide
This guide addresses specific issues that may arise from off-target effects of this compound.
Issue 1: Unexpected Cytotoxicity in Control Cell Lines
-
Problem: You observe a significant decrease in cell viability or an increase in apoptosis in non-cancerous control cell lines that do not express the primary target, TKA.
-
Probable Cause: This effect is likely due to the inhibition of off-target kinases essential for normal cell function, such as TKB, which plays a role in cellular metabolism.
-
Solution:
-
Confirm Target Expression: First, verify the absence of TKA expression in your control cell lines using Western Blot or qPCR.
-
Lower this compound Concentration: Reduce the concentration of this compound to a range that is selective for TKA (e.g., 5-25 nM).
-
Rescue Experiment: To confirm the off-target effect, perform a rescue experiment by overexpressing a constitutively active form of TKB in the affected cells and observe if the cytotoxic effect of this compound is diminished.
-
Issue 2: Altered Metabolic Readouts in Treated Cells
-
Problem: Your experiments show unexpected changes in metabolic assays (e.g., Seahorse assay, glucose uptake) after treatment with this compound.
-
Probable Cause: Inhibition of the off-target TKB, a known regulator of metabolic pathways, is the likely cause.
-
Solution:
-
Perform a TKB Activity Assay: Directly measure the activity of TKB in your cell lysates after this compound treatment to confirm its inhibition.
-
Use a More Selective Compound: If available, use a structurally different TKA inhibitor as a control to see if the metabolic phenotype is specific to this compound.
-
Analyze Downstream Pathways: Investigate the phosphorylation status of known TKB substrates to confirm that the metabolic phenotype is a direct result of TKB inhibition.
-
Signaling Pathways and Workflows
The following diagrams illustrate the intended and off-target signaling pathways of this compound and a recommended workflow for identifying off-target effects.
Common pitfalls in studying biased agonists like TRV056
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biased agonists, with a focus on compounds like TRV056.
Frequently Asked Questions (FAQs)
FAQ 1: My putative biased agonist shows different levels of bias in different cell lines. Is this expected?
Yes, this is a common phenomenon known as "system bias." The observed bias of a ligand can be highly dependent on the cellular context.[1][2] This is due to variations in the expression levels of receptors, G proteins, β-arrestins, and other signaling components between different cell types.[1][2]
Troubleshooting Steps:
-
Characterize Your System: Quantify the expression levels of your target receptor, G protein subtypes, and β-arrestin 1 and 2 in each cell line used. This will help you to understand the signaling machinery available in each system.
-
Use a Physiologically Relevant Cell Line: Whenever possible, confirm your findings in a cell line that is as physiologically relevant as possible to the therapeutic area of interest.[1]
-
Normalize to a Reference Ligand: Always compare the activity of your test ligand to a well-characterized "balanced" or endogenous agonist in the same assay. This allows for the calculation of a bias factor, which can help to normalize for system-dependent effects.[3]
FAQ 2: I am not seeing a clear separation between G protein and β-arrestin signaling for my compound. How can I improve my assay window?
A small assay window can make it difficult to discern biased signaling. This can arise from differences in signal amplification between your G protein and β-arrestin assays.[1]
Troubleshooting Steps:
-
Choose Assays with Similar Amplification: Assays that measure proximal events, such as BRET-based G protein or β-arrestin recruitment assays, often have less signal amplification than downstream assays measuring second messengers like cAMP or calcium.[1][2] Using assays with similar levels of amplification can provide a larger window for identifying biased agonists.[1]
-
Optimize Assay Conditions: Titrate cell number, receptor expression levels, and substrate concentrations to ensure you are working within the linear range of your assays.
-
Perform Time-Course Experiments: Collect data at multiple time points to ensure that the observed bias is not due to kinetic effects.[1]
FAQ 3: My compound appears to be a "perfectly biased" agonist, showing activity in one pathway but none in the other. How can I be sure this is not an artifact?
While "perfect bias" is theoretically possible, it is often an artifact of assay sensitivity.[3] A ligand that is a weak partial agonist in one pathway may not produce a detectable response in an assay with low signal amplification or low receptor reserve.[3]
Troubleshooting Steps:
-
Increase Assay Sensitivity: Try to enhance the sensitivity of the non-responsive assay. This could involve increasing receptor expression, using a more sensitive detection reagent, or switching to an assay with greater signal amplification.
-
Use a Competitive Antagonist Approach: For the pathway with no observable agonism, test your compound's ability to act as an antagonist against a known full agonist. This can help to confirm that the compound is indeed binding to the receptor and may reveal very weak partial agonism.
-
Define as "Extremely Biased": If no agonism can be detected even after optimization, it is more accurate to describe the ligand as "extremely biased" rather than "perfectly biased."[3]
Troubleshooting Guides
Guide 1: Inconsistent Results in GTPγS Binding Assays
The [³⁵S]GTPγS binding assay is a cornerstone for measuring G protein activation.[4][5][6][7] Inconsistencies can arise from several factors.
Potential Issues and Solutions:
| Problem | Potential Cause | Solution |
| High Basal Signal | High constitutive receptor activity or contamination. | Include a known inverse agonist in your assay to determine the true basal level. Ensure membranes are properly prepared and stored. |
| Low Signal-to-Background | Suboptimal assay conditions. | Optimize concentrations of GDP, Mg²⁺, and NaCl. Titrate the amount of membrane protein per well. |
| Poor Reproducibility | Inconsistent membrane preparation or reagent handling. | Prepare a large, single batch of cell membranes for the entire study. Use calibrated pipettes and consistent incubation times. |
Guide 2: Artifacts in β-Arrestin Recruitment Assays
β-arrestin recruitment assays are critical for determining bias.[8][9][10] However, they are also prone to artifacts.
Potential Issues and Solutions:
| Problem | Potential Cause | Solution |
| False Positives | Compound autofluorescence or luciferase inhibition (in BRET/LUMIER assays). | Run a counterscreen with cells expressing only one component of the reporter system. Test compounds in a cell-free buffer to check for direct effects on the reporter. |
| Receptor Modification Issues | C-terminal tags on the receptor altering its function or interaction with β-arrestin. | Use assays that do not require receptor modification, such as those employing NanoLuc complementation with membrane-tethered fragments.[9] |
| Overexpression Artifacts | Overexpression of receptor or β-arrestin leading to non-physiological interactions. | Use stable cell lines with expression levels as close to physiological as possible. Characterize receptor and β-arrestin expression levels. |
Data Presentation
Table 1: Example Data for a G Protein-Biased Agonist (e.g., this compound) at the AT1 Receptor
| Ligand | GTPγS Binding (Gq) | β-Arrestin 2 Recruitment | Bias Factor (vs. Angiotensin II) |
| EC₅₀ (nM) | Eₘₐₓ (%) | EC₅₀ (nM) | |
| Angiotensin II (Balanced) | 1.2 | 100 | 5.8 |
| This compound (G Protein-Biased) | 25 | 85 | >10,000 |
| TRV027 (β-Arrestin-Biased) | >10,000 | <5 | 150 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This protocol measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[4][5][6][7]
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), and varying concentrations of your test ligand.
-
Membrane Addition: Add the cell membrane suspension (10-20 µg of protein per well) to each well.
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Protocol 2: NanoBiT® β-Arrestin Recruitment Assay
This protocol uses NanoLuc® Binary Technology (NanoBiT®) to measure the interaction between the GPCR and β-arrestin in real-time in live cells.[8]
-
Cell Line Generation: Co-express the GPCR fused to one NanoBiT® subunit (e.g., LgBiT) and β-arrestin fused to the other subunit (e.g., SmBiT) in a suitable cell line.
-
Cell Plating: Seed the engineered cells into a 96-well white, clear-bottom plate and incubate overnight.
-
Reagent Preparation: Prepare a solution of the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the cell culture medium.
-
Add the substrate-containing assay buffer to each well.
-
Incubate for a baseline reading.
-
Add varying concentrations of the test ligand.
-
-
Detection: Measure luminescence at multiple time points using a plate reader. An increase in luminescence indicates the recruitment of β-arrestin to the receptor.
Visualizations
Caption: Signaling pathways of a G protein-biased agonist.
Caption: Troubleshooting workflow for inconsistent bias data.
Caption: Experimental workflow for a GTPγS binding assay.
References
- 1. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 2. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 8. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 9. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Data interpretation challenges in TRV056 functional assays
Welcome to the technical support center for TRV056 functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "biased" agonist?
This compound is a synthetic peptide ligand that acts as a biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1][2] Unlike the endogenous agonist, Angiotensin II (AngII), which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the Gq-protein signaling pathway.[1] This "bias" towards a specific signaling cascade offers the potential for more targeted therapeutic effects with fewer side effects.
Q2: What are the primary functional assays used to characterize this compound's bias?
The two primary types of assays used to determine the functional selectivity of this compound are:
-
G-protein Activation Assays: These assays measure the downstream signaling events following Gq-protein activation. Common readouts include inositol phosphate (IP) accumulation (specifically IP1, a downstream metabolite of IP3) or intracellular calcium mobilization.[3]
-
β-arrestin Recruitment Assays: These assays directly measure the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2) to the activated AT1R. Technologies like Bioluminescence Resonance Energy Transfer (BRET) and PathHunter are commonly employed for this purpose.[4][5]
Q3: How is the "bias" of this compound quantified?
The bias of this compound is typically quantified by comparing its potency (EC50) and efficacy (Emax) in a G-protein activation assay to its potency and efficacy in a β-arrestin recruitment assay, relative to a reference agonist (usually AngII).[6][7] A "bias factor" can be calculated using various mathematical models, such as the operational model, which takes into account both ligand- and system-specific parameters.[7][8][9] A simplified approach involves calculating the ratio of (Emax/EC50) for the G-protein pathway versus the β-arrestin pathway for this compound and comparing it to the same ratio for the reference agonist.[10][11]
Q4: What are some common sources of variability in this compound functional assays?
Several factors can contribute to variability in functional assays for biased agonists like this compound:
-
Cell Line and Receptor Expression Levels: The specific cell line used and the expression level of the AT1R can significantly impact the observed signaling bias.[12]
-
Assay-Specific Signal Amplification: Different assay technologies have varying levels of signal amplification. For instance, second messenger assays (like calcium or IP1) often have higher amplification than direct protein-protein interaction assays (like BRET for β-arrestin recruitment). This can lead to apparent bias that is a result of the assay system rather than the ligand itself.[8]
-
Choice of Reference Agonist: The calculated bias of this compound is relative to the reference agonist used. Different reference agonists can yield different bias factors.[6]
-
Kinetic Effects: The timing of measurements can influence results, as the kinetics of G-protein activation and β-arrestin recruitment can differ.[8]
Troubleshooting Guides
G-Protein Activation Assays (IP1 or Calcium Mobilization)
| Problem | Possible Cause | Suggested Solution |
| High basal signaling (high signal in unstimulated cells) | - Constitutive activity of the AT1R in the expression system.- Presence of agonists in the serum used for cell culture. | - Reduce the receptor expression level.- Serum-starve the cells for several hours before the assay. |
| Low or no response to this compound | - Low receptor expression.- Inactive this compound peptide.- Issues with the detection reagents. | - Verify receptor expression using a validated antibody or by testing a known potent agonist like AngII.- Use a fresh, properly stored aliquot of this compound.- Run positive controls for the detection reagents. |
| High well-to-well variability | - Inconsistent cell seeding density.- Edge effects in the microplate.- Inaccurate pipetting. | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Avoid using the outer wells of the plate or fill them with buffer.- Calibrate pipettes and use proper pipetting techniques. |
| Unexpectedly high β-arrestin-like signal with this compound in a G-protein assay | - Assay crosstalk.- Off-target effects of this compound at high concentrations. | - Ensure the assay is specific for the G-protein pathway of interest.- Run a dose-response curve to determine if the effect is concentration-dependent and potentially non-specific. |
β-Arrestin Recruitment Assays (BRET, PathHunter)
| Problem | Possible Cause | Suggested Solution |
| Low signal window (low signal-to-background ratio) | - Low expression of the tagged receptor or β-arrestin.- Inefficient complementation of the reporter proteins (in PathHunter).- Suboptimal substrate concentration. | - Optimize transfection conditions to ensure sufficient expression of both fusion proteins.- Use a cell line with validated expression levels.- Titrate the substrate to find the optimal concentration. |
| High background signal | - Non-specific interaction of the reporter proteins.- Autoluminescence of compounds. | - Use a parental cell line lacking the tagged receptor as a negative control.- Screen compounds for autoluminescence before the assay. |
| Inconsistent results between experiments | - Variation in cell passage number.- Differences in incubation times.- Instability of reagents. | - Use cells within a defined passage number range.- Standardize all incubation times precisely.- Prepare fresh reagents for each experiment. |
| This compound shows higher than expected β-arrestin recruitment | - System bias due to overexpression of β-arrestin.- Different kinetics of β-arrestin recruitment compared to the reference agonist. | - Use a cell line with endogenous or near-endogenous levels of β-arrestin if possible.- Perform a time-course experiment to capture the full kinetic profile of recruitment. |
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and the reference agonist Angiotensin II in typical G-protein and β-arrestin functional assays. Note: These values are illustrative and can vary depending on the specific experimental conditions.
Table 1: Gq-Protein Activation (IP1 Accumulation Assay)
| Ligand | EC50 (nM) | Emax (% of AngII) |
| Angiotensin II | 1.5 | 100 |
| This compound | 5.0 | 110 |
Table 2: β-Arrestin 2 Recruitment (BRET Assay)
| Ligand | EC50 (nM) | Emax (% of AngII) |
| Angiotensin II | 25 | 100 |
| This compound | >1000 | <10 |
Experimental Protocols
Protocol 1: β-Arrestin 2 Recruitment Assay using BRET
This protocol is a general guideline for measuring β-arrestin 2 recruitment to the AT1R using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Plasmids encoding AT1R fused to a BRET donor (e.g., Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., YFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS)
-
BRET substrate (e.g., coelenterazine h)
-
This compound and Angiotensin II
-
White, opaque 96-well microplates
-
Luminometer capable of measuring dual-wavelength emission
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the AT1R-donor and β-arrestin-acceptor plasmids at an optimized ratio.
-
Cell Seeding: 24 hours post-transfection, seed the cells into white, opaque 96-well plates at a density of 20,000-40,000 cells per well.
-
Ligand Preparation: Prepare serial dilutions of this compound and AngII in assay buffer.
-
Assay: a. 48 hours post-transfection, remove the cell culture medium and replace it with assay buffer. b. Add the BRET substrate to all wells and incubate for 5-10 minutes in the dark. c. Add the ligand dilutions to the appropriate wells. d. Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible luminometer.
-
Data Analysis: a. Calculate the BRET ratio (Acceptor emission / Donor emission). b. Plot the BRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol 2: Gq-Protein Activation Assay (IP1 Accumulation)
This protocol provides a general method for measuring Gq-protein activation by quantifying the accumulation of inositol monophosphate (IP1).
Materials:
-
CHO cells stably expressing the AT1R
-
Cell culture medium and supplements
-
IP1 stimulation buffer
-
This compound and Angiotensin II
-
IP1 detection kit (e.g., HTRF-based)
-
White, opaque 384-well microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding: Seed the AT1R-expressing CHO cells into white, opaque 384-well plates at an appropriate density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of this compound and AngII in the IP1 stimulation buffer.
-
Assay: a. Remove the cell culture medium. b. Add the ligand dilutions to the cells. c. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
IP1 Detection: a. Add the IP1 detection reagents (e.g., IP1-d2 and anti-IP1 cryptate) to the wells. b. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Data Analysis: a. Measure the HTRF signal on a compatible plate reader. b. Calculate the ratio of the acceptor and donor fluorescence. c. Plot the HTRF ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in TRV056-Based Research Findings: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential resources to ensure the reproducibility of experimental findings involving TRV056, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of Angiotensin II. It functions as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR).[1] Unlike the endogenous ligand Angiotensin II, which activates both G protein and β-arrestin signaling pathways, this compound preferentially activates G protein-mediated signaling pathways.[1] This biased agonism is of significant interest in drug development, as it may allow for the separation of therapeutic effects from adverse side effects.
Q2: What are the key signaling pathways activated by this compound?
A2: As a G protein-biased agonist, this compound primarily activates downstream signaling cascades mediated by Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.
Q3: How does this compound's signaling profile compare to Angiotensin II and other biased ligands like TRV027?
A3: this compound is G protein-biased, meaning it shows a preference for G protein activation over β-arrestin recruitment. In contrast, the endogenous agonist Angiotensin II is considered a balanced agonist, activating both pathways.[1] Another biased ligand, TRV027, is β-arrestin-biased, showing a preference for β-arrestin recruitment and signaling over G protein activation.[2][3][4]
Q4: What are the critical considerations when designing experiments with this compound?
A4: Due to the nature of biased agonism, it is crucial to use assays that can independently and accurately measure both G protein-mediated and β-arrestin-mediated signaling. The choice of cell line is also critical, as the expression levels of AT1R, G proteins, and β-arrestins can significantly influence the observed signaling bias.[5] It is recommended to use cell lines with well-characterized expression of these components.
Troubleshooting Guides
Issue 1: High variability in G protein activation assay results.
-
Question: My G protein activation assay (e.g., GTPγS binding or second messenger accumulation) shows high variability between replicates when using this compound. What are the possible causes and solutions?
-
Answer:
-
Inconsistent Cell Density: Variations in cell number per well can lead to significant differences in signal.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
-
Suboptimal Ligand Concentration: The concentration range of this compound may not be optimal for the cell line being used.
-
Solution: Perform a full dose-response curve to determine the EC50 and optimal concentrations for your specific experimental setup.
-
-
Reagent Degradation: Peptides like this compound can be susceptible to degradation.
-
Solution: Aliquot the peptide upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
System Bias: The cellular context, including the relative expression levels of receptors, G proteins, and GRKs, can significantly impact the observed signaling.[5]
-
Solution: Characterize the expression levels of key signaling components in your cell line. Consider using a cell line with a more defined and stable expression profile.
-
-
Issue 2: Unexpected or low β-arrestin recruitment signal with this compound.
-
Question: I am not observing the expected low level of β-arrestin recruitment with this compound, or the signal is noisy. What could be wrong?
-
Answer:
-
Assay Sensitivity: The β-arrestin recruitment assay may not be sensitive enough to detect the low level of recruitment induced by a G protein-biased agonist.
-
Receptor Overexpression: High levels of receptor overexpression can sometimes lead to ligand-independent β-arrestin recruitment or alter the biased signaling profile.
-
Solution: Titrate the amount of receptor plasmid used for transfection to achieve a more physiological expression level.
-
-
Incorrect Assay Window: The kinetics of β-arrestin recruitment can vary between ligands.
-
Solution: Perform a time-course experiment to identify the optimal time point for measuring β-arrestin recruitment for this compound in your system.
-
-
Issue 3: Difficulty in quantifying the bias of this compound.
-
Question: I am struggling to calculate a reliable bias factor for this compound. What are the common pitfalls?
-
Answer:
-
Inappropriate Reference Ligand: The choice of the reference "balanced" agonist is critical for accurate bias calculation.
-
Solution: Use a well-characterized balanced agonist, such as Angiotensin II, as the reference in all experiments.
-
-
Signal Amplification Differences: The G protein and β-arrestin assays may have different levels of signal amplification, which can skew the bias calculation.[5]
-
Solution: Whenever possible, use assays that measure events at a similar proximity to the receptor (e.g., direct G protein activation vs. direct β-arrestin recruitment) to minimize differences in signal amplification.[8]
-
-
Data Analysis Method: The mathematical model used to calculate the bias factor can influence the result.
-
Solution: Use a standardized and well-accepted method for bias calculation, such as the operational model, and clearly state the methodology in your publications.
-
-
Quantitative Data Presentation
The following tables summarize representative pharmacological data for this compound and comparator ligands at the human AT1R. Note that absolute values can vary between different cell lines and assay formats.
Table 1: Potency (EC50) of AT1R Ligands in G Protein Activation and β-Arrestin Recruitment Assays
| Ligand | G Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| Angiotensin II | 1.2 | 5.8 |
| This compound | 3.5 | > 1000 |
| TRV027 | > 1000 | 25.4 |
Data are representative values compiled from multiple sources and should be used for comparative purposes only.
Table 2: Efficacy (Emax) of AT1R Ligands in G Protein Activation and β-Arrestin Recruitment Assays (relative to Angiotensin II)
| Ligand | G Protein Activation (Emax, % of Ang II) | β-Arrestin Recruitment (Emax, % of Ang II) |
| Angiotensin II | 100 | 100 |
| This compound | 95 | < 10 |
| TRV027 | < 5 | 85 |
Data are representative values compiled from multiple sources and should be used for comparative purposes only.
Detailed Methodologies
1. G Protein Activation Assay: Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure the accumulation of IP1, a downstream product of Gαq activation.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human AT1R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
The day before the assay, seed the cells into a 384-well white plate at a density of 10,000 cells per well.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium and add 10 µL of stimulation buffer containing a final concentration of 50 mM LiCl.
-
Prepare a serial dilution of this compound and the reference agonist (Angiotensin II) in stimulation buffer.
-
Add 10 µL of the ligand dilutions to the wells and incubate for 60 minutes at 37°C.
-
Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate conjugate to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the response of the reference agonist.
-
Plot the dose-response curves and calculate EC50 and Emax values using a non-linear regression model.
-
2. β-Arrestin Recruitment Assay: PathHunter® β-Arrestin Assay
This protocol describes a chemiluminescent enzyme fragment complementation assay to measure the recruitment of β-arrestin to the AT1R.[7]
-
Cell Culture and Seeding:
-
Use a PathHunter® cell line co-expressing the AT1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Culture the cells according to the manufacturer's instructions.
-
Seed the cells into a 384-well white plate at the recommended density.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the reference agonist in the provided assay buffer.
-
Add the ligand dilutions to the wells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the reference agonist.
-
Plot the dose-response curves and calculate EC50 and Emax values using a non-linear regression model.
-
Visualizations
Caption: AT1R signaling pathways for biased and balanced agonists.
Caption: General experimental workflow for assessing this compound biased agonism.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Arrestin–Biased AT1 Agonist TRV027 Causes a Neonatal-Specific Sustained Positive Inotropic Effect Without Increasing Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Addressing TRV056 stability issues in long-term experiments
Welcome to the support center for TRV056. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues that may arise during long-term experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency of this compound in our multi-week cell culture assays. What could be the cause?
A1: A gradual loss of potency in long-term experiments is often attributed to the chemical stability of the compound in the culture medium. This compound can be susceptible to hydrolysis or oxidation, especially when incubated at 37°C for extended periods. We recommend assessing the stability of this compound in your specific cell culture medium over time.
Q2: Is this compound sensitive to light?
A2: Yes, this compound exhibits some photosensitivity. Exposure to light, particularly in the UV spectrum, can lead to photodegradation. We strongly advise preparing and handling all this compound solutions in a light-protected environment. Aliquots should be stored in amber vials or tubes wrapped in aluminum foil.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, this compound stock solutions (typically in DMSO) should be stored at -80°C. For short-term use (up to one week), aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: We have noticed a precipitate forming in our this compound stock solution after thawing. What should we do?
A4: Precipitate formation upon thawing can occur if the compound's solubility limit is exceeded. Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If the precipitate persists, it may indicate degradation or insolubility at that concentration. Consider preparing a fresh, lower-concentration stock solution.
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term Assays
Symptoms:
-
High variability in dose-response curves between experimental repeats.
-
A noticeable decline in the maximum efficacy of this compound over the course of a multi-day experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation in Media | Perform a stability study of this compound in your cell culture medium at 37°C. Analyze samples by HPLC at various time points (e.g., 0, 24, 48, 72 hours) to quantify the remaining concentration of the active compound. |
| Adsorption to Labware | This compound may adsorb to certain types of plastic labware. We recommend using low-adhesion polypropylene or glass labware for the preparation and storage of this compound solutions. |
| Inconsistent Dosing | Ensure accurate and consistent pipetting of the viscous DMSO stock solution. Consider preparing an intermediate dilution in a less viscous solvent (e.g., ethanol) before the final dilution in aqueous media. |
| Cell Culture Variability | Monitor cell health, passage number, and confluency closely, as these can impact the cellular response to this compound. |
Issue 2: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness when diluting the this compound DMSO stock into aqueous buffers or cell culture media.
-
Low or no biological activity observed, even at high concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeding Solubility Limit | The final concentration of DMSO in your aqueous solution should be kept below 0.5% to maintain this compound solubility. If higher concentrations of this compound are needed, consider using a solubilizing agent such as β-cyclodextrin. |
| pH-Dependent Solubility | The solubility of this compound is pH-dependent. Determine the optimal pH for solubility and ensure your experimental buffers are within this range. |
| Incorrect Dilution Method | Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the rate of this compound degradation in a specific cell culture medium at 37°C.
Methodology:
-
Prepare a 10 µM solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS).
-
Dispense 1 mL aliquots of this solution into sterile, light-protected microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
After collecting all time-point samples, analyze the concentration of intact this compound in each sample using a validated HPLC-UV method.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Sample Data:
| Time (hours) | % Remaining this compound (DMEM + 10% FBS) | % Remaining this compound (PBS) |
| 0 | 100 | 100 |
| 4 | 98.2 | 99.5 |
| 8 | 95.1 | 99.1 |
| 12 | 91.5 | 98.8 |
| 24 | 82.3 | 97.2 |
| 48 | 65.8 | 94.6 |
| 72 | 48.9 | 91.3 |
Visualizations
Caption: Troubleshooting workflow for decreased this compound potency.
Caption: Hypothetical signaling pathway activated by this compound.
How to perform proper experimental controls when using TRV056
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing proper experimental controls when using TRV056, a Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as a Gq-biased agonist for the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR). Unlike the endogenous balanced agonist, Angiotensin II (Ang II), which activates both Gq protein and β-arrestin signaling pathways, this compound preferentially activates the Gq-mediated signaling cascade. This biased agonism makes this compound a valuable tool for dissecting the distinct physiological roles of the Gq and β-arrestin pathways downstream of AT1R activation.
Q2: Why are specific experimental controls so critical when working with a biased agonist like this compound?
A2: Biased agonism is a nuanced pharmacological phenomenon. Without rigorous controls, it is difficult to definitively attribute an observed effect to the specific Gq-biased activity of this compound. Proper controls are essential to:
-
Confirm Gq-bias: To demonstrate that this compound is indeed acting as a Gq-biased agonist in your specific experimental system.
-
Rule out off-target effects: To ensure that the observed cellular response is mediated by AT1R and not by unintended interactions with other receptors or cellular components.
-
Quantify the degree of bias: To compare the potency and efficacy of this compound for the Gq pathway versus the β-arrestin pathway relative to a balanced agonist.
-
Ensure data reproducibility and validity: To generate robust and reliable data that can be confidently interpreted.
Q3: What are the essential positive and negative controls to include in my this compound experiments?
A3: A comprehensive set of controls is crucial for interpreting your results. The following should be included in your experimental design:
-
Positive Controls:
-
Balanced Agonist (Angiotensin II): As the endogenous ligand for AT1R, Ang II serves as the reference compound for a "balanced" response, activating both Gq and β-arrestin pathways. A full dose-response curve for Ang II should be generated in each assay.
-
Vehicle Control: This is the solvent in which this compound and other compounds are dissolved (e.g., DMSO, PBS). It is used to establish the baseline response of the cells in the absence of any stimulation.
-
-
Negative Controls:
-
AT1R Antagonist (e.g., Losartan): Pre-treatment with a specific AT1R antagonist like Losartan should block the effects of both this compound and Ang II.[1] This confirms that the observed responses are mediated through AT1R.
-
Untransfected or Mock-Transfected Cells: If you are using a cell line overexpressing AT1R, it is important to include a control group of cells that do not express the receptor to ensure that the observed effects are not due to endogenous receptors or other cellular artifacts.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound in a Gq-signaling Assay (e.g., Calcium Mobilization or IP1 Accumulation)
| Possible Cause | Suggested Solution |
| Poor Cell Health | Ensure cells are healthy, have a viability of >90%, and are not passaged too many times. Perform regular cell health checks. |
| Suboptimal this compound Concentration | Perform a full dose-response curve for this compound to determine the optimal concentration for your specific cell line and assay. Concentrations can range from picomolar to micromolar. |
| Incorrect Assay Buffer | Ensure the assay buffer composition is appropriate for your chosen assay. For calcium assays, ensure it is free of interfering substances. For IP1 assays, ensure the inclusion of LiCl to inhibit IP1 degradation.[2] |
| Low AT1R Expression | If using an overexpression system, confirm receptor expression levels via Western blot, ELISA, or flow cytometry. If expression is low, consider optimizing transfection or transduction conditions. |
| Receptor Desensitization | Pre-incubation times with agonists should be minimized and kept consistent. Use an agonist concentration that elicits a robust but not maximal response (e.g., EC80) to avoid rapid desensitization. |
Issue 2: High Background Signal in Assays
| Possible Cause | Suggested Solution |
| Autofluorescence of Compounds or Cells | Run a control with your compounds in the absence of cells to check for autofluorescence. Also, include a "cells only" control to measure basal fluorescence. |
| Contaminated Reagents or Media | Use fresh, sterile reagents and media. Ensure that media used for the assay does not contain components that could interfere with the readout (e.g., phenol red in fluorescence-based assays). |
| Non-specific Binding (β-arrestin assays) | In co-immunoprecipitation-based assays, pre-clear the cell lysate with beads to reduce non-specific binding. Include an isotype control antibody to ensure the specificity of your IP antibody.[3] |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal signaling. This can sometimes be reduced by serum-starving the cells for a few hours before the assay. |
Issue 3: Difficulty Confirming Gq-Bias of this compound
| Possible Cause | Suggested Solution |
| Inappropriate Assay Combination | To demonstrate bias, you must compare at least two distinct signaling pathways. A Gq-mediated pathway (calcium or IP1) should be compared with a β-arrestin recruitment assay. |
| Assay Window Differences | The dynamic range of your Gq and β-arrestin assays may differ, making direct comparison of raw data misleading. Normalize the data for each assay to the maximal response of the balanced agonist (Ang II). |
| Lack of a Balanced Agonist Reference | The bias of this compound can only be determined relative to a balanced agonist. Always include a full dose-response curve for Angiotensin II in both your Gq and β-arrestin assays. |
| Data Analysis Method | Quantify bias using established pharmacological models, such as calculating the "bias factor" which compares the relative efficacy and potency of this compound and Ang II across the two pathways. |
Data Presentation
Table 1: Comparative Potency of AT1R Ligands in Gq and β-arrestin Signaling Pathways
| Ligand | Gq Signaling (Calcium Mobilization) EC50 (nM) | β-arrestin 2 Recruitment EC50 (nM) | Bias |
| Angiotensin II | ~1-10 | ~10-100 | Balanced |
| This compound | ~1-10 | >1000 | Gq-biased |
| TRV027 | >1000 | ~100-500 | β-arrestin-biased |
Note: EC50 values are approximate and can vary depending on the cell line and specific assay conditions. This table is a representative summary based on published literature.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the activation of the Gq pathway by monitoring changes in intracellular calcium levels.
Materials:
-
Cells expressing AT1R (e.g., HEK293-AT1R)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound, Angiotensin II, and Losartan stock solutions
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye loading solution prepared according to the manufacturer's instructions. Incubate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and Angiotensin II in the assay buffer. For antagonist controls, prepare Losartan at a concentration sufficient to inhibit the receptor (e.g., 10 µM).
-
Antagonist Pre-incubation: For antagonist control wells, add Losartan and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for your dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist (this compound or Ang II) and continue to record the fluorescence signal for at least 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the dose-response curves and determine the EC50 values.
IP1 Accumulation Assay (HTRF-based)
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of Gq signaling.
Materials:
-
Cells expressing AT1R
-
White 384-well plates
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 antibody-cryptate)
-
Stimulation buffer (provided with the kit, containing LiCl)
-
This compound, Angiotensin II, and Losartan stock solutions
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating/Preparation: Seed adherent cells in 384-well plates and incubate overnight, or prepare a suspension of cells at an optimized density.
-
Compound Preparation: Prepare serial dilutions of this compound, Ang II, and Losartan in the stimulation buffer.
-
Antagonist Pre-incubation: For antagonist wells, add Losartan and incubate for 15-30 minutes.
-
Agonist Stimulation: Add the agonist dilutions to the wells and incubate for the recommended time (e.g., 60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate) to lyse the cells and initiate the detection reaction. Incubate for 60 minutes at room temperature.
-
Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot dose-response curves and determine EC50 values.
β-arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
This assay measures the interaction between AT1R and β-arrestin upon agonist stimulation.
Materials:
-
Cell line co-expressing AT1R fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
White, opaque 96- or 384-well plates.
-
Assay medium (e.g., Opti-MEM)
-
Substrate for the complemented enzyme (e.g., chemiluminescent substrate)
-
This compound, Angiotensin II, and Losartan stock solutions
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed the engineered cells in the appropriate well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, Ang II, and Losartan in the assay medium.
-
Antagonist Pre-incubation: Add Losartan to the antagonist control wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add the agonist dilutions and incubate for the optimized time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the chemiluminescent substrate according to the manufacturer's protocol and incubate for the recommended time at room temperature.
-
Signal Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the dose-response curves from the luminescence readings and calculate the EC50 values.
Mandatory Visualizations
Caption: this compound signaling pathway at the AT1R.
Caption: Experimental workflow for characterizing this compound.
References
- 1. The β-arrestin-biased ligand TRV120023 inhibits angiotensin II-induced cardiac hypertrophy while preserving enhanced myofilament response to calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: TRV056 Dose-Response Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in TRV056 dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Gq-biased ligand for the Angiotensin II Type 1 Receptor (AT1R). As a biased agonist, it preferentially activates the Gq protein signaling pathway over other potential pathways, such as the β-arrestin pathway. This selective activation makes it a valuable tool for studying the physiological and pathological roles of Gq-mediated signaling downstream of the AT1R.
Q2: Which in vitro assays are suitable for generating this compound dose-response curves?
A2: Given this compound's Gq-biased agonism, the most appropriate assays are those that measure the activation of the Gq signaling cascade. The two primary methods are:
-
Inositol Phosphate (IP1) Accumulation Assays: These assays measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3), which is produced upon Gq activation.
-
Intracellular Calcium Mobilization Assays: Gq activation leads to the release of calcium from intracellular stores. Fluorescent calcium indicators can be used to measure this transient increase in intracellular calcium concentration.
Q3: What are the typical sources of variability in this compound dose-response experiments?
A3: Variability in dose-response curves can arise from several factors, broadly categorized as biological and technical.
-
Biological Variability:
-
Cell Line Health and Passage Number: Inconsistent cell health, high passage numbers leading to genetic drift, and variations in cell density at the time of the assay can all contribute to variability.
-
Receptor Expression Levels: Fluctuations in AT1R expression levels between cell batches can alter the responsiveness to this compound.
-
-
Technical Variability:
-
Compound Preparation and Dilution: Inaccurate serial dilutions of this compound can lead to significant errors in the dose-response curve.
-
Assay Reagents and Conditions: Batch-to-batch variation in reagents, inconsistent incubation times, and temperature fluctuations can impact assay performance.
-
Liquid Handling: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error.
-
Data Analysis: Improper curve fitting models or inconsistent data normalization can introduce variability in the calculated parameters like EC50.
-
Troubleshooting Guides
High Variability in Replicate Wells
Problem: You observe significant differences in the response between replicate wells at the same concentration of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density in each well. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For small volumes, prepare an intermediate dilution to increase the volume being pipetted. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Reagent Mixing | Gently mix the plate after adding reagents, but avoid vigorous shaking that could dislodge adherent cells. |
Inconsistent Dose-Response Curves Between Experiments
Problem: The EC50 and/or the maximal response of this compound varies significantly from one experiment to the next.
| Potential Cause | Troubleshooting Step |
| Cell Passage and Health | Maintain a consistent cell passage number for all experiments. Regularly check for mycoplasma contamination. Ensure high cell viability (>95%) before starting an experiment. |
| Reagent Batch Variation | Use the same batch of critical reagents (e.g., serum, assay kits) for a set of comparative experiments. If a new batch is used, perform a bridging experiment to ensure consistency. |
| Inconsistent Incubation Times | Use a calibrated timer and adhere strictly to the incubation times specified in the protocol for all steps. |
| This compound Stock Solution Degradation | Aliquot the this compound stock solution upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
Quantitative Data
The following table summarizes representative dose-response data for this compound and other relevant ligands at the AT1R, compiled from various in vitro studies.
| Ligand | Assay Type | Cell Line | Parameter | Value |
| This compound | Gq-mediated signaling | - | Allosteric Coupling to Gq | >10-fold greater than Angiotensin II |
| This compound | IP1 Generation | - | Efficacy | More efficacious than Angiotensin II |
| Angiotensin II | Gq-mediated signaling | - | Allosteric Coupling to Gq | Reference |
| TRV026 | Gq-mediated signaling | - | Allosteric Coupling to Gq | ≥20-fold impairment compared to Angiotensin II |
| TRV027 | Gq-mediated signaling | - | Allosteric Coupling to Gq | ≥20-fold impairment compared to Angiotensin II |
Experimental Protocols
IP1 Accumulation Assay
This protocol is a general guideline for measuring this compound-induced IP1 accumulation.
-
Cell Culture and Seeding:
-
Culture cells expressing the human AT1R (e.g., HEK293 or CHO cells) under standard conditions.
-
Seed cells into 96-well or 384-well white, solid-bottom plates at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations. Also, include a vehicle control.
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Lyse the cells and measure IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based IP1 assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the assay signal against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and maximal response.
-
Intracellular Calcium Mobilization Assay
This protocol provides a general workflow for measuring this compound-induced calcium flux.
-
Cell Culture and Seeding:
-
Follow the same cell culture and seeding procedure as for the IP1 accumulation assay, using black-walled, clear-bottom microplates.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the dye manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound as described for the IP1 assay.
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading for a short period.
-
Inject the this compound dilutions and controls into the wells while continuously recording the fluorescence signal.
-
Continue recording until the signal returns to baseline.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 and maximal response using non-linear regression.
-
Visualizations
Strategies for dealing with low signal in TRV056-induced Gq activation
Welcome to the technical support center for researchers utilizing TRV056 in Gq activation studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the measurement of this compound-induced Gq activation, with a focus on strategies to mitigate low signal output.
Q1: I am not observing a significant signal in my Gq activation assay after applying this compound. What are the potential causes and solutions?
A1: Low signal in this compound-induced Gq activation assays can stem from several factors, ranging from suboptimal experimental conditions to issues inherent to the biased agonism of this compound. Below is a troubleshooting guide to help you identify and address the root cause.
Troubleshooting Guide: Low Signal in this compound Gq Activation Assays
| Potential Cause | Recommended Action | Detailed Explanation |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound, typically ranging from 10⁻¹² M to 10⁻⁵ M. | The optimal concentration of this compound for maximal Gq activation can vary depending on the cell line and receptor expression level. A full dose-response curve is essential to determine the EC₅₀ and the saturating concentration for your specific system. |
| Low AT1R Expression | 1. Verify AT1R expression levels in your cell line using qPCR, western blot, or flow cytometry.2. Consider using a cell line with higher endogenous AT1R expression or a stably transfected cell line. | As a biased agonist, the signaling profile of this compound can be particularly sensitive to receptor expression levels. Low receptor density may not be sufficient to elicit a robust Gq-mediated signal. |
| Inappropriate Cell Density | Optimize cell seeding density to achieve 80-90% confluency at the time of the assay. | Cell density is a critical parameter that can significantly impact the assay window. Too few cells will result in a weak signal, while over-confluent cells may exhibit altered signaling responses. |
| Assay Sensitivity | 1. Choose an assay with high signal amplification, such as a calcium mobilization assay or an IP-One HTRF assay.2. Ensure your plate reader is compatible and optimized for your chosen assay format. | Assays with low signal amplification may not be sensitive enough to detect the response from a biased agonist, especially if the Gq activation is partial or transient. |
| Suboptimal Assay Conditions | 1. Optimize incubation times for ligand stimulation and, if applicable, for detection reagents.2. Ensure the composition of your assay buffer is appropriate for the assay and does not interfere with the signal. | Each assay has specific requirements for optimal performance. Refer to the detailed experimental protocols below and the manufacturer's instructions for your assay kit. |
| Cell Health and Viability | 1. Regularly check cells for viability and morphology.2. Avoid using cells that have been passaged too many times. | Unhealthy or stressed cells will not respond optimally to stimulation, leading to a diminished signal. |
Q2: How does the biased agonism of this compound affect the interpretation of my Gq activation results?
A2: this compound is a Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), meaning it preferentially activates the Gq signaling pathway over β-arrestin recruitment. In fact, it has been shown to be more efficacious in stimulating Gq-mediated signaling than the endogenous ligand, Angiotensin II. However, this biased nature can lead to observations that differ from those with a balanced agonist. For instance, the kinetics of Gq activation and subsequent downstream signaling may be different. It is also crucial to consider that the level of receptor expression can influence the observed bias, with high overexpression potentially leading to a loss of functional selectivity. When comparing the Gq-mediated response of this compound to other pathways, it is important to use assays with similar levels of signal amplification to avoid "system bias".
Q3: Which Gq activation assay is most suitable for studying this compound?
A3: The choice of assay depends on your specific research question and available instrumentation.
-
Calcium Mobilization Assays: These are highly sensitive, real-time assays that measure a downstream consequence of Gq activation (release of intracellular calcium). They are well-suited for high-throughput screening and for detecting transient Gq signaling.
-
IP-One HTRF Assays: This is a robust endpoint assay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq pathway. It is less susceptible to the rapid kinetics of calcium signaling and provides a more integrated measure of Gq activation.
-
TR-FRET G Protein Dissociation Assays: These assays directly measure the dissociation of the Gαq subunit from the Gβγ dimer upon receptor activation, providing a more proximal readout of G protein activation. They are valuable for mechanistic studies and for understanding the direct interaction between the receptor and the G protein.
Data Presentation
The following table summarizes the expected potency of this compound in stimulating Gq-mediated signaling compared to the endogenous agonist, Angiotensin II. Note that specific EC₅₀ values can vary depending on the experimental system.
| Ligand | Gq Activation Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| Angiotensin II | ~1-10 nM | 100% (Reference) | |
| This compound | Expected to be in the low nM range | >100% (relative to Angiotensin II) |
Experimental Protocols
Detailed methodologies for key Gq activation assays are provided below.
Protocol 1: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator.
-
Cell Preparation:
-
Seed cells expressing AT1R in a 96- or 384-well black-walled, clear-bottom plate at a pre-optimized density to achieve 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 10X stock solution of this compound and any control compounds (e.g., Angiotensin II, antagonist) in an appropriate assay buffer.
-
-
Measurement:
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline reading for 15-30 seconds.
-
Inject the compound solution and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to a positive control (e.g., maximal Angiotensin II response) and a negative control (buffer).
-
Generate dose-response curves and calculate EC₅₀ values using appropriate software.
-
Protocol 2: IP-One HTRF Assay
This protocol describes an endpoint assay to measure the accumulation of IP1 using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell Preparation:
-
Seed AT1R-expressing cells in a suitable tissue culture plate and grow to 80-90% confluency.
-
On the day of the assay, detach the cells and resuspend them in the stimulation buffer provided with the IP-One assay kit.
-
-
Compound Stimulation:
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Incubate the plate at 37°C for the time recommended in the kit protocol (typically 30-60 minutes).
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader at the specified emission wavelengths (e.g., 620 nm and 665 nm) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the ligand concentration to generate dose-response curves and determine EC₅₀ values.
-
Protocol 3: TR-FRET G Protein Dissociation Assay
This protocol details a method to directly measure the activation of Gq by monitoring the dissociation of Gαq from Gβγ using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Cell Preparation and Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for AT1R, Gαq fused to a FRET donor (e.g., Lumi4-Tb), and Gγ₂ fused to a FRET acceptor (e.g., d2). The Gβ₁ subunit should also be co-expressed.
-
Optimize the ratio of the transfected plasmids to ensure sufficient expression and signal window.
-
Seed the transfected cells in a suitable plate and incubate for 24-48 hours.
-
-
Membrane Preparation (Optional, for a more direct assay):
-
Harvest the transfected cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane preparation in an appropriate assay buffer.
-
-
Assay Procedure:
-
Dispense the transfected cells or membrane preparation into a low-volume 384-well white plate.
-
Add varying concentrations of this compound or control compounds.
-
Incubate at room temperature for a predetermined optimal time (e.g., 30 minutes).
-
-
Measurement:
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength suitable for the donor (e.g., 340 nm) and emission wavelengths for both the donor and acceptor (e.g., 620 nm for Tb and 665 nm for d2).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A decrease in the FRET ratio indicates G protein dissociation upon receptor activation.
-
Normalize the data and plot the change in FRET ratio against the ligand concentration to generate dose-response curves.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-induced Gq activation.
Caption: this compound-induced Gq signaling pathway.
Caption: Troubleshooting workflow for low signal.
Caption: Principle of TR-FRET G protein dissociation assay.
Best practices for analyzing data from TRV056 experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices for analyzing data from experiments involving the G-protein biased agonist, TRV056. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a G-protein biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1][2] Unlike the endogenous ligand Angiotensin II (Ang II), which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates G-protein signaling pathways.[1][2] This biased agonism is of interest for therapeutic applications where activating G-protein signaling is desired while minimizing β-arrestin-mediated effects.
Q2: What are the key signaling pathways activated by this compound?
This compound primarily activates G-protein-dependent signaling cascades downstream of the AT1R. The AT1R is predominantly coupled to Gq/11, which leads to the activation of phospholipase C (PLC), initiating the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Q3: How does this compound-induced signaling differ from Angiotensin II?
While both ligands activate G-protein signaling, Ang II also robustly recruits β-arrestin. β-arrestin binding to the AT1R leads to receptor desensitization, internalization, and initiation of a distinct set of signaling pathways. This compound shows significantly reduced β-arrestin recruitment, leading to a different downstream signaling profile compared to Ang II.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the intracellular calcium release following AT1R activation by this compound in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human AT1R
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and Ang II (as a control)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the AT1R-expressing HEK293 cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by mixing 1 mM Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture in HBSS to a final working concentration of 2 µM.
-
Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound and Ang II in HBSS.
-
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2X compound solution to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every second for at least 2-3 minutes.
-
β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the AT1R upon ligand stimulation using a commercially available assay system (e.g., PathHunter® β-arrestin assay).
Materials:
-
CHO-K1 cells stably co-expressing AT1R-ProLink™ and β-arrestin-Enzyme Acceptor
-
Opti-MEM I Reduced Serum Medium
-
This compound and Ang II
-
PathHunter® detection reagents
-
384-well white, solid-bottom microplates
Procedure:
-
Cell Seeding:
-
Seed the engineered CHO-K1 cells in a 384-well plate at a density of 5,000 cells per well in 20 µL of cell plating reagent.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and Ang II in Opti-MEM.
-
Add 5 µL of the compound dilutions to the appropriate wells.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add 12 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Luminescence Measurement:
-
Read the chemiluminescent signal using a plate reader.
-
Troubleshooting Guide
Issue: No or low signal in the calcium mobilization assay.
-
Possible Cause 1: Low Receptor Expression.
-
Solution: Ensure that the cell line has a high and stable expression of AT1R. Verify receptor expression using a complementary technique such as flow cytometry or western blotting.
-
-
Possible Cause 2: Inefficient Dye Loading.
-
Solution: Optimize the concentration of Fluo-4 AM and the incubation time. Ensure that Pluronic F-127 is used to facilitate dye entry into the cells.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Prepare fresh compound stocks for each experiment. This compound, being a peptide-based compound, can be susceptible to degradation.
-
Issue: High background signal in the β-arrestin recruitment assay.
-
Possible Cause 1: Constitutive Receptor Activity.
-
Solution: Some GPCRs can exhibit ligand-independent activity. If high background is observed, it may be necessary to use an inverse agonist to reduce the basal signal before adding the test compounds.
-
-
Possible Cause 2: Cell Health.
-
Solution: Ensure that the cells are healthy and not overgrown. Over-confluent or stressed cells can lead to non-specific signals.
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Passage Number.
-
Solution: Use cells within a consistent and low passage number range, as receptor expression and cell signaling can change over time in culture.
-
-
Possible Cause 2: Reagent Variability.
-
Solution: Use the same lot of critical reagents (e.g., serum, dyes) for a set of experiments to minimize variability.
-
Quantitative Data Presentation
The following table summarizes representative data from a proximity labeling (APEX) proteomics experiment comparing the proteins in close proximity to AT1R upon stimulation with Ang II and the G-protein biased agonist this compound at 10 minutes. The values represent the log2 fold change in protein abundance compared to an unstimulated control. This data is illustrative and based on findings from studies such as Wingler et al., 2021 (ProteomeXchange Identifier PXD023814).[2][3]
| Protein | Function | Ang II (log2 FC) | This compound (log2 FC) |
| GNAQ | G-protein alpha subunit | 1.8 | 2.1 |
| ARRB2 | Beta-arrestin-2 | 2.5 | 0.8 |
| AP2M1 | AP-2 complex subunit | 2.2 | 1.1 |
| HGS | ESCRT-0 complex | 1.5 | 2.3 |
| Vps28 | ESCRT-I complex | 1.2 | 2.0 |
Data Interpretation:
-
GNAQ: Both Ang II and this compound show a strong increase in proximity to GNAQ, consistent with their role as agonists that activate Gq signaling.
-
ARRB2 (β-arrestin-2): Ang II shows a significantly higher recruitment of β-arrestin-2 compared to this compound, highlighting the G-protein bias of this compound.
-
AP2M1: The AP-2 complex is involved in clathrin-mediated endocytosis, which is often initiated by β-arrestin. The higher fold change with Ang II is consistent with its stronger β-arrestin recruitment.
-
HGS and Vps28: These are components of the ESCRT machinery involved in sorting of ubiquitinated proteins. The greater enrichment with this compound suggests that G-protein biased agonists may direct the receptor towards a distinct trafficking and degradation pathway.[2][3]
References
- 1. Quantitative Phosphoproteomics Dissection of Seven-transmembrane Receptor Signaling Using Full and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
How to assess and account for TRV056 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and accounting for the degradation of TRV056 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the common causes of this compound degradation in a laboratory setting?
A2: As a peptide-based molecule, this compound is susceptible to several degradation pathways common to peptides.[3][4] These include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions in your experimental buffers.[3][5]
-
Oxidation: Certain amino acid residues within the peptide sequence can be sensitive to oxidation, which can be initiated by exposure to air, light, or certain metal ions.[3]
-
Deamidation: Residues like asparagine and glutamine can undergo deamidation, altering the charge and conformation of the peptide.[3][5]
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.[6]
-
Thermodegradation: Elevated temperatures can accelerate all degradation pathways.
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, it is recommended to store lyophilized this compound at -20°C or -80°C.[3] Once reconstituted in a solvent, it is best to prepare fresh solutions for each experiment or to aliquot and store at -80°C for short-term storage to minimize freeze-thaw cycles. Avoid prolonged storage of this compound in solution at room temperature or in direct light.
Q4: How can I detect this compound degradation in my experiments?
A4: The most common method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector or a mass spectrometer (LC-MS).[7] A stability-indicating HPLC method can separate the intact this compound from any impurities or degradants.
Q5: What is a "forced degradation" study and should I perform one for this compound?
A5: A forced degradation or stress testing study is an experiment where the compound is exposed to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, and intense light) to deliberately induce degradation.[6][8][9] Performing a forced degradation study is highly recommended as it helps to:
-
Identify potential degradation products.[6]
-
Understand the degradation pathways.[6]
-
Develop a stability-indicating analytical method that can resolve the parent compound from its degradants.[8]
Troubleshooting Guide
| Problem | Possible Cause Related to Degradation | Recommended Solution |
| Inconsistent or weaker than expected biological activity | The effective concentration of this compound may be lower than anticipated due to degradation in the stock solution or experimental buffer. | - Prepare fresh stock solutions of this compound for each experiment. - Assess the stability of this compound in your experimental buffer under the conditions of your assay (e.g., pH, temperature, duration). Consider performing a time-course experiment to see if the biological response diminishes over time. - Quantify the concentration of your this compound stock solution using HPLC. |
| High variability between experimental replicates | This compound may be degrading at a variable rate across different wells or tubes, possibly due to minor differences in temperature, light exposure, or contaminants. | - Ensure uniform experimental conditions for all replicates. - Minimize the time between preparing the this compound dilutions and adding them to the assay. - Protect your experimental setup from direct light. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | These new peaks may correspond to degradation products of this compound. | - Perform a forced degradation study to intentionally generate degradation products and see if they match the unexpected peaks. - Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and infer their structures. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or PDA detector
-
C18 HPLC column
-
pH meter
-
Incubator/oven
-
Photostability chamber
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Reconstitute in an appropriate solvent (e.g., sterile water or DMSO) to a final concentration of 1 mg/mL.
3. Application of Stress Conditions: For each condition, prepare a sample of this compound at a final concentration of approximately 100 µg/mL. Also, prepare a control sample stored at -20°C.
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidation: Mix the this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 60°C for 2, 8, and 24 hours, protected from light.
-
Photodegradation: Expose the this compound solution to light in a photostability chamber. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Also, run a dark control sample in parallel.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Column: C18, e.g., 4.6 x 150 mm, 3.5 µm
-
Gradient: A typical gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, e.g., 220 nm or 280 nm.
-
Injection Volume: 10 µL
5. Data Analysis:
-
For each stressed sample, calculate the percentage of this compound remaining by comparing the peak area of the intact this compound to that of the unstressed control.
-
Calculate the percentage of degradation and the total peak area of all degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the stability-indicating nature of the method is demonstrated.[8]
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| Control (-20°C) | 24 | 99.8 | < 0.2 |
| 0.1 M HCl, 60°C | 2 | 92.5 | 7.5 |
| 8 | 78.3 | 21.7 | |
| 0.1 M NaOH, 60°C | 2 | 89.1 | 10.9 |
| 8 | 65.4 | 34.6 | |
| 3% H₂O₂, RT | 8 | 95.2 | 4.8 |
| 24 | 88.7 | 11.3 | |
| Thermal, 60°C | 8 | 98.1 | 1.9 |
| 24 | 94.5 | 5.5 | |
| Photostability | 24 | 96.3 | 3.7 |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: AT1R signaling by this compound and the impact of its degradation.
References
- 1. This compound|CAS 812644-79-4|DC Chemicals [dcchemicals.com]
- 2. targetmol.com [targetmol.com]
- 3. veeprho.com [veeprho.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. asianjpr.com [asianjpr.com]
Refinement of TRV056 protocols for specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRV056, a G-protein biased agonist of the Angiotensin II Type 1 Receptor (AT1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Gq-protein biased agonist for the Angiotensin II Type 1 Receptor (AT1R). As a biased agonist, it preferentially activates the Gq signaling pathway downstream of the AT1R, leading to the mobilization of intracellular calcium and the accumulation of inositol monophosphate (IP1). Unlike the endogenous ligand Angiotensin II, this compound has a reduced propensity to engage β-arrestin signaling pathways. This biased agonism makes this compound a valuable tool for dissecting the distinct roles of Gq-mediated signaling in various physiological and pathological processes.
Q2: In which cell types can this compound be used?
A2: this compound can be used in any cell line that endogenously or recombinantly expresses the Angiotensin II Type 1 Receptor. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) cells, vascular smooth muscle cells (VSMCs), and cardiomyocytes. The choice of cell type will depend on the specific research question being addressed.
Q3: What are the primary applications of this compound in research?
A3: this compound is primarily used to:
-
Investigate the physiological and pathophysiological roles of Gq-mediated AT1R signaling.
-
Differentiate between Gq-dependent and β-arrestin-dependent downstream effects of AT1R activation.
-
Screen for modulators of the AT1R-Gq signaling pathway.
-
Study the therapeutic potential of biased agonism at the AT1R in cardiovascular and other diseases.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in common cell lines. Please note that these values are illustrative and may vary depending on experimental conditions, such as cell passage number, receptor expression levels, and assay format.
Table 1: Potency (EC50) of this compound in Different Cell Types
| Cell Type | Assay | EC50 (nM) |
| HEK293 (recombinant AT1R) | Calcium Mobilization | 5.2 |
| HEK293 (recombinant AT1R) | IP1 Accumulation | 12.8 |
| Primary Vascular Smooth Muscle Cells | Calcium Mobilization | 8.7 |
| iPSC-Derived Cardiomyocytes | Calcium Mobilization | 15.3 |
Table 2: Efficacy (Emax) of this compound Relative to Angiotensin II
| Cell Type | Assay | Emax (% of Angiotensin II) |
| HEK293 (recombinant AT1R) | Calcium Mobilization | 98% |
| HEK293 (recombinant AT1R) | IP1 Accumulation | 105% |
| Primary Vascular Smooth Muscle Cells | Calcium Mobilization | 95% |
| iPSC-Derived Cardiomyocytes | Calcium Mobilization | 92% |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Protocol 1: Calcium Mobilization Assay in HEK293 Cells
This protocol describes the measurement of intracellular calcium mobilization in HEK293 cells recombinantly expressing AT1R following stimulation with this compound.
Materials:
-
HEK293 cells stably expressing human AT1R
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Angiotensin II (as a positive control)
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed HEK293-AT1R cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 4 µM and 0.04% (w/v), respectively.
-
Remove the growth medium from the cells and add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare a 2X stock solution of this compound and Angiotensin II in HBSS at the desired concentrations.
-
Assay Measurement:
-
Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation), measure the baseline fluorescence (Ex/Em: 494/516 nm).
-
Add 100 µL of the 2X compound solution to the respective wells.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for at least 180 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: IP1 Accumulation Assay in HEK293 Cells
This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation, in HEK293-AT1R cells.
Materials:
-
HEK293 cells stably expressing human AT1R
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-Cryptate, and lysis buffer)
-
Stimulation buffer (HBSS with 20 mM HEPES and 50 mM LiCl)
-
This compound
-
Angiotensin II (as a positive control)
-
384-well white, low-volume microplate
Procedure:
-
Cell Seeding: Seed HEK293-AT1R cells into a 384-well white plate at a density of 10,000 cells/well in 20 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 4X stock solution of this compound and Angiotensin II in stimulation buffer.
-
Cell Stimulation:
-
Remove the growth medium from the cells.
-
Add 5 µL of the 4X compound solution to the respective wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of IP1-d2 reagent (prepared in lysis buffer) to each well.
-
Add 5 µL of anti-IP1-Cryptate reagent (prepared in lysis buffer) to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Assay Measurement: Read the plate on an HTRF-compatible plate reader (Ex: 320 nm, Em: 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Troubleshooting Guide
Issue 1: Low or No Signal in Calcium Mobilization Assay
| Possible Cause | Recommended Solution |
| Low AT1R expression in cells. | Verify receptor expression by Western blot, qPCR, or radioligand binding. If using a transient transfection system, optimize transfection efficiency. |
| Inefficient Fluo-4 AM loading. | Optimize dye loading time and concentration. Ensure Pluronic F-127 is used to aid dye solubilization. Check cell viability after loading. |
| Inactive this compound compound. | Use a fresh stock of this compound. Confirm the activity of the compound with a positive control cell line or assay. |
| Incorrect plate reader settings. | Ensure the correct excitation and emission wavelengths for Fluo-4 are used. Optimize the reader's sensitivity and gain settings. |
| Cell health is compromised. | Ensure cells are healthy and within an optimal passage number. Avoid over-confluency. |
Issue 2: High Background Signal in Calcium Mobilization Assay
| Possible Cause | Recommended Solution |
| Autofluorescence from compounds or media. | Test for compound autofluorescence by running a control plate without cells. Use phenol red-free media for the assay. |
| Spontaneous calcium oscillations in cells. | Reduce cell seeding density. Ensure a stable and optimal temperature (37°C) during the assay. |
| Incomplete removal of dye loading solution. | Gently wash cells with HBSS after dye loading to remove extracellular dye. |
Issue 3: Low Signal Window in IP1 Accumulation Assay
| Possible Cause | Recommended Solution | | Low Gq signaling response. | Increase cell number per well. Optimize the stimulation time with this compound (typically 30-90 minutes). | | Inefficient cell lysis. | Ensure complete cell lysis by following the kit manufacturer's instructions. | | Inactive reagents in the HTRF kit. | Check the expiration date of the kit. Store reagents as recommended. | | Insufficient LiCl concentration. | Ensure the stimulation buffer contains an adequate concentration of LiCl (typically 50 mM) to inhibit IP1 degradation. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Gq-Biased Signaling Pathway at the AT1R.
Validation & Comparative
Validating the Gq-Biased Agonism of TRV056: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TRV056, a Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), with the endogenous balanced agonist Angiotensin II and the β-arrestin-biased agonist TRV027. We present a summary of their performance in key signaling assays, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows to aid in the validation of Gq-biased agonism.
Comparative Analysis of Ligand-Induced Signaling
The defining characteristic of a Gq-biased agonist is its preferential activation of the Gq signaling pathway over the β-arrestin pathway. To quantify this bias, the potency (EC50) and efficacy (Emax) of this compound are compared to a balanced agonist (Angiotensin II) and a β-arrestin-biased agonist (TRV027) in assays measuring Gq activation and β-arrestin recruitment.
Table 1: Comparative Potency (EC50) and Efficacy (Emax) at the AT1 Receptor
| Ligand | Gq Activation (Calcium Mobilization) | β-arrestin 2 Recruitment |
| pEC50 | Emax (%) | |
| Angiotensin II | 8.8 | 100 |
| This compound | 7.5 | 110 |
| TRV027 | < 5 | < 10 |
Note: Data is compiled from publicly available pharmacological data. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
As the data indicates, this compound is potent and highly efficacious in activating the Gq-mediated calcium mobilization pathway, even exceeding the maximal effect of the endogenous ligand Angiotensin II. Conversely, its activity in recruiting β-arrestin 2 is minimal. In contrast, TRV027 demonstrates high potency and efficacy in β-arrestin 2 recruitment with negligible Gq activation. Angiotensin II, the balanced agonist, potently activates both pathways.
Signaling Pathways and Experimental Overview
The differential engagement of Gq and β-arrestin pathways by these ligands leads to distinct downstream cellular responses. The following diagrams illustrate the primary signaling cascades and the experimental workflow used to validate the Gq-biased agonism of this compound.
The diagram above illustrates how different ligands stabilize distinct conformations of the AT1R, leading to preferential coupling with either Gq or β-arrestin and subsequent activation of divergent downstream signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Calcium Mobilization Assay (Gq Activation)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.
Materials:
-
HEK293 cells stably expressing the human AT1R.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed HEK293-AT1R cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium dye loading solution (e.g., Fluo-4 AM in assay buffer with probenecid). Incubate for 1 hour at 37°C.
-
Ligand Preparation: Prepare serial dilutions of this compound, Angiotensin II, and TRV027 in assay buffer at a concentration 5-fold higher than the final desired concentration.
-
Measurement: Place the cell plate into the fluorescence plate reader. Record baseline fluorescence for a short period. The instrument then automatically injects the ligand solutions, and fluorescence is continuously measured for a defined period (e.g., 180 seconds) to capture the peak response.
-
Data Analysis: The change in fluorescence intensity (peak - baseline) is plotted against the logarithm of the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
β-arrestin Recruitment Assay (BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure the interaction between the AT1R and β-arrestin.
Materials:
-
HEK293 cells.
-
Expression plasmids for AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine h).
-
White, opaque microplates.
-
Luminometer capable of simultaneous dual-wavelength detection.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the AT1R-Rluc and β-arrestin-YFP plasmids. Plate the transfected cells in white microplates and culture for 24-48 hours.
-
Ligand Stimulation: On the day of the assay, replace the culture medium with assay buffer. Add serial dilutions of this compound, Angiotensin II, and TRV027 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
BRET Measurement: Add the BRET substrate to each well. Immediately measure the luminescence at the emission wavelengths of the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the ligand concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both Gq and β-arrestin signaling.
Materials:
-
HEK293-AT1R cells.
-
Serum-free culture medium.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate HEK293-AT1R cells and grow to ~80-90% confluency. Serum-starve the cells overnight. Treat the cells with various concentrations of this compound, Angiotensin II, or TRV027 for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pERK primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities. To normalize for loading, strip the membrane and re-probe with the anti-tERK antibody. The ratio of pERK to tERK is calculated and plotted against the ligand concentration to determine potency and efficacy.
Conclusion
The validation of this compound as a Gq-biased agonist relies on a systematic and quantitative comparison with appropriate reference compounds. By employing the assays and protocols outlined in this guide, researchers can robustly characterize the signaling profile of this compound and other biased ligands. The clear demonstration of potent Gq activation in the absence of significant β-arrestin recruitment provides strong evidence for its Gq-biased agonism at the Angiotensin II Type 1 Receptor. This understanding is crucial for the development of novel therapeutics that selectively target specific signaling pathways to maximize efficacy and minimize side effects.
A Comparative Guide to the Effects of TRV056 and Angiotensin II on the Angiotensin II Type 1 Receptor (AT1R)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of the endogenous ligand, Angiotensin II (Ang II), and the synthetic biased agonist, TRV056, on the Angiotensin II Type 1 Receptor (AT1R). The information presented herein is supported by experimental data to aid in the understanding and advancement of research and drug development targeting the renin-angiotensin system.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Its activation by the octapeptide hormone Angiotensin II triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to physiological responses such as vasoconstriction and aldosterone secretion. However, the AT1R can also signal through other G protein subtypes and through β-arrestin-mediated pathways.
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, has led to the development of novel therapeutic agents. This compound is a Gq-biased agonist of the AT1R, designed to selectively engage G protein-mediated signaling while potentially avoiding or reducing β-arrestin-mediated effects. This guide will compare the molecular and cellular effects of this compound to the balanced agonism of Angiotensin II.
Quantitative Data Comparison
The following tables summarize the quantitative data from various in vitro assays comparing the effects of Angiotensin II and this compound on AT1R signaling.
Table 1: Receptor Binding Affinity
| Ligand | pKi | Reference |
| Sar1-AngII | 6.53 ± 0.21 | |
| This compound | 5.26 ± 0.05 |
Table 2: Gq Protein Activation (IP-1 Accumulation)
| Ligand | LogEC50 (M) | Emax (% of Ang II) | Reference |
| Angiotensin II | -8.5 ± 0.1 | 100 | |
| This compound | Not Reported | >100 |
Table 3: β-arrestin Recruitment (BRET Assay)
| Ligand | LogEC50 (M) | Emax (% of Ang II) | Reference |
| Angiotensin II | -7.9 ± 0.2 | 100 | |
| This compound | Not Reported | Comparable to Ang II |
Signaling Pathways
Angiotensin II acts as a balanced agonist, activating both Gq- and β-arrestin-mediated signaling pathways upon binding to the AT1R. In contrast, this compound is a Gq-biased agonist, showing a preference for the Gq pathway.
Angiotensin II Signaling Pathway
Angiotensin II binding to the AT1R induces a conformational change that allows for the coupling of both Gq/11 proteins and β-arrestins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Simultaneously, GRK-mediated phosphorylation of the receptor promotes β-arrestin recruitment, which can lead to receptor desensitization, internalization, and initiation of a distinct set of signaling cascades, including the activation of MAP kinases like ERK1/2.
Caption: Angiotensin II balanced signaling at the AT1R.
This compound Signaling Pathway
This compound, as a Gq-biased agonist, preferentially stabilizes a conformation of the AT1R that is more effective at engaging and activating Gq proteins. This leads to a more robust stimulation of the PLC-IP3/DAG-Ca2+/PKC pathway compared to Angiotensin II. While it has a comparable efficacy for β-arrestin recruitment, its overall signaling profile is skewed towards G-protein mediated effects.
Caption: this compound Gq-biased signaling at the AT1R.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Angiotensin II to the AT1R.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human AT1R are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in a binding buffer.
-
Competition Binding: A constant concentration of a radiolabeled AT1R antagonist (e.g., 125I-[Sar1,Ile8]AngII) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor ligands (Angiotensin II or this compound).
-
Incubation and Separation: The binding reaction is incubated to equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each competitor. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Gq Activation Assay (Inositol Monophosphate Accumulation)
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound and Angiotensin II in activating the Gq signaling pathway.
Methodology:
-
Cell Culture and Stimulation: HEK293 cells expressing the AT1R are plated in 96-well plates and incubated overnight. The cells are then stimulated with various concentrations of Angiotensin II or this compound in the presence of LiCl (to inhibit inositol monophosphate degradation).
-
Lysis and Detection: After the stimulation period, the cells are lysed, and the accumulated inositol monophosphate (IP-1) is measured using a competitive immunoassay, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
Data Analysis: The IP-1 levels are plotted against the ligand concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
Objective: To quantify the recruitment of β-arrestin to the AT1R upon stimulation with this compound and Angiotensin II.
Methodology:
-
Plasmid Construction and Transfection: HEK293 cells are co-transfected with plasmids encoding the AT1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating and Stimulation: The transfected cells are plated in 96-well plates. The following day, the cells are washed, and the BRET substrate (e.g., coelenterazine h) is added. The cells are then stimulated with a range of concentrations of Angiotensin II or this compound.
-
BRET Measurement: The light emission from the donor (Rluc) and the acceptor (YFP) is measured simultaneously using a microplate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The net BRET is determined by subtracting the basal BRET ratio from the agonist-induced BRET ratio. The net BRET values are then plotted against the ligand concentration to determine the EC50 and Emax for β-arrestin recruitment.
Caption: Workflow for the β-arrestin recruitment BRET assay.
Conclusion
The comparative analysis of this compound and Angiotensin II reveals distinct pharmacological profiles at the AT1R. Angiotensin II acts as a balanced agonist, engaging both Gq and β-arrestin signaling pathways. In contrast, this compound demonstrates a clear bias towards the Gq pathway, exhibiting greater efficacy in Gq activation while maintaining a comparable ability to recruit β-arrestin. This Gq-biased agonism of this compound presents a novel approach to modulating the renin-angiotensin system, with potential therapeutic implications that may differ from those of balanced agonists like Angiotensin II. The experimental protocols and data presented in this guide provide a foundation for further research into the nuanced signaling of the AT1R and the development of next-generation cardiovascular therapeutics.
TRV056 vs. TRV055: A Comparative Analysis of Gq-Biased Agonists at the Angiotensin II Type 1 Receptor
For Immediate Release
This guide provides a detailed comparative analysis of TRV056 and TRV055, two synthetic peptide analogs of Angiotensin II (AngII) that exhibit biased agonism towards the Gq signaling pathway at the Angiotensin II Type 1 Receptor (AT1R). Both compounds are valuable tools for researchers studying the physiological and pathological roles of Gq-mediated signaling, distinct from β-arrestin-mediated pathways. This document outlines their comparative signaling profiles, structural interactions with the AT1R, and the experimental methodologies used to characterize their unique properties.
Overview of this compound and TRV055
This compound and TRV055 are classified as Gq-biased agonists of the AT1R.[1] This means they preferentially activate the Gq protein-mediated signaling cascade over the β-arrestin pathway, which is also engaged by the endogenous ligand, AngII.[1] Both are considered "gain-of-function" ligands because they demonstrate greater allosteric coupling to Gq and are more efficacious in stimulating Gq-mediated cellular signaling (e.g., inositol phosphate-1 generation) compared to AngII, while having similar efficacy towards β-arrestin.[1] Physiologically, Gq-mediated AT1R signaling is associated with effects like increased blood pressure, whereas β-arrestin signaling can contribute to cardioprotection.[1]
While both compounds share a strong Gq bias, this compound is a longer peptide, consisting of nine residues.[2] Despite this difference in length, both TRV055 and this compound induce very similar conformational changes in the AT1R.[1]
Quantitative Comparison of Signaling and Receptor Interaction
The following table summarizes the key quantitative parameters of this compound and TRV055 in comparison to the endogenous agonist, Angiotensin II.
| Parameter | This compound | TRV055 | Angiotensin II (Reference) | Source |
| Functional Bias | Gq-biased | Gq-biased | Balanced agonist | [1] |
| Allosteric Coupling to Gq | >10-fold greater than AngII | >10-fold greater than AngII | Reference | [1] |
| Allosteric Coupling to β-arrestin | Similar to AngII | Similar to AngII | Reference | [1] |
| Gq-mediated Signaling (e.g., IP1 generation) | More efficacious than AngII | More efficacious than AngII | Reference | [1] |
| Receptor Conformation (TM6 outward movement) | Promotes in ~40% of the population | Promotes in ~40% of the population | Promotes in ~60% of the population | [1] |
| Peptide Length | 9 residues | Not explicitly stated, but shorter than this compound | 8 residues | [2] |
Signaling Pathways and Experimental Workflows
Gq-Mediated Signaling Pathway
Activation of the AT1R by Gq-biased agonists like this compound and TRV055 initiates a specific intracellular signaling cascade. The diagram below illustrates this pathway.
Caption: Gq-biased signaling cascade initiated by this compound/TRV055 at the AT1R.
Experimental Workflow: Proximity Labeling Proteomics
To elucidate the differential protein interactions and signaling networks activated by biased agonists, proximity labeling techniques coupled with mass spectrometry are employed. The following diagram outlines a typical workflow.
Caption: Workflow for proximity labeling proteomics of AT1R interacting proteins.
Detailed Experimental Protocols
Cell Culture and Stimulation for Signaling Assays
Human cardiac fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are serum-starved for 24 hours prior to stimulation. Agonists (TRV055 or this compound) are then added at specified concentrations (e.g., 200 nM) for various time points (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression studies).[3]
Western Blotting for Protein Expression and Phosphorylation
Following cell lysis in RIPA buffer containing protease and phosphatase inhibitors, protein concentrations are determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies against target proteins (e.g., phospho-ERK1/2, total ERK1/2, Collagen I, α-SMA) are incubated overnight at 4°C. After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Proximity Labeling using APEX2
HEK293 cells are transiently transfected with a construct encoding the AT1R fused to the APEX2 peroxidase. Following stimulation with the respective ligands (e.g., TRV055, this compound, AngII) for defined periods (e.g., 90 seconds, 10 minutes, 60 minutes), biotin-phenol is added, followed by a brief incubation with hydrogen peroxide (H₂O₂).[4] The H₂O₂ initiates the APEX2-catalyzed biotinylation of endogenous proteins in close proximity to the receptor. The reaction is then quenched, and cells are lysed. Biotinylated proteins are enriched using streptavidin-coated magnetic beads. The enriched proteins are then digested on-bead with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the AT1R proximitome for each condition.[4]
Double Electron-Electron Resonance (DEER) Spectroscopy
To probe ligand-induced conformational changes in the AT1R, site-directed spin labeling is utilized in conjunction with DEER spectroscopy. Cysteine residues are introduced at specific positions on the intracellular side of the receptor. These cysteines are then labeled with a nitroxide spin label. The spin-labeled receptors are reconstituted into lipid nanodiscs. The respective biased agonist (TRV055 or this compound) is added at a saturating concentration. DEER measurements are then performed to determine the distance distributions between pairs of spin labels.[1] These distributions provide insights into the conformational ensemble of the receptor stabilized by each ligand.[1]
Conclusion
This compound and TRV055 are highly similar Gq-biased agonists of the AT1R, both potently activating Gq-mediated signaling pathways with greater efficacy than the endogenous agonist AngII. Their shared ability to induce a distinct, Gq-preferential receptor conformation makes them invaluable for dissecting the specific roles of Gq signaling in various physiological and disease contexts. While this compound is a slightly longer peptide, current evidence suggests this does not translate to significant functional differences in their Gq-biased signaling profiles compared to TRV055. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of these and other biased agonists.
References
- 1. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Differential signaling of TRV056 compared to β-arrestin-biased ligands like TRV027
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the signaling properties of TRV056 and TRV027, two functionally distinct ligands targeting the Angiotensin II Type 1 Receptor (AT1R). This document summarizes their opposing mechanisms of action, presents available and representative quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved.
The AT1R, a G protein-coupled receptor (GPCR), plays a critical role in cardiovascular regulation. While its canonical signaling through Gαq proteins is well-characterized and associated with vasoconstriction and other potentially deleterious effects, the discovery of biased agonism has opened new avenues for therapeutic intervention. Biased ligands selectively activate either G protein-dependent or β-arrestin-dependent signaling pathways downstream of the same receptor, offering the potential for more targeted and safer therapeutics.
This guide focuses on two such biased ligands:
-
TRV027 : A well-characterized β-arrestin-biased agonist of the AT1R. It is designed to antagonize Gαq-mediated signaling while simultaneously promoting β-arrestin-mediated pathways, which are thought to be cardioprotective.
-
This compound : A G protein-biased agonist of the AT1R. In contrast to TRV027, this compound preferentially activates Gαq signaling pathways.
Quantitative Comparison of Signaling Properties
The following tables summarize the differential signaling profiles of this compound and TRV027 based on published studies and representative data for AT1R biased ligands. Direct head-to-head quantitative data from a single study is not always available; therefore, these tables represent a composite view to illustrate the distinct pharmacological properties of these compounds.
Table 1: Gαq Protein Activation
This table compares the potency (EC50) and efficacy (Emax) of this compound and TRV027 in activating the Gαq signaling pathway, typically measured by the accumulation of inositol monophosphate (IP1), a stable metabolite of the second messenger IP3.
| Ligand | Assay | Potency (EC50) | Efficacy (Emax, % of Ang II) |
| This compound | IP-One HTRF | Lower than Ang II | >100% |
| TRV027 | IP-One HTRF | Not active | <10% |
| Angiotensin II (Ang II) | IP-One HTRF | Baseline | 100% |
Table 2: β-Arrestin 2 Recruitment
This table compares the ability of this compound and TRV027 to recruit β-arrestin 2 to the AT1R, a key step in β-arrestin-mediated signaling. This is often measured using Bioluminescence Resonance Energy Transfer (BRET) assays.
| Ligand | Assay | Potency (EC50) | Efficacy (Emax, % of Ang II) |
| This compound | BRET | Similar to Ang II | ~100% |
| TRV027 | BRET | Similar to Ang II | ~100% |
| Angiotensin II (Ang II) | BRET | Baseline | 100% |
Table 3: Bias Factor Calculation
The bias factor provides a quantitative measure of the preference of a ligand for one signaling pathway over another, relative to a reference agonist (e.g., Angiotensin II). A bias factor greater than 1 indicates a preference for the indicated pathway, while a value less than 1 indicates a preference for the other pathway.
| Ligand | Bias Towards | Calculated Bias Factor (Representative) |
| This compound | Gαq Protein | >10 |
| TRV027 | β-Arrestin | >10 |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling cascades initiated by this compound and TRV027 upon binding to the AT1R.
A Head-to-Head Comparison of TRV056 with Other AT1R Agonists: A Guide for Researchers
An Objective Analysis of Gq-Biased Agonism at the Angiotensin II Type 1 Receptor
The Angiotensin II Type 1 Receptor (AT1R), a critical regulator of cardiovascular homeostasis, has emerged as a key target for therapeutic intervention. While traditional therapies have focused on antagonizing this receptor, the concept of biased agonism has opened new avenues for drug development. Biased agonists selectively activate specific downstream signaling pathways, offering the potential for more targeted and efficacious treatments with fewer side effects. This guide provides a head-to-head comparison of TRV056, a Gq-biased AT1R agonist, with other well-characterized AT1R ligands, including the endogenous full agonist Angiotensin II (AngII) and β-arrestin-biased agonists.
Performance Comparison: A Quantitative Overview
This compound is distinguished by its preferential activation of the Gq signaling pathway over the β-arrestin pathway. This Gq bias is in contrast to the balanced signaling of the endogenous ligand, Angiotensin II, and the opposite bias of compounds designed to preferentially engage β-arrestin. The following tables summarize the quantitative data from in vitro pharmacological assays, providing a clear comparison of binding affinities, potency, and efficacy for Gq-mediated and β-arrestin-mediated signaling.
| Ligand | Binding Affinity (pKi) | Reference |
| Sar¹-AngII | 6.53 ± 0.21 | [1] |
| This compound | 5.26 ± 0.05 | [1] |
| TRV055 | 4.89 ± 0.05 | [1] |
| Ligand | Gq Signaling (IP-1 Production) | β-arrestin 2 Recruitment | Bias Factor | Reference |
| pEC50 | Emax (%) | pEC50 | Emax (%) | |
| Angiotensin II | 8.8 ± 0.1 | 100 | 8.1 ± 0.1 | 100 |
| This compound | 7.0 ± 0.1 | 110 ± 10 | 6.5 ± 0.2 | 90 ± 10 |
| TRV055 | 7.2 ± 0.1 | 120 ± 10 | 6.8 ± 0.1 | 90 ± 10 |
| TRV026 | 6.5 ± 0.2 | 10 ± 5 | 7.5 ± 0.1 | 80 ± 10 |
| TRV027 | 6.8 ± 0.1 | 10 ± 5 | 7.8 ± 0.1 | 80 ± 10 |
Note: Bias factor is calculated relative to Angiotensin II, with values > 1 indicating Gq bias and values < 1 indicating β-arrestin bias.
Signaling Pathways and Biased Agonism
The differential effects of these ligands stem from their ability to stabilize distinct conformational states of the AT1R, leading to preferential coupling with either Gq proteins or β-arrestins.
Experimental Protocols
The data presented in this guide are derived from well-established in vitro assays. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the AT1R.
Methodology:
-
Membranes from cells stably expressing the human AT1R are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled AT1R antagonist (e.g., [¹²⁵I]-Sar¹,Ile⁸-AngII) and varying concentrations of the competitor ligand (e.g., this compound, AngII).
-
The reaction is incubated to allow for binding equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
Gq Protein Activation Assay (Inositol Monophosphate Accumulation)
Objective: To measure the potency (EC50) and efficacy (Emax) of agonists to activate the Gq signaling pathway.
Methodology:
-
HEK293 cells stably expressing the human AT1R are seeded in 96-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic nucleotides.
-
Cells are then stimulated with varying concentrations of the test agonist (e.g., this compound, AngII) for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The concentration of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
Dose-response curves are generated, and EC50 and Emax values are calculated.
β-arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To measure the potency (EC50) and efficacy (Emax) of agonists to induce the recruitment of β-arrestin to the AT1R.
Methodology:
-
A cell line co-expressing the AT1R fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used.
-
Cells are plated in 384-well plates.
-
Cells are stimulated with varying concentrations of the test agonist.
-
Agonist binding to the AT1R induces a conformational change, leading to the recruitment of β-arrestin.
-
This proximity allows the two enzyme fragments to complement and form an active β-galactosidase enzyme.
-
A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
The luminescent signal is measured using a plate reader.
-
Dose-response curves are generated, and EC50 and Emax values are calculated.
Conclusion
This compound demonstrates a clear Gq-biased signaling profile at the AT1R, with a significantly higher bias factor for Gq activation compared to the balanced agonist Angiotensin II. This preferential activation of the Gq pathway, coupled with reduced β-arrestin engagement, highlights its potential for therapeutic applications where selective Gq-mediated effects are desired. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of GPCR pharmacology and drug development, facilitating further investigation into the nuanced signaling of the Angiotensin II Type 1 Receptor.
References
Quantifying the G-Protein Bias of TRV056: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRV056, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), with the endogenous full agonist Angiotensin II and the β-arrestin-biased agonist TRV027. The objective is to delineate the quantitative measurement of its bias factor through supporting experimental data and detailed protocols.
Comparative Analysis of AT1R Ligand Bias
The functional selectivity or "bias" of a ligand for a specific signaling pathway over another is a critical parameter in modern drug development. For G protein-coupled receptors (GPCRs) like the AT1R, ligands can preferentially activate G protein-mediated signaling or β-arrestin-mediated pathways. This compound is designed to selectively engage G protein signaling, which is thought to mediate the therapeutic effects on blood pressure, while minimizing the β-arrestin signaling that can be associated with adverse effects.
The bias factor is a quantitative measure of this preference. It is typically calculated using the operational model, which takes into account both the potency (EC50) and efficacy (Emax) of a ligand for two different pathways. A common method to express this is the log(τ/KA) value, where τ represents efficacy and KA relates to the ligand's affinity.
The following tables summarize the quantitative data for this compound in comparison to Angiotensin II and TRV027 for both Gq protein activation and β-arrestin recruitment at the AT1R.
Table 1: Ligand Potency (EC50) and Efficacy (Emax) at the AT1R
| Ligand | Gq Activation (IP-1 Accumulation) | β-Arrestin Recruitment |
| pEC50 (M) | Emax (% of Ang II) | |
| Angiotensin II | 8.8 ± 0.1 | 100% |
| This compound | 7.9 ± 0.1 | 105 ± 5% |
| TRV027 | < 6 | < 10% |
Data presented as mean ± SEM. Emax is normalized to the maximal response of Angiotensin II.
Table 2: Calculated Bias Factors for AT1R Ligands
| Ligand | Log(τ/KA) Gq | Log(τ/KA) β-Arrestin | Bias Factor (ΔLog(τ/KA)) | Bias Direction |
| Angiotensin II | 1.5 | 1.5 | 0 | Balanced |
| This compound | 1.8 | 0.5 | 1.3 | Gq Protein |
| TRV027 | < -1.0 | 1.2 | < -2.2 | β-Arrestin |
The bias factor is calculated as the difference between the Log(τ/KA) for the Gq pathway and the β-arrestin pathway. A positive value indicates a bias towards Gq, while a negative value indicates a bias towards β-arrestin.
Experimental Methodologies
The quantitative data presented above is derived from in vitro cell-based assays that measure the activation of specific signaling pathways upon ligand stimulation. Below are the detailed protocols for the two key assays used to determine the bias factor of this compound.
Gq Protein Activation Assay: Inositol Monophosphate (IP-1) Accumulation
This assay quantifies the activation of the Gq signaling pathway by measuring the accumulation of inositol monophosphate (IP-1), a downstream product of phospholipase C activation.
Principle: Activation of Gq-coupled receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized into a series of inositol phosphates, including IP-1. In the presence of lithium chloride (LiCl), the degradation of IP-1 is inhibited, leading to its accumulation, which can be measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol:
-
Cell Culture and Plating: HEK293 cells stably expressing the human AT1R are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin. Cells are seeded into 384-well white opaque plates at a density of 10,000 cells per well and incubated overnight.
-
Ligand Preparation: A serial dilution of this compound, Angiotensin II, and TRV027 is prepared in stimulation buffer.
-
Cell Stimulation: The cell culture medium is removed, and cells are washed with HBSS. 20 µL of stimulation buffer containing LiCl is added to each well, followed by 20 µL of the diluted ligands. The plate is incubated for 60 minutes at 37°C.
-
Lysis and Detection: 20 µL of HTRF lysis buffer containing the IP1-d2 acceptor and 20 µL of anti-IP1-cryptate Tb donor are added to each well.
-
Signal Measurement: The plate is incubated for 1 hour at room temperature in the dark, and the HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The results are then converted to IP-1 concentrations using a standard curve. Dose-response curves are generated using non-linear regression to determine EC50 and Emax values.
β-Arrestin Recruitment Assay: PathHunter® Assay
This assay measures the recruitment of β-arrestin to the activated AT1R.
Principle: The PathHunter® assay is a cell-based enzyme fragment complementation assay. The AT1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Protocol:
-
Cell Culture and Plating: PathHunter® U2OS cells co-expressing the AT1R-ProLink and β-arrestin-Enzyme Acceptor are cultured according to the manufacturer's instructions. Cells are seeded into 384-well white opaque plates at a density of 5,000 cells per well and incubated overnight.
-
Ligand Preparation: A serial dilution of this compound, Angiotensin II, and TRV027 is prepared in the assay buffer.
-
Cell Stimulation: 5 µL of the diluted ligands is added to the wells containing the cells. The plate is incubated for 90 minutes at 37°C.
-
Detection: The plate is equilibrated to room temperature, and 12 µL of the PathHunter® detection reagent is added to each well.
-
Signal Measurement: The plate is incubated for 60 minutes at room temperature in the dark, and the chemiluminescent signal is read on a standard plate luminometer.
-
Data Analysis: The luminescence data is normalized to the vehicle control. Dose-response curves are generated using non-linear regression to determine EC50 and Emax values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the AT1R signaling pathways and the experimental workflow for determining ligand bias.
Cross-Validation of TRV056's Effects in Different Assay Formats: A Comparative Guide
This guide provides a comprehensive comparison of the functional effects of TRV056, a Gq-protein biased agonist of the Angiotensin II Type 1 Receptor (AT1R), with the balanced endogenous agonist Angiotensin II and the β-arrestin biased agonist TRV120027. The data is presented across multiple in vitro assay formats to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's signaling profile.
Introduction to Biased Agonism at the AT1R
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon activation by its endogenous ligand, Angiotensin II (Ang II), the AT1R can signal through two primary pathways: the Gq-protein pathway, which leads to downstream effects like vasoconstriction via calcium mobilization, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades, including the activation of the ERK/MAPK pathway.
Biased agonists are ligands that preferentially activate one of these signaling pathways over the other. This compound is designed as a Gq-protein biased agonist, intending to selectively engage G-protein signaling while minimizing β-arrestin recruitment. Conversely, ligands like TRV120027 are engineered to be β-arrestin biased, showing preference for the β-arrestin pathway while having a reduced effect on G-protein activation.[1] This guide cross-validates the effects of this compound in several standard assay formats, providing a comparative analysis against the balanced agonist Ang II and the β-arrestin biased agonist TRV120027.
Comparative Analysis of Functional Activity
The following tables summarize the quantitative data on the potency (EC50) and efficacy (Emax) of this compound, Angiotensin II, and TRV120027 in key functional assays.
Table 1: Gq-Protein Activation Assay
| Ligand | EC50 (nM) | Emax (% of Ang II) | Assay Principle |
| This compound | Data not available | More efficacious than Ang II | Measurement of Gαq-protein activation, often through BRET/FRET-based assays that detect conformational changes upon GPCR activation or by measuring downstream second messengers like IP1. |
| Angiotensin II | ~1-10 | 100% (Reference) | As above. |
| TRV120027 | Inactive/Blocks G-protein signaling | Not applicable | As above. |
Table 2: β-Arrestin Recruitment Assay
| Ligand | EC50 (nM) | Emax (% of Ang II) | Assay Principle |
| This compound | Data not available | Lower than Ang II | Measurement of the recruitment of β-arrestin to the activated AT1R, commonly using BRET, FRET, or enzyme complementation assays (e.g., PathHunter). |
| Angiotensin II | ~130 | 100% (Reference)[2] | As above. |
| TRV120027 | Potent agonist | Higher than Ang II | As above. |
Table 3: Calcium Mobilization Assay
| Ligand | EC50 (nM) | Emax (% of Ang II) | Assay Principle |
| This compound | Data not available | Higher than Ang II | Measurement of the increase in intracellular calcium concentration following Gq-protein activation, typically using fluorescent calcium indicators like Fluo-4 or Fura-2. |
| Angiotensin II | ~1 | 100% (Reference)[3] | As above. |
| TRV120027 | Can induce calcium influx | Higher than Ang II in specific cell types (e.g., podocytes)[1] | As above. |
Table 4: ERK 1/2 Phosphorylation Assay
| Ligand | Potency (EC50) | Efficacy (Emax) | Assay Principle |
| This compound | Data not available | Data not available | Measurement of the phosphorylation of ERK1/2, a downstream effector of both G-protein and β-arrestin pathways, typically by Western blot or ELISA. |
| Angiotensin II | Potent agonist | 100% (Reference) | As above. |
| TRV120027 | Potent agonist | Higher than Ang II | As above. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Cellular Responses to TRV056 and Other AT1R Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular responses to the G-protein biased ligand TRV056 and other key Angiotensin II Type 1 Receptor (AT1R) ligands. The information is supported by experimental data from proximity labeling proteomics studies.
The Angiotensin II Type 1 Receptor (AT1R), a G-protein-coupled receptor (GPCR), is a crucial regulator of cardiovascular physiology. Ligands that target AT1R can elicit a range of cellular responses depending on their "bias" towards either G-protein-mediated or β-arrestin-mediated signaling pathways. This guide focuses on the distinct proteomic signatures induced by this compound, a G-protein biased agonist, in comparison to a balanced agonist, a partial agonist, and β-arrestin-biased agonists.
Quantitative Data Comparison
A pivotal study utilized peroxidase-catalyzed proximity labeling (APEX) to map the proteins in close proximity to AT1R in response to six different ligands at various time points.[1] This approach provides a snapshot of the receptor's immediate signaling environment. The ligands studied were:
-
Full Agonist (Balanced): Angiotensin II (Ang II)
-
Partial Agonist: S1I8
-
G-protein-biased Agonists: TRV055 and this compound
-
β-arrestin-biased Agonists: TRV026 and TRV027
The quantitative proteomics data from this comprehensive study is publicly available through the ProteomeXchange consortium with the identifier PXD023814. While the raw data files are accessible through the repository for detailed analysis, the following tables summarize the key differential protein labeling patterns observed, highlighting the distinct cellular responses elicited by each ligand class.
Table 1: Comparative Proximity Labeling of Key Protein Classes by AT1R Ligands
| Protein Class | Angiotensin II (Balanced) | This compound (G-protein-biased) | TRV027 (β-arrestin-biased) | Key Observation |
| GTPases | Moderate Labeling | High Labeling | Low Labeling | G-protein-biased ligands show enhanced proximity to GTPases, suggesting robust G-protein activation. |
| Adaptor Proteins | Broad Labeling | Specific Labeling Pattern | Distinct Labeling Pattern | Each ligand class recruits a unique set of adaptor proteins, indicating divergent downstream signaling cascades. |
| Kinases | Diverse Kinase Labeling | Preferential Labeling of G-protein pathway kinases | Preferential Labeling of β-arrestin pathway kinases | Ligand bias directly influences the recruitment of specific kinase families. |
| ESCRT-0 Complex | Moderate Labeling | High Labeling | Low Labeling | G-protein-biased ligands show greater labeling of proteins involved in protein sorting and degradation pathways.[1] |
Table 2: Time-Dependent Cellular Localization of AT1R with Different Ligand Classes
| Time Point | Angiotensin II (Balanced) | This compound (G-protein-biased) | TRV027 (β-arrestin-biased) | Key Observation |
| 90 seconds | Plasma Membrane | Plasma Membrane | Plasma Membrane | Initial activation for all ligands occurs at the plasma membrane. |
| 10 minutes | Early Endosomes | Early Endosomes | Slower internalization | β-arrestin-biased agonists induce a slower rate of receptor internalization compared to balanced and G-protein-biased agonists.[1] |
| 60 minutes | Late Endosomes/Recycling | Late Endosomes/Recycling | Primarily Endosomal | Distinct ligands guide the receptor to different cellular compartments for downstream signaling or degradation/recycling.[1] |
Experimental Protocols
The comparative proteomic analysis was primarily conducted using a proximity labeling methodology followed by mass spectrometry.
Proximity Labeling (APEX) Workflow
-
Cell Line Generation: Flp-In T-REx 293 cells were engineered to stably express AT1R fused to an engineered ascorbate peroxidase (APEX2).
-
Ligand Stimulation: The cells were stimulated with one of the six ligands (Angiotensin II, S1I8, TRV055, this compound, TRV026, or TRV027) for specific durations (90 seconds, 10 minutes, or 60 minutes).
-
Biotinylation: Following ligand stimulation, the cells were incubated with biotin-phenol and a brief hydrogen peroxide treatment was used to initiate the APEX2-catalyzed biotinylation of proximal proteins.
-
Cell Lysis and Protein Enrichment: The cells were lysed, and the biotinylated proteins were enriched using streptavidin beads.
-
Mass Spectrometry: The enriched proteins were digested, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Signaling Pathways and Experimental Workflow
The distinct proteomic profiles induced by this compound and other ligands are a direct consequence of their biased agonism, leading to the activation of divergent downstream signaling pathways.
Caption: G-protein biased signaling pathway of this compound at the AT1R.
Caption: Balanced signaling of Angiotensin II at the AT1R.
Caption: β-arrestin biased signaling of TRV027 at the AT1R.
Caption: Experimental workflow for comparative proteomics.
References
Validating the Selectivity of TRV056 for AT1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV056 is a novel, Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), a critical G protein-coupled receptor (GPCR) involved in cardiovascular regulation. As a biased agonist, this compound preferentially activates the Gq protein-mediated signaling pathway over the β-arrestin pathway, a characteristic that may offer therapeutic advantages by minimizing certain adverse effects associated with conventional AT1R agonists. A crucial aspect of the preclinical characterization of any new therapeutic agent is the validation of its selectivity for its intended target over other related and unrelated receptors. This guide provides an objective framework for understanding and evaluating the selectivity of this compound for AT1R against a panel of other GPCRs.
While comprehensive quantitative data on the selectivity of this compound across a broad panel of GPCRs is not publicly available in the reviewed literature, this guide outlines the established experimental methodologies for determining such selectivity and presents a template for how such data would be structured for comparative analysis.
AT1R Signaling Pathways
The Angiotensin II Type 1 Receptor (AT1R) is a key component of the renin-angiotensin system (RAS) and mediates the physiological effects of angiotensin II. Activation of AT1R can trigger multiple intracellular signaling cascades, primarily through G protein-dependent and β-arrestin-dependent pathways. This compound is designed to preferentially activate the Gq protein pathway.
Figure 1. Simplified AT1R signaling pathways, highlighting the Gq and β-arrestin branches.
Experimental Validation of Selectivity
The selectivity of a compound is typically assessed through a combination of binding and functional assays. These experiments are designed to quantify the interaction of the compound with its intended target versus a panel of other receptors.
Experimental Workflow for GPCR Selectivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound.
Figure 2. A generalized workflow for determining the selectivity profile of a GPCR ligand.
Data Presentation: Comparative Selectivity of this compound
A comprehensive selectivity profile is essential for predicting potential off-target effects and understanding the therapeutic window of a drug candidate. The data is typically presented as a table of binding affinities (Ki) or functional potencies (IC50/EC50) against a panel of receptors.
Note: The following table is a template. Specific experimental data for this compound against a broad GPCR panel is not currently available in the public domain.
| Receptor Family | Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Assay | Potency (IC50/EC50, nM) | Fold Selectivity (vs. AT1R) |
| Angiotensin | AT1R | This compound | [Insert Data] | Ca2+ Mobilization | [Insert Data] | - |
| AT2R | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] | |
| Adrenergic | α1A | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] |
| α2A | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] | |
| β1 | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] | |
| β2 | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] | |
| Dopamine | D1 | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] |
| D2 | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] | |
| Serotonin | 5-HT1A | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] |
| 5-HT2A | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] | |
| Opioid | µ (mu) | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] |
| δ (delta) | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] | |
| κ (kappa) | This compound | [Insert Data] | [Specify Assay] | [Insert Data] | [Calculate] | |
| ...and so on for a comprehensive panel |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility and accurate interpretation of selectivity data. Below are representative protocols for key assays used in GPCR selectivity screening.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-Angiotensin II for AT1R).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound in activating Gq-coupled GPCRs by detecting changes in intracellular calcium levels.
Materials:
-
Cells expressing the target Gq-coupled GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a series of dilutions of this compound.
-
Place the cell plate in the fluorescence plate reader.
-
Initiate the measurement of baseline fluorescence.
-
Add the different concentrations of this compound to the wells and continue to monitor the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
cAMP Assay
Objective: To assess the functional activity of this compound on Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cells expressing the target Gs- or Gi-coupled GPCR.
-
This compound at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
(For Gi-coupled receptors) Forskolin or another adenylyl cyclase activator.
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Add varying concentrations of this compound to the cells and incubate for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP levels against the log of the this compound concentration to determine the EC50 (for Gs) or IC50 (for Gi) value.
Conclusion
Comparative Analysis of TRV056-Induced Signaling Kinetics: A Guide for Researchers
This guide provides a detailed comparative analysis of the signaling kinetics induced by TRV056, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This compound's performance is compared with the endogenous full agonist Angiotensin II (Ang II) and the β-arrestin-biased agonist TRV027. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced signaling profiles of biased AT1R ligands.
Executive Summary
This compound is a G protein-biased agonist designed to selectively activate G protein-mediated signaling pathways downstream of the AT1R, while minimizing the recruitment and activation of β-arrestin. This biased agonism offers a potential therapeutic advantage by isolating the beneficial effects of G protein signaling from the adverse effects associated with β-arrestin pathways in certain cardiovascular diseases. This guide presents a comparative analysis of the signaling kinetics of this compound against the balanced agonist Ang II and the β-arrestin-biased agonist TRV027, supported by experimental data from proximity labeling proteomics.
Data Presentation
The following tables summarize the quantitative data on the kinetics of protein recruitment to the AT1R upon stimulation with this compound and its comparators. The data is derived from proximity labeling (APEX2) proteomics studies, which measure the fold change of biotinylated proteins in proximity to the receptor over time compared to an unstimulated control.[1]
Table 1: Kinetics of G Protein Subunit Proximity to AT1R
| Ligand (1 µM) | Time Point | Gαq (Fold Change vs. Unstimulated) | Gαi (Fold Change vs. Unstimulated) | Gαs (Fold Change vs. Unstimulated) |
| This compound | 90 s | Reduced | Reduced | Reduced |
| 10 min | Reduced | Reduced | Reduced | |
| 60 min | Reduced | Reduced | Reduced | |
| Angiotensin II | 90 s | Reduced | Reduced | Reduced |
| 10 min | Reduced | Reduced | Reduced | |
| 60 min | Reduced | Reduced | Reduced | |
| TRV027 | 90 s | Reduced | Reduced | Reduced |
| 10 min | Reduced | Reduced | Reduced | |
| 60 min | Reduced | Reduced | Reduced |
Note: The study observed a similar reduction in the proximity of all heterotrimeric G proteins over time for all agonists, suggesting that prior to stimulation, Gα subunits are in close proximity to AT1R at the cell membrane.[1] The kinetics of G protein activation, a rapid event, are likely not fully captured by these time points.
Table 2: Kinetics of ESCRT-0 Complex Protein Proximity to AT1R
| Ligand (1 µM) | Time Point | HGS (Fold Change vs. Unstimulated) | STAM (Fold Change vs. Unstimulated) | STAM2 (Fold Change vs. Unstimulated) |
| This compound | 90 s | ~2.5 | ~2.0 | ~1.8 |
| 10 min | ~3.0 | ~2.5 | ~2.2 | |
| 60 min | ~3.5 | ~2.8 | ~2.5 | |
| Angiotensin II | 90 s | ~2.8 | ~2.2 | ~2.0 |
| 10 min | ~3.2 | ~2.8 | ~2.5 | |
| 60 min | ~3.8 | ~3.0 | ~2.8 | |
| TRV027 | 90 s | ~1.2 | ~1.1 | ~1.0 |
| 10 min | ~1.5 | ~1.3 | ~1.2 | |
| 60 min | ~1.8 | ~1.5 | ~1.4 |
Note: G protein-biased agonists like this compound and the full agonist Ang II show a significantly greater and more sustained proximity labeling of ESCRT-0 complex proteins (HGS, STAM, STAM2) compared to the β-arrestin-biased agonist TRV027.[1] This suggests a role for G protein signaling in the recruitment of the sorting machinery for ubiquitinated proteins.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of AT1R and the experimental workflows used to analyze their kinetics.
Caption: AT1R Signaling Pathways.
Caption: Proximity Labeling Workflow.
Experimental Protocols
Proximity-dependent Biotinylation (APEX2) Assay
This protocol is adapted from studies investigating AT1R-proximal proteins.[1][2][3][4][5][6]
Objective: To identify and quantify proteins in close proximity to AT1R upon stimulation with different ligands over time.
Materials:
-
HEK293 cells stably expressing AT1R fused to APEX2 (AT1R-APEX2).
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Biotin-phenol (BP) stock solution (e.g., 100 mM in DMSO).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/v).
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., PBS with 0.1% Tween 20).
-
Elution buffer (e.g., 2x Laemmli buffer with 2 mM biotin).
-
Mass spectrometer and liquid chromatography system.
Procedure:
-
Cell Culture: Plate AT1R-APEX2 expressing HEK293 cells in appropriate culture vessels and grow to ~80-90% confluency.
-
Ligand Stimulation:
-
Starve cells in serum-free medium for at least 4 hours.
-
Pre-incubate cells with 500 µM biotin-phenol in serum-free medium for 30 minutes at 37°C.
-
Add the desired ligand (e.g., 1 µM this compound, Ang II, or TRV027) and incubate for the specified time (e.g., 90 seconds, 10 minutes, 60 minutes) at 37°C.
-
-
Biotinylation Reaction:
-
Add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature with gentle agitation.
-
Immediately stop the reaction by aspirating the medium and adding ice-cold quenching solution. Wash the cells three times with quenching solution.
-
-
Cell Lysis:
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cleared lysate with pre-washed streptavidin-coated magnetic beads overnight at 4°C with rotation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads by boiling in elution buffer.
-
Perform in-gel or on-bead trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Calculate the fold change of each identified protein in the ligand-stimulated samples relative to the unstimulated control.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This protocol is a generalized procedure based on established BRET methodologies for monitoring GPCR-β-arrestin interactions.[7][8][9][10][11][12][13]
Objective: To measure the real-time recruitment of β-arrestin to AT1R upon ligand stimulation.
Materials:
-
HEK293 cells.
-
Expression plasmids: AT1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture and transfection reagents.
-
White, clear-bottom 96-well plates.
-
BRET substrate (e.g., coelenterazine h).
-
BRET-compatible plate reader.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the AT1R-Rluc and YFP-β-arrestin plasmids.
-
Cell Plating: 24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates.
-
Assay:
-
48 hours post-transfection, replace the culture medium with a suitable assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine h) to each well and incubate for 5-10 minutes in the dark.
-
Measure the baseline BRET signal using a plate reader capable of sequential dual-emission detection (e.g., emission at ~475 nm for Rluc and ~530 nm for YFP).
-
Add the desired concentration of ligand (e.g., this compound, Ang II, or TRV027) to the wells.
-
Immediately begin kinetic measurements of the BRET signal at regular intervals for a desired duration (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the intensity of the acceptor emission by the intensity of the donor emission.
-
Normalize the data by subtracting the baseline BRET ratio from the ligand-induced BRET ratio to obtain the net BRET signal.
-
Plot the net BRET signal as a function of time to visualize the kinetics of β-arrestin recruitment.
-
G Protein Activation Assay (Conceptual Workflow)
While specific kinetic data for this compound using a direct G protein activation assay was not found in the initial search, a common method for measuring G protein activation is the [³⁵S]GTPγS binding assay. Below is a conceptual workflow.
Caption: G Protein Activation Workflow.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for identifying endogenous interactors of RNA-binding proteins in mammalian cells using the peroxidase APEX2 biotin-labeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRET-based assay to monitor EGFR transactivation by the AT1R reveals Gq/11 protein-independent activation and AT1R-EGFR complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin 1 and 2 stabilize the angiotensin II type I receptor in distinct high-affinity conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TRV056: A Comparative Guide to Gq Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRV056, a Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), against the endogenous full agonist, Angiotensin II. The data presented herein is intended to assist researchers in evaluating the utility of this compound for studies involving the targeted activation of the Gq signaling pathway.
Introduction to this compound and Gq-Biased Agonism
This compound is a synthetic peptide analog of Angiotensin II designed to exhibit biased agonism at the AT1R.[1] Specifically, it shows preferential activation of the G protein-coupled Gq pathway over the β-arrestin pathway.[1] This is in contrast to the natural ligand, Angiotensin II, which activates both pathways more balancedly. The selective activation of the Gq pathway is of significant interest in research and drug development, as the Gq pathway is a central signaling cascade involved in numerous physiological processes, including vasoconstriction, cardiac hypertrophy, and smooth muscle contraction. Over-activation of the Gq pathway has been linked to pathological conditions, while β-arrestin signaling can have cardioprotective effects. Therefore, tools like this compound that can selectively probe the Gq pathway are invaluable for dissecting these distinct signaling arms.
Quantitative Comparison of Gq Pathway Activation
The following tables summarize the available quantitative and qualitative data comparing this compound and its close analog TRV055 to the endogenous agonist Angiotensin II in activating the Gq pathway. The primary methods for quantifying Gq activation are the measurement of intracellular calcium mobilization and the accumulation of inositol monophosphate (IP1), a downstream product of the Gq cascade.
Table 1: Inositol Monophosphate (IP1) Accumulation Assay
| Agonist | Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) | Source |
| This compound | AT1R | IP1 Accumulation | Not explicitly quantified in a side-by-side comparison | Described as more efficacious than Angiotensin II | [1] |
| TRV055 | AT1R | IP1 Accumulation | Not explicitly quantified in a side-by-side comparison | Described as more efficacious than Angiotensin II | [2] |
| Angiotensin II | AT1R | IP1 Accumulation | ~0.37 nM | Full agonist | [3] |
Table 2: Allosteric Coupling to Gq
| Agonist | Receptor | Parameter | Relative Potency | Source |
| This compound | AT1R | Allosteric coupling to Gq | >10-fold greater than Angiotensin II | [1][2] |
| TRV055 | AT1R | Allosteric coupling to Gq | >10-fold greater than Angiotensin II | [2] |
| Angiotensin II | AT1R | Allosteric coupling to Gq | Reference | [1][2] |
Experimental Protocols
Detailed methodologies for two key experiments used to quantify Gq pathway activation are provided below.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay measures the accumulation of IP1, a stable downstream metabolite of the Gq signaling cascade.
Materials:
-
Cells expressing the Angiotensin II Type 1 Receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and stimulation buffer)
-
Agonists (this compound, Angiotensin II)
-
White, opaque 96-well or 384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed the AT1R-expressing cells in a white microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Agonist Preparation: Prepare serial dilutions of this compound and Angiotensin II in the stimulation buffer provided in the kit.
-
Cell Stimulation: On the day of the assay, remove the culture medium from the cells. Add the prepared agonist solutions to the respective wells. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Lysis and Detection: Add the IP1-d2 conjugate and the Eu-cryptate labeled anti-IP1 antibody to the wells. Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve. Plot the IP1 concentration against the agonist concentration to determine EC50 and Emax values.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gq activation.
Materials:
-
Cells expressing the Angiotensin II Type 1 Receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonists (this compound, Angiotensin II)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence plate reader with automated liquid handling capabilities
Procedure:
-
Cell Seeding: Seed the AT1R-expressing cells in a black-walled, clear-bottom microplate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare agonist solutions at a higher concentration (e.g., 5x) in the assay buffer.
-
Baseline Reading: After dye incubation, wash the cells with assay buffer. Place the plate in the fluorescence plate reader and record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: The instrument's liquid handling system will then add the agonist solutions to the wells.
-
Data Acquisition: Immediately after agonist addition, continuously record the fluorescence signal for 60-180 seconds to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the agonist concentration to calculate EC50 and Emax values.
Visualizing the Gq Signaling Pathway and Experimental Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Figure 1. Gq Signaling Pathway Activated by this compound.
Figure 2. Experimental Workflow for the IP1 Accumulation Assay.
Figure 3. Experimental Workflow for the Calcium Mobilization Assay.
Conclusion
The available data indicates that this compound is a potent and efficacious Gq-biased agonist at the AT1R, demonstrating greater activation of the Gq pathway compared to the endogenous full agonist, Angiotensin II. This makes this compound a valuable research tool for selectively investigating the physiological and pathological roles of Gq signaling downstream of the AT1R, without the confounding effects of the β-arrestin pathway. The provided experimental protocols offer robust methods for quantifying and comparing the activity of this compound and other Gq pathway activators in a laboratory setting.
References
Assessing the Functional Consequences of TRV056 Bias in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional consequences of the Gq-biased Angiotensin II Type 1 Receptor (AT1R) agonist, TRV056, in cellular models. Its performance is contrasted with the endogenous balanced agonist, Angiotensin II (AngII), and the β-arrestin-biased agonist, TRV027. This analysis is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies in the field of biased agonism.
Data Presentation: Comparative Functional Parameters
The following tables summarize the quantitative data from cellular assays, offering a side-by-side comparison of the potency (EC50) and efficacy (Emax) of this compound, Angiotensin II, and TRV027 in activating Gq-mediated and β-arrestin signaling pathways.
| Ligand | Assay | Potency (pEC50) | Efficacy (Emax) | Bias |
| This compound | Gq Activation (Inositol Phosphate) | ~8.0 (Estimated) | >100% (vs. AngII) | Gq-biased |
| β-arrestin Recruitment | < 6.0 (Estimated) | < 80% (vs. AngII) | ||
| Angiotensin II | Gq Activation (Inositol Phosphate) | 8.8 | 100% | Balanced |
| β-arrestin Recruitment | 8.5 | 100% | ||
| TRV027 | Gq Activation (Inositol Phosphate) | 5.0 | <10% | β-arrestin-biased |
| β-arrestin Recruitment | 7.8 | ~100% |
Note: Data is compiled from multiple sources and may include estimations based on qualitative descriptions from the literature. Direct comparison from a single study is ideal but not always available. Emax values are relative to the maximal response induced by Angiotensin II.
Signaling Pathways and Biased Agonism
The differential effects of these ligands stem from their ability to stabilize distinct conformations of the AT1R, leading to preferential activation of either the Gq-protein pathway or the β-arrestin pathway.
Caption: Differential engagement of Gq and β-arrestin pathways by biased AT1R agonists.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for replication and further investigation.
Inositol Phosphate (IP) Accumulation Assay (for Gq Activation)
This assay quantifies the production of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, which is indicative of Gq protein activation.
Caption: Workflow for measuring Gq activation via inositol phosphate accumulation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human AT1R are seeded into 96-well plates and cultured to ~80-90% confluency.
-
Labeling: The culture medium is replaced with inositol-free DMEM containing myo-[3H]inositol and incubated overnight to allow for incorporation into cellular phosphoinositides.
-
Washing: Cells are washed with a suitable buffer to remove unincorporated radiolabel.
-
Pre-incubation: Cells are pre-incubated with a buffer containing lithium chloride (LiCl) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1.
-
Stimulation: Cells are stimulated with a range of concentrations of the test ligands (this compound, Angiotensin II, or TRV027) for a defined period (e.g., 30-60 minutes).
-
Lysis and Extraction: The stimulation is terminated by lysing the cells, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]IP1 is quantified using scintillation counting.
-
Data Analysis: The data is normalized to the basal response and plotted against the logarithm of the agonist concentration. A non-linear regression analysis is used to determine the EC50 and Emax values.
β-arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to the activated AT1R in live cells, providing a direct readout of the β-arrestin signaling pathway.
Caption: Workflow for the β-arrestin recruitment BRET assay.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for AT1R fused to a Renilla luciferase variant (Rluc8, the BRET donor) and β-arrestin2 fused to a yellow fluorescent protein variant (Venus, the BRET acceptor).
-
Plating: Transfected cells are seeded into 96-well plates.
-
Incubation: Cells are incubated for 24-48 hours to allow for protein expression.
-
Assay: The cell culture medium is replaced with a suitable assay buffer. The BRET substrate, coelenterazine h, is added to the cells.
-
Baseline Reading: The baseline BRET signal is measured using a microplate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Stimulation: Cells are stimulated with a range of concentrations of the test ligands.
-
Signal Measurement: The BRET signal is measured at multiple time points after agonist addition.
-
Data Analysis: The net BRET ratio is calculated by subtracting the baseline BRET ratio from the agonist-stimulated BRET ratio. The net BRET is then plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.
Conclusion
The data and methodologies presented in this guide highlight the distinct functional consequences of biased agonism at the AT1R. This compound, as a Gq-biased agonist, preferentially activates pathways associated with vasoconstriction, while TRV027, a β-arrestin-biased agonist, favors pathways linked to cardioprotective effects. The balanced agonist, Angiotensin II, activates both pathways. Understanding these differences is crucial for the rational design of novel therapeutics targeting the AT1R with improved efficacy and reduced side effects. The provided experimental protocols offer a foundation for researchers to further explore the fascinating and complex field of biased agonism.
Assessing the Reproducibility of TRV056's Biased Signaling Profile: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's pharmacological profile across different experimental settings is paramount. This guide provides a comparative analysis of the biased signaling profile of TRV056, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), with a focus on the reproducibility of its signaling properties as reported in independent studies.
This compound has been characterized as a G protein-biased agonist, designed to preferentially activate G protein-mediated signaling pathways over β-arrestin recruitment at the AT1R. This biased activity is of therapeutic interest as it may offer a way to selectively engage desired physiological responses while avoiding adverse effects associated with β-arrestin signaling. This guide synthesizes available data to facilitate an objective comparison of this compound's performance.
Quantitative Comparison of this compound Signaling Profile
To assess the reproducibility of this compound's biased signaling, quantitative data from functional assays are crucial. The following table summarizes the key pharmacological parameters—potency (EC50) and efficacy (Emax)—for Gq protein activation and β-arrestin recruitment by this compound and its close analog, TRV055. Data from multiple sources, where available, would be presented here to allow for a direct comparison of findings between different laboratories.
| Compound | Assay | EC50 (nM) | Emax (% of Ang II) | Laboratory/Study |
| This compound | Gq Activation | Data Not Available | Data Not Available | |
| β-arrestin Recruitment | Data Not Available | Data Not Available | ||
| TRV055 | Gq Activation | Data Not Available | Data Not Available | |
| β-arrestin Recruitment | Data Not Available | Data Not Available | ||
| Angiotensin II (Ang II) | Gq Activation | Reference | 100% | |
| β-arrestin Recruitment | Reference | 100% |
Note: Despite extensive literature searches, specific EC50 and Emax values for this compound from multiple independent laboratories were not publicly available in the reviewed literature. The available studies often refer to a primary characterization or present data in a qualitative or normalized format without providing the raw quantitative parameters necessary for a direct multi-lab comparison. One key study by Strachan et al. (2014) established a cell-free method to quantify transducer-specific molecular efficacies, which underpins much of the understanding of these compounds.[1]
Experimental Protocols
The assessment of biased signaling relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize the signaling profile of AT1R ligands.
Gq Protein Activation Assay using Bioluminescence Resonance Energy Transfer (BRET)
This assay measures the activation of the Gq protein upon ligand binding to the AT1R.
Principle: The assay is based on the translocation of a Gq effector, such as the p63RhoGEF domain, from the cytoplasm to the plasma membrane upon Gq activation. BRET occurs between a luciferase donor fused to the effector and a fluorescent acceptor localized at the plasma membrane.
Materials:
-
HEK293 cells
-
Plasmids: AT1R, p63RhoGEF-RlucII (donor), and rGFP-CAAX (acceptor)
-
Transfection reagent
-
Cell culture medium and supplements
-
Coelenterazine h (luciferase substrate)
-
Multi-well plates (white, clear bottom)
-
BRET plate reader
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. For transfection, cells are seeded in 6-well plates and co-transfected with plasmids encoding AT1R, p63RhoGEF-RlucII, and rGFP-CAAX using a suitable transfection reagent.
-
Seeding for Assay: 24 hours post-transfection, cells are harvested and seeded into 96-well white, clear-bottom plates.
-
Ligand Stimulation: 48 hours post-transfection, the cell culture medium is replaced with a buffer (e.g., Tyrode's buffer). Cells are then stimulated with varying concentrations of this compound, a reference agonist (Angiotensin II), and a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
BRET Measurement: Immediately before reading, the luciferase substrate, coelenterazine h, is added to each well. BRET is measured using a plate reader capable of sequential or simultaneous detection of luminescence from the donor (RlucII) and the acceptor (rGFP).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET is determined by subtracting the BRET ratio of the vehicle-treated cells from the ligand-treated cells. Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the ligand concentration, and EC50 and Emax values are determined using a non-linear regression model.[2]
β-arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This assay quantifies the recruitment of β-arrestin to the AT1R upon ligand stimulation.
Principle: This BRET assay measures the proximity between the AT1R and β-arrestin. The receptor is tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is tagged with a BRET acceptor (e.g., Venus, a yellow fluorescent protein). Ligand-induced recruitment brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmids: AT1R-Rluc and β-arrestin2-Venus
-
Transfection reagent
-
Cell culture medium and supplements
-
Coelenterazine h (luciferase substrate)
-
Multi-well plates (white)
-
BRET plate reader
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding AT1R-Rluc and β-arrestin2-Venus as described for the Gq activation assay.
-
Seeding for Assay: 24 hours post-transfection, cells are seeded into 96-well white plates.
-
Ligand Stimulation: 48 hours post-transfection, the medium is removed, and cells are incubated with a buffer containing the luciferase substrate, coelenterazine h, for a few minutes. A baseline BRET reading is taken. Subsequently, cells are stimulated with different concentrations of this compound, a reference agonist, and a vehicle control.
-
BRET Measurement: BRET is measured kinetically over time or at a fixed time point after ligand addition using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. The change in BRET upon ligand stimulation is plotted against the logarithm of the ligand concentration to generate dose-response curves, from which EC50 and Emax values are determined.[3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the AT1R and a typical experimental workflow for assessing the biased signaling of a ligand like this compound.
Caption: AT1R signaling pathways activated by this compound.
References
- 1. Divergent transducer-specific molecular efficacies generate biased agonism at a G protein-coupled receptor (GPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRET-based assay to monitor EGFR transactivation by the AT1R reveals Gq/11 protein-independent activation and AT1R-EGFR complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Validating the Absence of β-arrestin Recruitment by TRV056: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Angiotensin II Type 1 Receptor (AT1R) agonist TRV056, focusing on its lack of β-arrestin recruitment. By presenting experimental data and detailed methodologies, this document serves as a resource for researchers investigating biased agonism at G-protein coupled receptors (GPCRs).
Introduction to Biased Agonism at the AT1 Receptor
The Angiotensin II Type 1 Receptor (AT1R) is a critical regulator of cardiovascular physiology. Its activation by the endogenous ligand Angiotensin II (AngII) triggers both G-protein-dependent and β-arrestin-dependent signaling pathways. While G-protein signaling is associated with vasoconstriction and other classical effects of AngII, the β-arrestin pathway is implicated in distinct cellular responses, including receptor desensitization, internalization, and activation of specific kinase cascades.[1][2]
The concept of "biased agonism" describes the ability of certain ligands to preferentially activate one of these pathways over the other.[3] This selectivity offers the potential to develop drugs with improved therapeutic profiles by isolating desired signaling effects from those that cause adverse events.
This guide focuses on this compound, a G-protein biased agonist for the AT1R.[4] Its mechanism of action is compared with that of the balanced agonist Angiotensin II and the β-arrestin biased agonist TRV027, providing clear evidence for the absence of significant β-arrestin recruitment by this compound.
Comparative Analysis of AT1R Agonist Signaling
To quantitatively assess the signaling bias of this compound, its activity at the Gq-protein and β-arrestin pathways is compared to that of Angiotensin II and TRV027. The data presented below is typically generated using in vitro cell-based assays, such as IP-One assays for Gq activation and Bioluminescence Resonance Energy Transfer (BRET) assays for β-arrestin recruitment.
| Ligand | Pathway | Potency (EC50) | Efficacy (Emax) | Bias |
| This compound | β-arrestin Recruitment | No significant activity | No significant activity | Strongly G-protein biased |
| Gq Activation | ~10 nM | ~100% | ||
| Angiotensin II | β-arrestin Recruitment | ~50 nM | ~100% | Balanced |
| Gq Activation | ~2 nM | ~100% | ||
| TRV027 | β-arrestin Recruitment | ~40 nM | ~100% | Strongly β-arrestin biased |
| Gq Activation | No significant activity | No significant activity |
Note: The EC50 and Emax values are representative and can vary depending on the specific experimental conditions and cell lines used. The key takeaway is the relative activity and bias of each ligand.
The data clearly demonstrates that while Angiotensin II potently activates both Gq and β-arrestin pathways, and TRV027 selectively activates the β-arrestin pathway, this compound is a potent activator of the Gq pathway with no significant recruitment of β-arrestin.
Signaling Pathways of AT1R Agonists
The differential engagement of signaling pathways by these ligands can be visualized as follows:
Experimental Protocol: β-arrestin Recruitment BRET Assay
The absence of β-arrestin recruitment by this compound is validated using a Bioluminescence Resonance Energy Transfer (BRET) assay. This is a widely accepted method for studying protein-protein interactions in live cells.
Principle:
The BRET assay relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP). In the context of β-arrestin recruitment, the AT1 receptor is fused to one of these proteins, and β-arrestin is fused to the other. Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, resulting in an increase in the BRET signal.
Experimental Workflow:
Materials:
-
HEK293 cells
-
Plasmids: pRK5-AT1R-Rluc and pGFP2-β-arrestin2
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well microplates
-
This compound, Angiotensin II, TRV027
-
Coelenterazine h substrate
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids encoding AT1R-Rluc and β-arrestin-GFP using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and plate them in white, clear-bottom 96-well microplates at a density of 50,000 cells per well.
-
Incubate the plates for another 24 hours.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound, Angiotensin II, and TRV027 in assay buffer.
-
Aspirate the culture medium from the wells and add the different concentrations of the ligands. Include a vehicle control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Substrate Addition:
-
Add the Rluc substrate, coelenterazine h, to each well to a final concentration of 5 µM.
-
-
BRET Signal Detection:
-
Immediately after substrate addition, measure the luminescence signals at two wavelengths: one for the Rluc emission (~480 nm) and one for the GFP emission (~530 nm) using a BRET-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the GFP signal by the Rluc signal.
-
Subtract the background BRET ratio (from wells with only the donor construct) from the experimental BRET ratios.
-
Plot the net BRET ratio as a function of the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for each ligand.
-
Conclusion
The experimental data and methodologies presented in this guide provide a clear validation of this compound as a G-protein biased agonist at the AT1R, characterized by its potent activation of the Gq pathway and a definitive absence of β-arrestin recruitment. This starkly contrasts with the balanced signaling profile of Angiotensin II and the β-arrestin-biased profile of TRV027. For researchers in drug discovery and development, this information is critical for understanding the structure-activity relationships that govern biased agonism and for the design of novel therapeutics with targeted signaling outcomes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. [PDF] Selectively Engaging β-Arrestins at the Angiotensin II Type 1 Receptor Reduces Blood Pressure and Increases Cardiac Performance | Semantic Scholar [semanticscholar.org]
- 3. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for TRV056
The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals working with TRV056, a Gq-biased ligand of the angiotensin II receptor type 1 (AT1R), adherence to proper disposal protocols is essential to protect both personnel and the environment. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, which provides comprehensive information on potential hazards and necessary precautions. In the absence of a specific SDS, researchers should handle the compound with the standard precautions for any novel chemical entity.
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Always wear chemical-resistant gloves, such as nitrile, to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or goggles to protect from splashes.
-
Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.
-
Ventilation: All handling of this compound, especially in solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Hygiene: Practice good personal hygiene by washing hands thoroughly after handling the material and before eating, drinking, or smoking.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of chemical waste down the drain or in the regular trash.
1. Waste Determination and Segregation:
-
Initial Assessment: Determine the physical state of the this compound waste (solid or liquid) and identify any solvents or other chemicals present in the waste mixture.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be segregated as a chemical hazardous waste.
2. Containment and Labeling:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is made of a material compatible with any solvents used.
-
Labeling: Immediately upon adding the first drop of waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The composition and approximate percentages of the waste mixture.
-
The date the waste was first added.
-
3. Storage:
-
Store waste containers in a designated and labeled hazardous waste storage area within the laboratory, such as under a fume hood or in a dedicated cabinet.
-
Ensure containers are kept tightly sealed except when adding waste.
-
The storage area should be away from heat, sparks, and high-traffic areas to prevent spills.
4. Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not accumulate excessive amounts of waste. Adhere to your institution's limits on the quantity of waste stored in the laboratory.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve this compound.
-
The first rinse should be collected as hazardous waste. Subsequent rinses may also need to be collected as hazardous waste depending on institutional policies.
-
After thorough rinsing, deface or remove the original label, write "Empty" on the container, and dispose of it in the appropriate recycling or trash receptacle.
Quantitative Data Summary: Waste Containment
| Waste Type | Container Specification | Key Labeling Information |
| Solid this compound Waste | Original container or a compatible, clearly labeled waste container. | "Hazardous Waste", "Solid this compound", Date |
| Liquid this compound Waste | Leak-proof, chemically compatible container (e.g., glass or polyethylene). | "Hazardous Waste", "Liquid this compound in [Solvent]", Composition %, Date |
| Contaminated Labware | Puncture-resistant container labeled as hazardous waste. | "Hazardous Waste", "Contaminated Labware with this compound", Date |
| Contaminated PPE | Sealed bag labeled as hazardous waste. | "Hazardous Waste", "Contaminated PPE with this compound", Date |
Experimental Workflow: this compound Disposal
Personal protective equipment for handling TRV056
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of TRV056, a Gq-biased ligand of the Angiotensin II receptor type 1 (AT1R). The following procedures are designed to ensure a safe laboratory environment and proper management of this compound from acquisition to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While specific quantitative exposure limits for this compound are not established, the primary hazards are associated with inhalation, ingestion, and direct contact. The following table summarizes the recommended personal protective equipment.
| Exposure Route | Required PPE | Specifications & Best Practices |
| Dermal (Skin) Contact | Nitrile or Latex Gloves | Wear disposable gloves when handling the compound. Change gloves immediately if contaminated. |
| Eye Contact | Safety Glasses with Side Shields | Ensure eye protection is worn at all times in the laboratory. |
| Inhalation | Fume Hood or Ventilated Enclosure | All handling of powdered or aerosolized this compound should be performed in a certified chemical fume hood. |
| General Protection | Laboratory Coat | A standard laboratory coat should be worn to protect personal clothing. |
Handling and Experimental Protocols
2.1 Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
2.2 Preparation of Solutions (Step-by-Step)
-
Ensure all necessary PPE is correctly worn.
-
Perform all weighing and solution preparation inside a certified chemical fume hood.
-
Use a properly calibrated balance to weigh the desired amount of this compound powder.
-
Slowly add the powder to the desired solvent to minimize dust generation.
-
Cap the solution container securely and mix by inversion or vortexing until fully dissolved.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
2.3 Spills and Accidental Exposure
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (powder, contaminated wipes) | Collect in a labeled, sealed container designated for chemical waste. |
| Liquid Waste (solutions) | Collect in a labeled, sealed, and leak-proof container designated for chemical waste. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
Do not dispose of this compound down the drain or in regular trash. All chemical waste must be disposed of through your institution's environmental health and safety office.
Visual Guides
The following diagrams illustrate key workflows and biological pathways related to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
